molecular formula C8H13N3 B1523855 3-(1H-pyrazol-4-yl)piperidine CAS No. 1211515-46-6

3-(1H-pyrazol-4-yl)piperidine

カタログ番号: B1523855
CAS番号: 1211515-46-6
分子量: 151.21 g/mol
InChIキー: LZQLJAMVAKAJPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(1H-Pyrazol-4-yl)piperidine ( 1211515-46-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chiral building block for the synthesis of novel heterocyclic amino acids and more complex molecules . This piperidine-pyrazole hybrid scaffold is central to research in several therapeutic areas. Pyrazole-based derivatives have been identified as potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC), a key regulatory node of cellular metabolism . Inhibiting MPC shows beneficial effects in treating metabolic diseases, certain cancers, and neurodegeneration, making this scaffold a valuable starting point for developing targeted therapies . Furthermore, related pyrazolyl piperidine structures are being explored as potential Factor Xa inhibitors for anticoagulation therapy . The piperidine ring provides a three-dimensional, saturatured structure that can improve physicochemical properties and selectivity in drug candidates. This product is provided for research applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1H-pyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQLJAMVAKAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308047
Record name 3-(1H-Pyrazol-4-yl)piperidine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-46-6
Record name 3-(1H-Pyrazol-4-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211515-46-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrazol-4-yl)piperidine
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Record name 3-(1H-pyrazol-4-yl)piperidine
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Foundational & Exploratory

The Janus Scaffold: Technical Guide to 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1H-pyrazol-4-yl)piperidine is a privileged molecular scaffold in medicinal chemistry, serving as the pharmacophoric backbone for a class of Janus Kinase (JAK) inhibitors. Its structural uniqueness lies in the combination of a semi-rigid, chiral piperidine ring (providing vectorality) and an amphoteric pyrazole moiety (acting as a hydrogen bond donor/acceptor pair).

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic properties to explore the causality of its behavior in synthetic and biological environments.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Dynamics and Chirality

The molecule consists of a piperidine ring substituted at the C3 position by the C4 position of a pyrazole ring. This connectivity introduces a critical stereocenter at C3 of the piperidine.

  • Chirality: The C3 stereocenter dictates the spatial orientation of the pyrazole "warhead." In kinase inhibitors like Tofacitinib (which utilizes a related pyrrolopyrimidine scaffold), the specific enantiomer (typically 3R,4R in the complex drug, or 3R in simplified models) is often required to fit the ATP binding pocket's geometry.

  • Tautomerism: The pyrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[2] In solution, this is fast-exchanging. In a protein binding pocket (e.g., the hinge region of a kinase), the enzyme selects a specific tautomer to satisfy hydrogen bonding requirements.

The Protonation Triad (Acid-Base Behavior)

Understanding the ionization state is critical for isolation and formulation. The molecule possesses three relevant ionization sites:

  • Piperidine Nitrogen (

    
    ):  Highly basic secondary amine.
    
  • Pyrazole Pyridine-like Nitrogen (

    
    ):  Weakly basic.
    
  • Pyrazole Pyrrole-like Nitrogen (

    
    ):  Very weakly acidic.
    
PropertyValue (Approx.)Mechanistic Insight
Molecular Weight 151.21 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
pKa 1 (Piperidine) 11.0 ± 0.5Protonated at physiological pH. Drives solubility in aqueous acid.
pKa 2 (Pyrazole

)
2.5 ± 0.3Only protonated in strong acid.
pKa 3 (Pyrazole NH) 14.0 ± 0.5Deprotonation requires strong base (e.g., NaH, t-BuOK).
LogP 0.5 - 0.8Hydrophilic due to high polarity; requires protecting groups for lipophilic chromatography.
Topological Polar Surface Area ~41 ŲHigh permeability potential (Rule of 5 compliant).
Visualization: Tautomeric & Ionization States

The following diagram illustrates the species distribution across the pH scale, critical for determining extraction protocols.

Tautomerism cluster_tautomer Tautomeric Shift (Neutral) Acid Cationic Form (pH < 2) Piperidine(+), Pyrazole(+) Neutral Mono-Cationic (pH 2-10) Piperidine(+), Pyrazole(0) Acid->Neutral -H+ (pKa ~2.5) FreeBase Neutral Free Base (pH 11-13) Piperidine(0), Pyrazole(0) Neutral->FreeBase -H+ (pKa ~11.0) Anion Anionic Form (pH > 14) Piperidine(0), Pyrazole(-) FreeBase->Anion -H+ (pKa ~14.0) T1 1H-Pyrazole T2 2H-Pyrazole T1->T2 Fast Exchange

Figure 1: pH-dependent ionization states and tautomeric equilibrium. Note that at physiological pH (7.4), the molecule exists primarily as the piperidinium cation.

Part 2: Synthetic Routes & Process Chemistry[3]

Synthesis of the 3-isomer is more challenging than the 4-isomer due to the asymmetry of the piperidine ring. The most robust route for research scale (grams to kilograms) utilizes a Suzuki-Miyaura coupling followed by reduction .

Strategic Analysis
  • Why not direct ring closure? Constructing the piperidine ring de novo is step-intensive.

  • Why Pyridine reduction? Starting with 3-bromopyridine allows the use of commercially available pyrazole boronic esters. The subsequent reduction of the pyridine ring sets the piperidine core.

Protocol: Modular Synthesis via Suzuki Coupling
Step 1: Suzuki Coupling

Reaction: 3-Bromopyridine + 1-Boc-pyrazole-4-boronic acid pinacol ester


 3-(1-Boc-pyrazol-4-yl)pyridine.
  • Charge: To a reactor, add 3-bromopyridine (1.0 eq), Boronate ester (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 30 mins.
    
  • Catalyst: Add

    
     (0.05 eq). Note: The bidentate ligand dppf prevents Pd precipitation.
    
  • Reflux: Heat to 90°C for 4-6 hours. Monitor by LCMS (Look for M+H of product, loss of Br).

  • Workup: Dilute with EtOAc, wash with brine. The Boc group may partially cleave; this is acceptable as the next step is hydrogenation.

Step 2: Pyridine Hydrogenation (The Critical Step)

Reaction: 3-(Pyrazol-4-yl)pyridine


 3-(Pyrazol-4-yl)piperidine.
  • Catalyst Choice:

    
     (Adams' catalyst) or 
    
    
    
    is preferred over
    
    
    for pyridine reduction under mild conditions to avoid poisoning by the basic nitrogens.
  • Acidic Medium: The reaction must be run in acidic media (AcOH or HCl/MeOH) to protonate the pyridine, disrupting aromaticity and facilitating reduction.

Detailed Protocol:

  • Dissolve the pyridine intermediate in Glacial Acetic Acid (0.5 M concentration).

  • Add

    
     (10 wt% loading).
    
  • Hydrogenation: Pressurize Parr shaker to 50 psi

    
    . Heat to 50°C.
    
  • Time: 12-24 hours. Critical Check: Monitor for the disappearance of aromatic UV absorption.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid.

  • Salt Break: Dissolve residue in water. Basify to pH > 12 using NaOH (to ensure free base). Extract exhaustively with DCM/IPA (3:1 ratio). Note: Pure DCM will not extract this polar molecule efficiently.

Synthetic Workflow Diagram

Synthesis Start 3-Bromopyridine Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Step1 Reagent 1-Boc-Pyrazole-4-boronic acid Reagent->Step1 Intermed Intermediate: 3-(1-Boc-pyrazol-4-yl)pyridine Step1->Intermed Step2 Hydrogenation PtO2, H2 (50 psi) AcOH, 50°C Intermed->Step2 Simultaneous Reduct/Deprotect Product Racemic Product: 3-(1H-pyrazol-4-yl)piperidine Step2->Product Resolution Chiral Resolution (L-Tartaric acid or Chiral HPLC) Product->Resolution Final Enantiopure Scaffold (3R or 3S) Resolution->Final

Figure 2: Modular synthetic pathway converting pyridine precursors to the chiral piperidine scaffold.

Part 3: Reactivity & Functionalization

For drug development, selective functionalization of the two nitrogens is required.

Regioselectivity (N-Alkylation)
  • Scenario: Reacting with an alkyl halide (R-X).

  • Outcome: The Piperidine Nitrogen is significantly more nucleophilic (

    
    , pKa ~11) than the Pyrazole Nitrogen.
    
  • Control: To functionalize the piperidine, no protection is needed. To functionalize the pyrazole, the piperidine must be protected (e.g., N-Boc) first.[1]

Protecting Group Strategy
  • Orthogonal Protection:

    • Piperidine:[1][3][4][5][6] Boc (Acid labile).

    • Pyrazole:[1][2][4][7][8][9][10][11][12] SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

  • Why SEM? The pyrazole NH is acidic. SEM protection is stable to basic conditions used in N-alkylation of the piperidine but can be removed with Fluoride (TBAF) or acid.

Part 4: Medicinal Chemistry Applications[8][10][13][14]

The JAK/Kinase Pharmacophore

This scaffold is a "Hinge Binder." In the ATP-binding pocket of kinases (like JAK1/2/3), the hinge region contains backbone carbonyls and amines that form hydrogen bonds with the inhibitor.

  • The Donor-Acceptor Motif: The pyrazole moiety provides the classic D-A (Donor-Acceptor) motif.

    • NH (Donor): H-bonds to the backbone Carbonyl (e.g., Glu residue).

    • N: (Acceptor): H-bonds to the backbone NH (e.g., Leu residue).

  • The Piperidine Vector: The piperidine ring directs the "tail" of the molecule into the solvent-exposed region or the specificity pocket, allowing for selectivity tuning between kinase families.

Data Summary: Biological Relevance[1][3]
ParameterRole in Drug Design
H-Bond Donor Count 2 (Piperidine NH, Pyrazole NH) - Critical for Hinge Binding.
H-Bond Acceptor Count 2 (Piperidine N, Pyrazole N)
Rotatable Bonds 1 (Bond between Piperidine C3 and Pyrazole C4).
Rigidity Moderate.[12] The piperidine ring reduces entropic penalty upon binding compared to an open alkyl chain.

References

  • Chüeh, A., et al. (2011). Structure-Based Design of Janus Kinase 3 (JAK3) Inhibitors: Scaffolds and Binding Modes. Journal of Medicinal Chemistry.

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Foundational paper on Tofacitinib scaffold logic).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409459 (3-(1H-pyrazol-4-yl)piperidine derivatives).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Pyrazole-Piperidine as a scaffold).

Sources

Technical Guide: 3-(1H-pyrazol-4-yl)piperidine Structure and Synthesis

[1]

Executive Summary

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the field of kinase inhibitor discovery (e.g., JAK, ALK, and c-Met pathways).[1] This moiety combines a pyrazole ring—a classic ATP-mimetic hinge binder—with a piperidine ring, which serves as a solubilizing vector capable of directing substituents into the solvent-exposed front or hydrophobic back-pockets of an enzyme.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its pharmacophoric properties, retrosynthetic logic, and robust experimental protocols for its construction.[2][3] We prioritize the Suzuki-Miyaura Cross-Coupling/Hydrogenation sequence as the industrial "Gold Standard" for synthesis due to its scalability and convergent nature.[1]

Part 1: Structural Analysis & Pharmacophore Properties[1]

The "Escape from Flatland"

Unlike fully aromatic bi-aryl systems, the 3-(1H-pyrazol-4-yl)piperidine scaffold introduces three-dimensionality (

1
Pharmacophore Mapping[1]
  • The Pyrazole (Hinge Binder): The pyrazole nitrogen atoms act as both Hydrogen Bond Donors (HBD) and Acceptors (HBA), making them ideal for interacting with the hinge region of kinase domains (e.g., Glu/Leu residues).

  • The Piperidine (Vector & Solubilizer): The secondary amine of the piperidine (

    
    ) is protonated at physiological pH, enhancing aqueous solubility. The C3-linkage creates a non-linear vector, allowing attached groups to explore distinct regions of the binding pocket compared to the linear 4-isomer.[1]
    
Physicochemical Data Summary
PropertyValue / CharacteristicRelevance
Formula

Core Scaffold
MW 151.21 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~0.5 - 0.8High hydrophilicity
Chirality C3 of Piperidine(R) and (S) enantiomers have distinct biological profiles
Tautomerism 1H-pyrazole

2H-pyrazole
Rapid proton exchange in solution

Part 2: Retrosynthetic Analysis

To construct the C3-C4 bond between the piperidine and pyrazole rings, two primary logical disconnections exist. We prioritize Disconnection A (Cross-Coupling) for its modularity.

Graphviz: Retrosynthetic Logic Tree[1]

RetrosynthesisTargetTarget:3-(1H-pyrazol-4-yl)piperidineReductionHydrogenation(Stereocenter Formation)Target->ReductionReduction of alkenePrecursor1ProtectedTetrahydropyridineCouplingSuzuki Coupling(C-C Bond Formation)Precursor1->CouplingDisconnectionFragmentAFragment A:N-Boc-1,2,5,6-tetrahydropyridine-3-boronateCoupling->FragmentAFragmentBFragment B:4-Bromo-1-THP-pyrazoleCoupling->FragmentBReduction->Precursor1Precursor

Caption: Retrosynthetic breakdown favoring the convergent Suzuki coupling of a vinyl boronate and a halopyrazole.

Part 3: Synthetic Pathways[1]

Method A: The Suzuki-Miyaura / Hydrogenation Route (Recommended)

This route avoids the harsh conditions required to reduce a pyridine ring.[1] Instead, it utilizes a tetrahydropyridine intermediate.[1][4]

Step 1: Suzuki Coupling React tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1]

  • Why: The double bond in the tetrahydropyridine is easily reduced later.

  • Catalyst:

    
     is robust for this steric environment.
    

Step 2: Hydrogenation Reduce the internal alkene using

1
  • Stereochemical Implication: This produces a racemic mixture of the 3-substituted piperidine.[1]

  • Note: High pressure is not required for this alkene reduction, unlike pyridine reduction.[1]

Step 3: Global Deprotection Acidic removal of the N-Boc (piperidine) and N-THP (pyrazole) groups.[1]

Method B: De Novo Pyrazole Synthesis

For analogues requiring specific substitution patterns on the pyrazole ring that are not commercially available as halides.[1]

  • Start with N-Boc-piperidine-3-carboxylic acid .

  • Convert to

    
    -keto ester (using Meldrum's acid).[1][5]
    
  • Condense with DMF-DMA to form the enaminone.[1][5]

  • Cyclize with hydrazine hydrate to close the pyrazole ring.[1]

Part 4: Stereochemical Control & Resolution[1]

Since the 3-position is chiral, obtaining enantiopure material is critical for clinical candidates.[1]

Classical Resolution

The racemic amine can be resolved via crystallization using chiral acids.[1]

  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

  • Solvent: Ethanol/Water or Methanol/Acetone mixtures.[1]

Chiral SFC/HPLC Separation (Modern Standard)

For milligram-to-gram scale discovery chemistry, Supercritical Fluid Chromatography (SFC) is preferred.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine modifier).
    

Part 5: Experimental Protocols

Protocol 5.1: Suzuki Coupling (Step 1)

Objective: Synthesis of tert-butyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate.[1]

  • Setup: In a 250 mL round-bottom flask, charge:

    • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv, 10 mmol).[1]

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv, 11 mmol).[1]

    • 
       (3.0 equiv, 30 mmol).
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL).[1]

  • Degassing: Sparge with nitrogen for 15 minutes.

  • Catalysis: Add

    
     (0.05 equiv).
    
  • Reaction: Heat to 90°C for 12 hours under

    
    .
    
  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    , concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 5.2: Hydrogenation & Deprotection (Steps 2 & 3)

Objective: Synthesis of 3-(1H-pyrazol-4-yl)piperidine dihydrochloride.

  • Hydrogenation: Dissolve the alkene intermediate from Step 1 in MeOH. Add 10 wt% Pd/C (0.1 equiv by mass). Stir under

    
     balloon (1 atm) for 16 hours at RT. Filter through Celite.[1]
    
  • Deprotection: Dissolve the reduced intermediate in

    
     in Dioxane (10 equiv). Stir at RT for 4 hours. (Removes Boc and THP simultaneously).
    
  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield the dihydrochloride salt.

Part 6: Workflow Visualization

SyntheticWorkflowInput1Vinyl Boronate(Piperidine Core)Step1Step 1: Suzuki CouplingPd(dppf)Cl2, K2CO3Input1->Step1Input2Bromopyrazole(Protected)Input2->Step1Step2Step 2: HydrogenationH2, Pd/CStep1->Step2Intermediate 1Step3Step 3: Acid DeprotectionHCl/DioxaneStep2->Step3Intermediate 2FinalFinal Product:3-(1H-pyrazol-4-yl)piperidine(Racemic)Step3->Final

Caption: Step-by-step workflow for the convergent synthesis of the target scaffold.

References

  • Vertex Pharmaceuticals. (2007). Pyrazoles as inhibitors of JAK kinases.[1][6] World Intellectual Property Organization.[1] WO2007070514A1.[1] Link

  • Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib analogues). Journal of Medicinal Chemistry.[1][7] (Contextual citation for pyrrolo/piperidine synthesis logic).

  • Mishra, R., et al. (2021). Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines.[1][3][6][8] MDPI Molecules.[1] Link

  • National Institutes of Health (NIH). (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines. PMC.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1]Link

Biological Activity and Medicinal Chemistry of 3-(1H-pyrazol-4-yl)piperidine Derivatives

[1][2]

Executive Summary

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a strategic convergence of two privileged motifs: the piperidine ring (a versatile aliphatic heterocycle) and the pyrazole ring (a robust aromatic hydrogen-bond donor/acceptor).[1][2] This C-C linked scaffold has emerged as a critical core in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families.[2] Its unique topology allows for precise vector positioning of "warheads" (for covalent inhibition) or solubilizing groups, while the pyrazole moiety effectively mimics the adenine base of ATP to anchor the molecule within the kinase hinge region.

Structural & Chemical Landscape[1][2][3][4][5]

Scaffold Topology and Pharmacophore Features

The core structure consists of a piperidine ring substituted at the C3 position by the C4 position of a 1H-pyrazole.[2] This specific connectivity offers distinct advantages over the more common 4-substituted piperidines:

  • Chirality: The C3 position of the piperidine is a chiral center, allowing for the resolution of enantiomers ((R) and (S)) to probe stereoselective binding pockets.[2]

  • Vector Geometry: The 120° bond angle at the C3 position projects substituents into different regions of the active site compared to the linear projection of 4-substituted analogs.[2]

  • Hinge Binding: The pyrazole unit (specifically the N-H and N:) serves as a bidentate hydrogen bond donor/acceptor pair, ideal for interacting with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Leu residues).

Physicochemical Properties[2][3]
  • Lipophilicity (cLogP): Low to moderate (approx.[2] 0.5–1.5 for the core), enhancing water solubility.

  • Basicity: The piperidine nitrogen (pKa ~10-11) is protonated at physiological pH, aiding in lysosomal trapping and solubility, though often derivatized (e.g., amides, ureas) in drug candidates to modulate permeability.

  • Metabolic Stability: The pyrazole ring is generally resistant to oxidative metabolism, while the piperidine ring is a common site for CYP450-mediated oxidation, often requiring blocking groups (e.g., fluorination) at susceptible positions.

Biological Targets and Mechanisms[3]

Kinase Inhibition (The Primary Domain)

The most significant biological activity of 3-(1H-pyrazol-4-yl)piperidine derivatives lies in their ability to inhibit protein kinases.[1][2]

A. Janus Kinase (JAK) Family

Derivatives of this scaffold function as bioisosteres to the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib and Ruxolitinib .[2]

  • Mechanism: ATP-competitive inhibition.[1][2][3] The pyrazole binds to the hinge region of the JAK kinase domain (JH1).[2]

  • Selectivity: The piperidine ring sits in the ribose-binding pocket and extends towards the solvent front.[2] Substituents on the piperidine nitrogen (N1) determine selectivity between JAK1, JAK2, JAK3, and TYK2 isoforms.

  • Signaling Pathway: Inhibition blocks the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating inflammatory cytokines (IL-6, IFN-gamma).

B. Bruton's Tyrosine Kinase (BTK)

Recent patent literature (e.g., US10266513) highlights this scaffold in covalent BTK inhibitors.[2]

  • Warhead Attachment: The piperidine nitrogen is acylated with an electrophile (e.g., acrylamide, 2-butynamide).

  • Covalent Locking: The pyrazole anchors the molecule in the ATP pocket, positioning the acrylamide warhead to form a covalent Michael adduct with the conserved Cysteine 481 residue in the BTK active site.

  • Application: Treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders.[2]

Signaling Pathway Visualization

The following diagram illustrates the intervention point of these derivatives within the JAK-STAT signaling cascade.

JAK_PathwayCytokineCytokine (IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1/JAK2/JAK3(Target of Scaffold)Receptor->JAKActivationSTATSTAT Proteins(Monomer)JAK->STATPhosphorylation (Blocked by Inhibitor)P_STATPhospho-STAT(Dimer)STAT->P_STATDimerizationNucleusNucleus / Gene TranscriptionP_STAT->NucleusTranslocation

Caption: Mechanism of Action: 3-(1H-pyrazol-4-yl)piperidine derivatives inhibit JAK autophosphorylation, halting the STAT signaling cascade.[1][2]

Structure-Activity Relationship (SAR)[1][2]

The biological potency of this class is tightly controlled by substitutions at three key vectors.

VectorPositionChemical ModificationBiological Impact
R1 Piperidine Nitrogen (N1) Acrylamides / Michael AcceptorsConfers covalent inhibition (e.g., for BTK Cys481).[1][2]
Sulfonamides / UreasImproves metabolic stability and H-bonding to the "P-loop" or solvent front.[1][2]
Small Alkyl / CycloalkylModulates lipophilicity (cLogP) and CNS penetration.[1][2]
R2 Pyrazole Nitrogen (N1) Aryl / Heteroaryl GroupsTargeting the "Selectivity Pocket" (Gatekeeper residue).[1][2] Bulky groups here can induce selectivity for specific kinases (e.g., JAK2 vs JAK1).[2]
Free NHEssential for H-bond donor activity with the hinge region backbone carbonyl.[1][2]
R3 Piperidine C3/C4 Fluorine / MethylConformational locking.[1][2] Adding a methyl group at C3 or C4 can freeze the piperidine chair conformation, reducing entropic penalty upon binding.
SAR Decision Map[2]

SAR_MapCore3-(1H-pyrazol-4-yl)piperidineCore ScaffoldPipNPiperidine N1:Solvent Front / WarheadCore->PipNPyrNPyrazole N1:Selectivity PocketCore->PyrNPyrC3Pyrazole C3/C5:Steric ControlCore->PyrC3CovalentAcrylamide:Covalent BTK/JAK3 InhibitorPipN->CovalentSolublePolar Group:Improved ADMEPipN->SolublePotencyAryl Group:High Affinity (nM)PyrN->Potency

Caption: Strategic derivatization vectors for optimizing potency and selectivity on the core scaffold.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo Method)

To validate biological activity, the following protocol is standard for measuring IC50 against JAK or BTK.[2]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Serially dilute 3-(1H-pyrazol-4-yl)piperidine derivatives in DMSO (3-fold dilutions, 10 points).

  • Enzyme Reaction:

    • Add 2 μL of compound solution to a 384-well plate.

    • Add 4 μL of Enzyme (JAK1/2/3 or BTK) diluted in Kinase Buffer.[2] Incubate for 10 min at RT.

    • Add 4 μL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) substrate + ATP at Km).[2]

    • Incubate for 60 min at RT.

  • Detection: Add 10 μL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP.[2] Incubate 40 min.

  • Readout: Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Measure luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .[1][2]
    
Chemical Synthesis Strategy

Accessing the scaffold requires a robust synthetic route, typically via cross-coupling.

  • Step 1: Suzuki Coupling

    • Reactants: tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate + 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1][2]

    • Catalyst: Pd(dppf)Cl2 or XPhos Pd G2.[2]

    • Conditions: K2CO3, Dioxane/Water (4:1), 90°C, 12h.

    • Yield: Typically 70-85%.[1][2]

  • Step 2: Deprotection

    • Acid Treatment: HCl in Dioxane or TFA/DCM to remove the Boc group (piperidine) and THP group (pyrazole).[2]

  • Step 3: Chiral Resolution

    • Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column to separate (R) and (S) enantiomers.[2]

Case Studies & Clinical Relevance

While the exact "3-(1H-pyrazol-4-yl)piperidine" name is often a chemical intermediate, it serves as the core for several high-value patent families:

  • BTK Inhibitors (US Patent 10,266,513):

    • Compounds featuring this core demonstrated IC50 < 10 nM against BTK.[2]

    • The piperidine N-acryloyl group forms a covalent bond with Cys481.[1][2]

  • JAK3 Selective Inhibitors:

    • The scaffold allows for high selectivity over JAK2 (which is desirable to avoid anemia side effects) by exploiting the specific stereochemistry at the piperidine C3 position.[2]

References

  • PubChem Compound Summary. 3-(1H-pyrazol-4-yl)piperidine.[1][2] National Center for Biotechnology Information.[2] Available at: [Link] (Accessed Feb 6, 2026).[2]

  • US Patent 10,266,513. Amide substituted heterocyclic compounds as BTK inhibitors. United States Patent and Trademark Office.[2] Available at:

  • US Patent 10,815,213. Heterocyclic compounds as kinase inhibitors. United States Patent and Trademark Office.[2] Available at:

  • Mao, L. et al. (2021).[2] Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazole SAR).

  • Flanagan, M. E. et al. (2010).[2][4] Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor.[2] Journal of Medicinal Chemistry. (Reference for piperidine scaffold in JAK inhibitors). Available at: [Link][2]

The 3-(1H-Pyrazol-4-yl)piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of saturated heterocycles with aromatic pharmacophores has yielded a multitude of clinically successful drugs. Among these, the 3-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a particularly valuable motif in contemporary drug discovery. This technical guide provides a comprehensive analysis of this privileged core, delving into its synthetic accessibility, structure-activity relationships (SAR), and diverse therapeutic applications. By examining its role in modulating the activity of various biological targets, with a particular focus on kinase inhibition and central nervous system (CNS) disorders, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this scaffold in their own discovery programs. Detailed synthetic protocols, analysis of physicochemical and pharmacokinetic properties, and a forward-looking perspective on the future of this versatile scaffold are also presented.

Introduction: The Strategic Fusion of Pyrazole and Piperidine

The enduring success of heterocyclic compounds in medicine stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[1] The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a masterful amalgamation of two independently validated and highly significant heterocycles: the pyrazole and the piperidine ring.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and an acceptor, and its role as a bioisosteric replacement for other aromatic systems have cemented its importance in a wide array of approved drugs.[2][3] The piperidine ring, a saturated six-membered heterocycle, offers a robust and conformationally flexible scaffold to orient substituents in precise vectors.[4] Its basic nitrogen atom can be a key interaction point or a site for further functionalization, and its non-planar structure allows for the exploration of chemical space in three dimensions. The presence of the piperidine motif can enhance drug-like properties by improving solubility, metabolic stability, and pharmacokinetic profiles.[5]

The linkage of the pyrazole at the 4-position to the 3-position of the piperidine ring creates a unique structural motif with a distinct vector for substitution, offering opportunities for novel intellectual property and the development of highly selective ligands. This guide will explore the multifaceted nature of this scaffold, from its synthesis to its biological applications.

Synthetic Strategies for Constructing the 3-(1H-Pyrazol-4-yl)piperidine Core

The efficient and versatile synthesis of the 3-(1H-pyrazol-4-yl)piperidine core is paramount for its exploration in drug discovery. Several synthetic strategies can be envisioned, primarily revolving around the formation of the pyrazole ring onto a pre-functionalized piperidine or the coupling of pre-formed pyrazole and piperidine synthons.

Pyrazole Ring Formation from Piperidine Precursors

A prevalent and highly adaptable method involves the construction of the pyrazole ring from a piperidine derivative bearing a suitable precursor functionality at the 3-position. A common approach utilizes a 1,3-dicarbonyl equivalent attached to the piperidine ring, which can then be cyclized with a hydrazine derivative.

A detailed and illustrative example is the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[6] This multi-step sequence begins with a protected piperidine-3-carboxylic acid and culminates in the formation of the desired pyrazolylpiperidine scaffold.

This protocol is adapted from the synthesis of related 5-substituted regioisomers and illustrates the general principles.

Step 1: Synthesis of the β-keto ester

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent such as dichloromethane, add Meldrum's acid (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 4-6 hours.

  • Remove the solvent in vacuo and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford the corresponding methyl β-keto ester.

Step 2: Formation of the β-enamino diketone

  • Dissolve the β-keto ester (1.0 eq) in a suitable solvent like toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude β-enamino diketone, which can often be used in the next step without further purification.

Step 3: Pyrazole ring formation

  • Dissolve the β-enamino diketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) or a substituted hydrazine.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired 3-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate.

This general strategy allows for the introduction of diversity at various positions. The choice of substituted hydrazine in the final step enables the installation of different groups at the N1 position of the pyrazole ring. Furthermore, the carboxylate on the pyrazole can be further elaborated, and the Boc protecting group on the piperidine can be removed to allow for functionalization of the piperidine nitrogen.

G cluster_0 Synthesis of 3-(1H-Pyrazol-4-yl)piperidine Core start N-Boc-piperidine-3-carboxylic acid ketoester β-Keto Ester start->ketoester Meldrum's acid, EDC, DMAP; then MeOH, reflux enamino β-Enamino Diketone ketoester->enamino DMF-DMA, reflux pyrazole 3-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate enamino->pyrazole Hydrazine hydrate, reflux

General synthetic workflow for pyrazole formation.
Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for connecting pre-functionalized pyrazole and piperidine rings. For instance, a 3-halopiperidine derivative could be coupled with a 4-boronic acid or 4-stannane pyrazole derivative under Suzuki or Stille conditions, respectively. Conversely, a 3-boronic acid piperidine derivative could be coupled with a 4-halopyrazole. These methods offer a high degree of convergence and allow for the late-stage introduction of one of the heterocyclic rings, which can be advantageous for library synthesis.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a versatile framework that has been explored for its therapeutic potential in several disease areas. While specific drugs containing this exact scaffold are not yet prevalent in the market, numerous studies on closely related analogs highlight its promise, particularly in the fields of oncology and neuroscience.

Kinase Inhibition

Kinases are a major class of drug targets, and the pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors.[7][8] The 3-(1H-pyrazol-4-yl)piperidine scaffold can position substituents to interact with key regions of the ATP-binding pocket of kinases.

While direct SAR studies on the 3-(1H-pyrazol-4-yl)piperidine scaffold are limited, we can extrapolate from related structures. For instance, in a series of 3,4-disubstituted piperidine derivatives developed as Akt inhibitors, the substituents on the piperidine ring were crucial for potency and selectivity.[2] This suggests that stereochemistry and the nature of substituents at the 3- and 4-positions of the piperidine ring in our scaffold of interest would significantly impact kinase inhibitory activity.

Key SAR Insights for Kinase Inhibitors (Inferred):

  • N1 of Pyrazole: Substitution at this position can be used to modulate solubility and interact with solvent-exposed regions of the kinase. Small alkyl or substituted phenyl groups are common.

  • C3 and C5 of Pyrazole: These positions can be functionalized to target specific sub-pockets within the kinase active site, enhancing selectivity.

  • Piperidine Ring: The stereochemistry at the 3-position is critical. Substituents on the piperidine nitrogen can be used to improve pharmacokinetic properties or to introduce additional interactions with the target.[2]

G cluster_0 Hypothetical Kinase Binding Mode scaffold 3-(1H-Pyrazol-4-yl)piperidine Scaffold hinge Hinge Region scaffold->hinge Pyrazole N-H and N2 (H-bond donor/acceptor) gatekeeper Gatekeeper Residue scaffold->gatekeeper Piperidine Substituent (van der Waals) d_pocket Hydrophobic Pocket scaffold->d_pocket Pyrazole Substituent (Hydrophobic interaction) solvent Solvent Front scaffold->solvent Piperidine N-substituent (Solubility/PK modulation)

Illustrative binding mode in a kinase active site.
Central Nervous System (CNS) Disorders

Both pyrazole and piperidine moieties are prevalent in drugs targeting the CNS.[5][9] Their ability to cross the blood-brain barrier and interact with various receptors and enzymes makes them attractive scaffolds for neurological drug discovery. For example, pyrazoline derivatives have been investigated for their antidepressant and antioxidant properties.[5] Piperidine derivatives are found in numerous antipsychotic and neuroprotective agents.[5]

The 3-(1H-pyrazol-4-yl)piperidine scaffold could be utilized to design ligands for various CNS targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in neurotransmitter metabolism. The conformational flexibility of the piperidine ring, combined with the hydrogen bonding capabilities of the pyrazole, allows for the design of compounds with high affinity and selectivity.

Physicochemical and Pharmacokinetic (ADMET) Properties

The drug-like properties of the 3-(1H-pyrazol-4-yl)piperidine scaffold are a key contributor to its appeal in medicinal chemistry. The combination of a flat, aromatic pyrazole with a three-dimensional, saturated piperidine ring provides a balance of lipophilicity and polarity.

General ADMET Profile (Predicted):

PropertyPredicted CharacteristicsRationale
Solubility Moderate to goodThe basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility.
Lipophilicity (LogP) Readily tunableSubstituents on both rings can be modified to achieve the desired LogP for optimal permeability and target engagement.
Metabolic Stability Generally goodThe pyrazole ring is relatively resistant to metabolism. The piperidine ring can be a site of metabolism (e.g., N-dealkylation, oxidation), but this can be mitigated by appropriate substitution.
Permeability Potentially goodThe balanced lipophilicity and the presence of a basic center can facilitate passive diffusion and transporter-mediated uptake across biological membranes, including the blood-brain barrier.
hERG Inhibition Potential liabilityThe presence of a basic nitrogen in the piperidine ring can be a potential contributor to hERG channel inhibition. Careful design of substituents is necessary to mitigate this risk.[2]

In silico ADMET prediction tools can be valuable for guiding the design of derivatives with improved pharmacokinetic profiles.[10]

Future Perspectives and Conclusion

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a promising and underexplored area of chemical space with significant potential for the discovery of novel therapeutics. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the pyrazole and piperidine rings, makes it an attractive starting point for lead optimization campaigns.

Future research in this area should focus on:

  • Exploration of Diverse Synthetic Routes: The development of novel and efficient synthetic methodologies will be crucial for accessing a wider range of derivatives.

  • Systematic SAR Studies: A thorough investigation of the structure-activity relationships for various biological targets will unlock the full potential of this scaffold.

  • Application in Emerging Target Classes: The unique structural features of the 3-(1H-pyrazol-4-yl)piperidine core may be well-suited for targeting challenging protein-protein interactions or allosteric binding sites.

References

  • Semantic Scholar. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ACS Publications. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • PubMed. (n.d.). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. [Link]

  • PubMed. (n.d.). Pharmacology of pyrazolopyridines. [Link]

  • ResearchGate. (n.d.). Bioactive Pyrazolone Derived Thiazolidinone Scaffolds As a Safe Perspective to Human Health: Anti‐Alzheimer's, DFT, ADMET, and Molecular Docking Insight | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • PubMed. (n.d.). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PubMed Central. [Link]

Sources

Unlocking the Therapeutic Potential of 3-(1H-pyrazol-4-yl)piperidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets for this compound class, with a primary focus on its promising activity as a modulator of key proteins implicated in neurological and inflammatory disorders. We will explore the scientific rationale for investigating histamine H3 receptor (H3R) antagonism, acetylcholinesterase (AChE) inhibition, and monoamine oxidase (MAO) inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical background, actionable experimental protocols, and field-proven insights to accelerate the discovery and development of novel therapeutics based on the 3-(1H-pyrazol-4-yl)piperidine core.

Introduction: The Pyrazolylpiperidine Scaffold - A Versatile Pharmacophore

The convergence of a pyrazole ring and a piperidine moiety in the 3-(1H-pyrazol-4-yl)piperidine structure creates a unique chemical entity with significant therapeutic potential. The pyrazole component, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals, prized for its conformational flexibility and its capacity to interact with a variety of receptors and enzymes.[3] The combination of these two pharmacophores in 3-(1H-pyrazol-4-yl)piperidine presents a compelling starting point for the design of novel therapeutics.

This guide will dissect the therapeutic landscape for this scaffold by focusing on three high-potential targets: the histamine H3 receptor, acetylcholinesterase, and monoamine oxidase. For each target, we will provide the biological context, structure-activity relationship (SAR) insights, and detailed, validated experimental protocols to enable robust in vitro characterization.

Potential Therapeutic Target I: Histamine H3 Receptor (H3R) Antagonism

Scientific Rationale

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[4][5] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6] Antagonism or inverse agonism at the H3 receptor leads to an increase in the release of these neurotransmitters, making H3R an attractive target for the treatment of a range of neurological and psychiatric conditions, including cognitive impairment, Alzheimer's disease, schizophrenia, and narcolepsy.[5][7]

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a key structural feature in several known potent and selective H3R antagonists.[7] The piperidine nitrogen can act as a basic center, crucial for interaction with the receptor, while the pyrazole ring can engage in key hydrogen bonding and aromatic interactions within the H3R binding pocket.

H3R Signaling Pathway

Activation of the H3R primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] H3R activation can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phospholipase A2.[5][8] Antagonism of H3R blocks these downstream effects, thereby disinhibiting neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Therapeutic Intervention Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Promotes Fusion Neurotransmitter Neurotransmitter (e.g., ACh, DA) Neurotransmitter_Vesicle->Neurotransmitter Release Antagonist 3-(1H-pyrazol-4-yl)piperidine (H3R Antagonist) Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols for H3R Target Validation

This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the 3-(1H-pyrazol-4-yl)piperidine test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to act as an inverse agonist at the H3 receptor by quantifying G-protein activation.

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes from cells expressing the H3 receptor as in the binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Filtration and Analysis: Similar to the radioligand binding assay, filter the reaction mixture and quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. Determine the IC50 and maximal inhibition.

Potential Therapeutic Target II: Acetylcholinesterase (AChE) Inhibition

Scientific Rationale

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating cholinergic neurotransmission.[9] Inhibition of AChE increases the levels and duration of action of ACh in the brain.[10] This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic signaling.[10][11] AChE inhibitors can improve cognitive function, memory, and attention.[12] The piperidine moiety is a key structural component of several approved AChE inhibitors, such as donepezil, where it is thought to interact with the catalytic or peripheral anionic site of the enzyme.[13] The pyrazole ring can provide additional interactions, making the 3-(1H-pyrazol-4-yl)piperidine scaffold a promising candidate for novel AChE inhibitors.

Role of AChE in Cholinergic Neurotransmission

AChE_Function cluster_synapse Cholinergic Synapse cluster_inhibitor Therapeutic Intervention ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Signal Signal Propagation ACh_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 3-(1H-pyrazol-4-yl)piperidine (AChE Inhibitor) Inhibitor->AChE Inhibits MAO_Function cluster_neuron Monoaminergic Neuron cluster_inhibitor Therapeutic Intervention Monoamine Monoamine (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Reuptake Reuptake Transporter Monoamine->Reuptake Uptake from Synapse Metabolites Inactive Metabolites MAO->Metabolites Reuptake->Monoamine Inhibitor 3-(1H-pyrazol-4-yl)piperidine (MAO Inhibitor) Inhibitor->MAO Inhibits

Caption: Monoamine Oxidase Function and Inhibition.

Experimental Protocol for MAO Inhibition Assay

A common method for measuring MAO activity involves a coupled-enzyme reaction that produces a fluorescent or colorimetric signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

    • MAO Substrate: e.g., p-tyramine (for both MAO-A and MAO-B) or benzylamine (preferentially for MAO-B).

    • Enzyme Source: Recombinant human MAO-A or MAO-B.

    • Detection Reagents: A probe (e.g., Amplex Red), horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a black 96-well plate (for fluorescence), add the assay buffer and varying concentrations of the 3-(1H-pyrazol-4-yl)piperidine test compound.

    • Add the MAO enzyme (either MAO-A or MAO-B) and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • To initiate the reaction, add a mixture of the MAO substrate, HRP, and the fluorescent probe. The reaction of MAO with its substrate produces H2O2, which is then used by HRP to convert the probe into its fluorescent product.

  • Measurement:

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

Data Summary and Interpretation

The following table provides a template for summarizing the in vitro data for a 3-(1H-pyrazol-4-yl)piperidine derivative.

Target Assay Type Parameter Result (e.g., µM)
Histamine H3 ReceptorRadioligand BindingKi
[35S]GTPγS Functional AssayIC50
AcetylcholinesteraseEllman's Colorimetric AssayIC50
Monoamine Oxidase-AFluorometric AssayIC50
Monoamine Oxidase-BFluorometric AssayIC50

Interpretation of Results:

  • Potency: Lower Ki and IC50 values indicate higher potency.

  • Selectivity: A significantly lower IC50 for one target over the others indicates selectivity. For example, a much lower IC50 for MAO-B compared to MAO-A would be desirable for a Parkinson's disease therapeutic.

  • Mechanism of Action: The [35S]GTPγS assay can help determine if the compound is a neutral antagonist or an inverse agonist at the H3 receptor.

Conclusion and Future Directions

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of debilitating diseases. This guide has outlined a rational, evidence-based approach to exploring its potential as a histamine H3 receptor antagonist, an acetylcholinesterase inhibitor, or a monoamine oxidase inhibitor. The provided experimental protocols offer a robust framework for the in vitro characterization of these compounds.

Future work should focus on synthesizing a library of 3-(1H-pyrazol-4-yl)piperidine analogs to establish clear structure-activity relationships for each of the identified targets. Promising lead compounds with high potency and selectivity should then be advanced into more complex cellular and in vivo models to assess their therapeutic efficacy and drug-like properties. The insights and methodologies presented in this guide will serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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Sources

in silico modeling of 3-(1H-pyrazol-4-yl)piperidine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-(1H-Pyrazol-4-yl)piperidine Interactions

Executive Summary

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of several targeted therapies. Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and the capacity to form critical hydrogen bond interactions with protein targets, particularly kinases. This guide serves as a comprehensive technical manual for researchers aiming to computationally investigate and predict the molecular interactions of this scaffold. We will detail a multi-step in silico workflow, beginning with predictive binding mode analysis via molecular docking, proceeding to dynamic stability assessment through molecular dynamics (MD) simulations, and culminating in feature-based virtual screening using pharmacophore modeling. Each section provides not only a step-by-step experimental protocol but also the underlying scientific rationale and built-in validation checkpoints to ensure the generation of robust, reliable, and actionable data for drug discovery programs.

Introduction: The Significance of the 3-(1H-Pyrazol-4-yl)piperidine Scaffold

The fusion of a pyrazole and a piperidine ring creates a molecular scaffold with significant therapeutic potential. Pyrazole-containing compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This is evidenced by their inclusion in numerous commercially available drugs.[2] Similarly, the piperidine ring is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.

The combination of these two rings in the 3-(1H-pyrazol-4-yl)piperidine core is particularly noteworthy. A derivative of this scaffold is a key intermediate in the synthesis of Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small-cell lung carcinoma.[3] Crizotinib targets kinases such as ALK, ROS1, and c-Met, highlighting the scaffold's utility in designing potent and selective enzyme inhibitors.[3] Given this clinical precedent, a deep understanding of how this scaffold interacts with biological targets is crucial for the development of next-generation therapeutics.

In silico modeling provides a powerful, cost-effective, and rapid means to achieve this understanding, accelerating the traditional drug discovery cycle.[4][5] This guide provides the technical framework to apply these computational methods rigorously and effectively.

The Strategic Rationale for In Silico Modeling

The drug discovery process is a long and resource-intensive journey.[6] Computational, or in silico, techniques have become indispensable for streamlining this process by enabling scientists to build and test hypotheses in a virtual environment before committing to costly and time-consuming laboratory experiments.[7] For a scaffold like 3-(1H-pyrazol-4-yl)piperidine, in silico modeling can answer several critical questions:

  • Binding Pose Prediction: How does the molecule orient itself within the target's binding site?[8]

  • Affinity Estimation: How strongly does the molecule bind to its target?[9]

  • Interaction Mapping: Which specific amino acid residues does it interact with, and what is the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts)?

  • Dynamic Stability: Is the predicted binding pose stable over time, or is it a transient state?[6]

  • Lead Generation: Can the key interaction features of the scaffold be used to discover novel, structurally diverse molecules with similar activity?[10]

This guide will walk through an integrated workflow designed to address these questions systematically.

cluster_0 Overall In Silico Workflow Target_Selection Target Identification & Preparation Docking Part 1: Molecular Docking (Pose & Affinity Prediction) Target_Selection->Docking Ligand_Preparation Ligand Preparation (3-(1H-pyrazol-4-yl)piperidine) Ligand_Preparation->Docking MD_Simulation Part 2: Molecular Dynamics (Stability & Dynamics) Docking->MD_Simulation Top Pose Pharmacophore Part 3: Pharmacophore Modeling (Virtual Screening) Docking->Pharmacophore Bioactive Conformation Lead_Optimization Lead Optimization & Experimental Validation MD_Simulation->Lead_Optimization Validated Pose Pharmacophore->Lead_Optimization Novel Hits

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 1: Foundational Workflow - Molecular Docking

Objective: To predict the optimal binding orientation of 3-(1H-pyrazol-4-yl)piperidine within a target's active site and to estimate its binding affinity.

Causality & Expertise: Molecular docking algorithms systematically explore various possible conformations of a ligand within a receptor's binding site, using a scoring function to rank these poses.[11] The fundamental principle is that a ligand will preferentially adopt a pose that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes unfavorable ones (like steric clashes), corresponding to a minimum in binding free energy. A lower docking score typically indicates a stronger predicted binding affinity.[12]

Detailed Experimental Protocol: Molecular Docking

This protocol uses widely accessible tools such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[11][13]

  • Target Selection and Preparation:

    • Action: Identify a relevant protein target. Based on the Crizotinib precedent, a kinase like Anaplastic Lymphoma Kinase (ALK) is a suitable choice. Download the crystal structure from the Protein Data Bank (PDB; e.g., PDB ID: 2XP2).

    • Rationale: The crystal structure provides the essential 3D coordinates of the target. Using a structure that is co-crystallized with a known ligand helps define the location of the binding site.

    • Execution:

      • Load the PDB file into UCSF Chimera.

      • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[12][14]

      • Inspect the protein for missing residues or atoms. Use Chimera's tools to rebuild any missing side chains.[13]

      • Add hydrogen atoms to the protein, ensuring correct protonation states for residues like Histidine at a physiological pH of 7.4.

      • Assign partial charges (e.g., AMBER ff14SB).

      • Save the prepared protein as a .pdbqt file, the required input format for AutoDock Vina.

  • Ligand Preparation:

    • Action: Generate a 3D structure of 3-(1H-pyrazol-4-yl)piperidine.

    • Rationale: The ligand must be in a 3D format with appropriate charges and defined rotatable bonds to allow the docking software to explore its conformational space.

    • Execution:

      • Sketch the molecule in a chemical drawing tool (e.g., ChemDraw) and save as a SMILES string or build it directly in a tool like Avogadro or UCSF Chimera.

      • Generate a 3D conformation and perform an initial energy minimization using a force field (e.g., MMFF94).

      • In AutoDockTools (or Chimera), add hydrogens, compute Gasteiger charges, and detect the rotatable bonds.

      • Save the prepared ligand as a .pdbqt file.[15]

  • Grid Box Definition:

    • Action: Define the search space for the docking simulation.

    • Rationale: To make the calculation computationally tractable, the search is confined to a 3D box centered on the active site. The box must be large enough to accommodate the ligand in various orientations but small enough to focus the search.

    • Execution: Center the grid box on the position of the co-crystallized ligand (if available) or on catalytically important residues. Adjust the size of the box (e.g., 25x25x25 Å) to fully encompass the binding pocket.[12]

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina.

    • Rationale: Vina will perform a series of computational "runs" to find the lowest-energy binding poses.[11]

    • Execution: Use the command line, providing the prepared protein, prepared ligand, and grid box configuration as inputs.[12]

  • Analysis of Results:

    • Action: Analyze the output file.

    • Rationale: The output contains the predicted binding affinity (in kcal/mol) and the 3D coordinates for the top-ranked binding poses.

    • Execution:

      • Load the protein and the output.pdbqt file into a visualizer.

      • Examine the top-ranked pose. Note the binding affinity score.

      • Identify key molecular interactions: hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts. For this scaffold, look for hydrogen bonds involving the pyrazole nitrogens and the piperidine nitrogen.

Trustworthiness: The Self-Validating System

A computational protocol must be validated to be trustworthy. For docking, the most common and effective validation is to re-dock the co-crystallized ligand into its own receptor.[14]

  • Protocol: Before docking your compound of interest, take the ligand that was originally in the PDB structure, prepare it, and dock it back into the prepared protein using the same protocol.

  • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. A successful docking protocol should reproduce the experimental binding mode with an RMSD < 2.0 Å . If this criterion is not met, the protocol (e.g., grid box size, protonation states) must be re-evaluated.

cluster_1 Molecular Docking Workflow PDB 1. Download PDB Structure Prep_Prot 2. Prepare Protein (Remove water, add H+) PDB->Prep_Prot Grid 4. Define Grid Box (Center on Active Site) Prep_Prot->Grid Validation Self-Validation (Re-dock native ligand) Prep_Prot->Validation Prep_Lig 3. Prepare Ligand (Generate 3D, add charges) Run_Vina 5. Run AutoDock Vina Prep_Lig->Run_Vina Grid->Run_Vina Analyze 6. Analyze Results (Score & Pose) Run_Vina->Analyze Validation->Grid Validate Settings

Caption: Step-by-step workflow for a validated molecular docking experiment.

Part 2: Refining the Model - Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the top-ranked protein-ligand complex from docking and to characterize its behavior in a simulated physiological environment.

Causality & Expertise: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are inherently dynamic. MD simulations provide this dynamic view by applying classical mechanics to model the movements of every atom in the system over time.[6] This allows us to assess whether the key interactions predicted by docking are maintained, to observe conformational changes in the protein or ligand, and to obtain more rigorous estimates of binding free energy.[9] A stable complex in an MD simulation lends much higher confidence to the initial docking prediction.

Detailed Experimental Protocol: MD Simulation

This protocol outlines a typical workflow using GROMACS, a widely used and highly efficient MD engine.[16]

  • System Preparation and Topology Generation:

    • Action: Create a unified file for the protein-ligand complex and generate the system's topology.

    • Rationale: The MD engine needs a "topology" file that describes all atoms, bonds, angles, dihedrals, and their corresponding force field parameters. The force field (e.g., CHARMM36m) is a set of equations and parameters that defines the potential energy of the system.

    • Execution:

      • Combine the coordinates of the protein and the best-docked ligand pose into a single .pdb file.[17]

      • Use the GROMACS pdb2gmx tool to process the protein, choosing a force field and water model (e.g., TIP3P).[18] This generates the protein topology.

      • Generate parameters for the 3-(1H-pyrazol-4-yl)piperidine ligand. This is a critical step, as standard force fields do not contain parameters for most drug-like molecules. Use a server like CGenFF or the Antechamber suite to generate these parameters.

      • Merge the protein and ligand topology files.[17]

  • Solvation and Ionization:

    • Action: Place the complex in a periodic box of water and add ions.

    • Rationale: The simulation must mimic the cellular environment. A periodic water box simulates an aqueous solution, and adding ions (e.g., Na+ and Cl-) neutralizes the system's total charge and simulates a physiological salt concentration (e.g., 0.15 M).

    • Execution:

      • Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

      • Use gmx solvate to fill the box with water molecules.

      • Use gmx genion to add ions, replacing water molecules, to neutralize the system.

  • Energy Minimization:

    • Action: Run a steepest descent energy minimization.

    • Rationale: The initial system may have atoms that are too close together, resulting in steric clashes and unrealistically high forces. Minimization relaxes the system to a local energy minimum.

    • Execution: Use gmx grompp to assemble the simulation input file and gmx mdrun to run the minimization.

  • System Equilibration:

    • Action: Perform two short, restrained MD simulations (NVT and NPT ensembles).

    • Rationale: This step gradually brings the system to the desired temperature (NVT ensemble, constant Number of particles, Volume, and Temperature) and pressure (NPT ensemble, constant Number of particles, Pressure, and Temperature) before the main simulation. During this phase, the protein and ligand heavy atoms are typically "restrained" with a harmonic potential to allow the solvent to equilibrate around them without disturbing the starting conformation.

    • Execution: Run two separate simulations (e.g., 100 ps for NVT, 1 ns for NPT) using gmx grompp and gmx mdrun.

  • Production MD Run:

    • Action: Run the main, unrestrained simulation.

    • Rationale: This is the data-gathering phase of the simulation. The length of the simulation depends on the process being studied; for routine stability checks, 100-200 nanoseconds (ns) is a common starting point.

    • Execution: Run the production simulation using gmx mdrun.

  • Trajectory Analysis:

    • Action: Analyze the output trajectory file.

    • Rationale: The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis involves calculating various properties from this trajectory to extract meaningful biological insights.[19]

    • Execution:

      • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing curve indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.[20]

      • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. High peaks indicate flexible regions (like loops), while low values indicate rigid regions (like alpha-helices and beta-sheets).[20]

      • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking throughout the simulation to see if they are stable.[21]

Trustworthiness: The Self-Validating System

The integrity of an MD simulation is verified by monitoring the system's bulk properties.

  • Protocol: During the equilibration and production runs, plot the system's Temperature, Pressure, and Potential Energy over time.

  • Success Criterion: For a stable simulation, these plots should quickly reach a plateau and fluctuate around a stable average value.[19] Abrupt, large-scale drifts or oscillations indicate a problem with the simulation setup (e.g., poor parameterization, insufficient equilibration) that must be resolved.

MetricPurposeIndication of Stability
RMSD Measures conformational deviation from a reference structure.The plot reaches a plateau after an initial rise.
RMSF Measures the fluctuation of individual atoms or residues.Confirms known flexible/rigid regions of the protein.
Radius of Gyration (Rg) Measures the overall compactness of the protein.A stable value indicates the protein is not unfolding.
System Temperature Monitors the kinetic energy of the system.Fluctuates around the target temperature (e.g., 300 K).
System Pressure Monitors the system pressure.Fluctuates around the target pressure (e.g., 1 bar).
Table 1: Key metrics for analyzing and validating MD simulation results.

Part 3: Expanding the Search - Pharmacophore Modeling

Objective: To abstract the key chemical features of the 3-(1H-pyrazol-4-yl)piperidine scaffold in its bound conformation and use this model to discover new, structurally diverse compounds with the potential for similar biological activity.

Causality & Expertise: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target.[22][23] Rather than defining a specific chemical structure, a pharmacophore model defines a 3D arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.[22] This abstraction allows for "scaffold hopping"—the identification of novel molecules that may look very different from the original ligand but still present the same key features in the correct spatial orientation.[10]

Detailed Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol uses the validated, bioactive conformation of 3-(1H-pyrazol-4-yl)piperidine from the MD simulation as a template.

  • Feature Identification:

    • Action: Identify the essential pharmacophoric features on the ligand.

    • Rationale: These features are the points of interaction with the protein.

    • Execution: Based on the docking and MD analysis, map the key features. For our scaffold, this would typically include:

      • A Hydrogen Bond Donor (the pyrazole N-H).

      • A Hydrogen Bond Acceptor (the second pyrazole nitrogen).

      • A Positive Ionizable or Hydrogen Bond Donor feature (the protonated piperidine nitrogen).

      • A Hydrophobic/Aromatic feature (the pyrazole ring).

  • Model Generation:

    • Action: Create a 3D model from the identified features.

    • Rationale: The model consists of spheres representing the features, with defined radii and vectors (for directional interactions like H-bonds), all connected by distance constraints derived from the 3D structure of the bound ligand.

    • Execution: Use software like Phase (Schrödinger), LigandScout, or MOE to automatically generate a pharmacophore model from the ligand's bioactive conformation. Manually refine the model to include only the features confirmed to be important by the MD simulation.

  • Virtual Screening:

    • Action: Use the pharmacophore model as a 3D query to search a database of chemical compounds.

    • Rationale: This step filters a large library (which can contain millions of compounds) to find only those molecules that can adopt a low-energy conformation that matches the 3D arrangement of the pharmacophore features.[24]

    • Execution:

      • Select a compound database (e.g., ZINC, Enamine REAL, PubChem).

      • Run the pharmacophore search. The software will attempt to fit each molecule in the database to the query.

      • The output is a list of "hit" compounds that successfully match the pharmacophore.

  • Post-Screening Filtering:

    • Action: Triage the hit list.

    • Rationale: The initial hit list may still be large and contain undesirable compounds. Further filtering based on physicochemical properties (e.g., Lipinski's Rule of Five) and visual inspection is necessary to select a manageable number of promising candidates for further study (e.g., by docking them back into the target protein).

    • Execution: Apply filters for molecular weight, logP, number of H-bond donors/acceptors, etc. Visually inspect the top-ranked hits to assess chemical novelty and synthetic feasibility.

Trustworthiness: The Self-Validating System

A pharmacophore model's predictive power must be validated before it is used for large-scale screening.[25]

  • Protocol: Create a test set containing a small number of known active compounds (actives) for the target and a much larger number of presumed inactive compounds (decoys). Screen this test set with your pharmacophore model.

  • Success Criterion: A good model should rank the known actives much higher than the decoys. This is quantified using metrics like the Enrichment Factor (EF) , which measures how much better the model is at finding actives compared to random selection, or by analyzing a Receiver Operating Characteristic (ROC) curve .[25] High enrichment and a large area under the ROC curve (AUC) indicate a valid, predictive model.

cluster_2 Pharmacophore Modeling Workflow Bioactive_Conf 1. Select Bioactive Conformation (from Docking/MD) Define_Features 2. Identify Pharmacophore Features (H-Donors, Acceptors, etc.) Bioactive_Conf->Define_Features Gen_Model 3. Generate 3D Model Define_Features->Gen_Model Screen 4. Screen Compound Database Gen_Model->Screen Validation Self-Validation (Screen Actives vs. Decoys) Gen_Model->Validation Hits 5. Filter & Prioritize Hits Screen->Hits Validation->Screen Validate Model

Caption: Workflow for generating and validating a pharmacophore model for virtual screening.

Conclusion: An Integrated Approach to Computational Drug Discovery

This guide has outlined a rigorous, multi-faceted computational workflow to investigate the molecular interactions of the therapeutically important 3-(1H-pyrazol-4-yl)piperidine scaffold. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can move beyond simple binding predictions to a more holistic understanding of a compound's behavior at its target. Each step in this process is underpinned by a clear scientific rationale and includes a crucial self-validation protocol to ensure the trustworthiness and scientific integrity of the results. This integrated in silico approach enables the rapid generation of high-confidence hypotheses, effectively guiding experimental efforts and accelerating the journey from a promising scaffold to a potential clinical candidate.

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  • Nguyen, H. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS omega, 7(38), 34327-34341. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 749-762. Available at: [Link]

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Topic: 3-(1H-pyrazol-4-yl)piperidine Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A New Paradigm in Neurotherapeutics

The landscape of neurodegenerative disease research is one of profound challenges and immense opportunity. Conditions such as Parkinson's disease, Huntington's disease, and Alzheimer's disease share a devastating commonality: the progressive loss of neuronal function and structure.[1][2] For decades, therapeutic strategies have been largely symptomatic. However, a deeper understanding of the underlying molecular pathologies is paving the way for disease-modifying interventions. This guide focuses on a particularly promising class of small molecules: 3-(1H-pyrazol-4-yl)piperidine derivatives .

The intrinsic properties of the pyrazole and piperidine scaffolds make them valuable in medicinal chemistry. The pyrazole ring can act as both a hydrogen-bond donor and acceptor, while its π-π stacking capabilities allow for strong interactions with protein backbones.[3] The piperidine moiety is one of the most prevalent heterocyclic rings in FDA-approved drugs, often used to improve physicochemical properties and modulate target engagement.[4] The combination of these two fragments into the 3-(1H-pyrazol-4-yl)piperidine core has yielded potent modulators of key signaling pathways implicated in neurodegeneration, most notably the cyclic nucleotide phosphodiesterases.

This document serves as a technical guide for research teams engaged in the discovery and development of these compounds. It is structured not as a rigid protocol, but as a strategic workflow, grounded in scientific rationale and practical application. We will explore the mechanism of action, outline a robust synthetic strategy, detail a comprehensive preclinical evaluation cascade, and provide the intellectual framework for advancing these molecules from bench to potential clinical reality.

The Core Therapeutic Hypothesis: Targeting Phosphodiesterase 10A (PDE10A)

The primary molecular target for many neuroprotective 3-(1H-pyrazol-4-yl)piperidine derivatives is Phosphodiesterase 10A (PDE10A).[5][6] Understanding the "why" of this target is fundamental to appreciating the therapeutic potential.

1.1. The Role of PDE10A in Striatal Function

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in neuronal signaling.[5] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, the central hub of the basal ganglia that governs motor control, cognition, and motivation.[5] These MSNs are segregated into two principal pathways:

  • The Direct Pathway (D1-expressing MSNs): Facilitates movement.

  • The Indirect Pathway (D2-expressing MSNs): Inhibits movement.

A delicate balance between these two pathways is essential for normal motor function. In neurodegenerative disorders like Huntington's and Parkinson's disease, this balance is catastrophically disrupted. PDE10A inhibition represents a powerful strategy to restore homeostasis by elevating cyclic nucleotide levels in both pathways, thereby modulating neuronal activity.[5]

1.2. Signaling Pathway: The Impact of PDE10A Inhibition

Inhibition of PDE10A prevents the breakdown of cAMP and cGMP. The resulting increase in these second messengers activates downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). This cascade leads to the phosphorylation of key substrates, such as the DARPP-32 protein, which ultimately modulates glutamatergic and dopaminergic neurotransmission to rebalance striatal output and confer neuroprotection.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron (MSN) cluster_membrane cluster_cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by Targets Downstream Targets (e.g., DARPP-32) PKA->Targets Phosphorylates AMP AMP PDE10A->AMP Response Cellular Response (Neuroprotection, Gene Expression) Targets->Response Inhibitor 3-(1H-pyrazol-4-yl)piperidine Derivative Inhibitor->PDE10A INHIBITS

Caption: Simplified PDE10A signaling cascade in a Medium Spiny Neuron (MSN).

General Synthetic Strategy

A robust and adaptable synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The following multi-step synthesis is a logical and field-proven approach to the 3-(1H-pyrazol-4-yl)piperidine core, allowing for diversification at key positions.

Rationale: This strategy is designed for modularity. By starting with a protected piperidine precursor, we can build the pyrazole ring onto it, ensuring correct regiochemistry. This approach allows for late-stage diversification, which is efficient for exploring chemical space.

Synthesis_Workflow cluster_synthesis Synthetic Workflow for 3-(1H-pyrazol-4-yl)piperidine Derivatives A Step 1: Claisen Condensation (Piperidone + Diethyl oxalate) B Step 2: Pyrazole Formation (Intermediate A + Hydrazine derivative) A->B Base (e.g., NaOEt) C Step 3: Aromatization/Decarboxylation (Heating or Acid/Base treatment) B->C Forms pyrazole ring D Step 4: N-Arylation/Alkylation of Pyrazole (Intermediate C + Aryl/Alkyl Halide) C->D Builds R1 substitution E Step 5: Deprotection of Piperidine (e.g., TFA for Boc group) D->E Exposes piperidine NH F Step 6: Final Diversification (N-Arylation/Acylation of Piperidine) E->F Builds R2 substitution G Final Product Library F->G

Caption: A modular workflow for the synthesis of the target compound library.

2.1. Detailed Experimental Protocol (General Example)

This protocol outlines the synthesis of a generic N-Boc protected intermediate, which is a crucial precursor for final diversification.

Step 1: Synthesis of ethyl 1-(tert-butoxycarbonyl)-4-oxo-piperidine-3-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (250 mL).

  • Base Formation: Add sodium metal (5.75 g, 250 mmol) portion-wise, controlling the exothermic reaction with an ice bath. Allow the mixture to stir until all sodium has dissolved to form sodium ethoxide.

  • Reaction Initiation: Cool the solution to 0°C and add a solution of N-Boc-4-piperidone (49.8 g, 250 mmol) in diethyl oxalate (36.5 g, 250 mmol) dropwise over 1 hour.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours. A thick yellow precipitate will form.

  • Work-up: Pour the mixture into ice-cold 1M HCl (500 mL) and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-keto ester intermediate.[7]

Step 2: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Setup: In a round-bottom flask, dissolve the β-keto ester from Step 1 (1 eq.) in ethanol (10 parts).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) and a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring completion by TLC.

  • Work-up: Cool the reaction to room temperature and remove the solvent in vacuo. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the pyrazole intermediate, which may be a mixture of regioisomers.

Step 3: Hydrogenation to tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

  • Setup: Dissolve the dihydropyridine intermediate from Step 2 in methanol or ethanol in a hydrogenation vessel.

  • Catalyst: Add Palladium on carbon (10% w/w, ~5 mol%).

  • Reaction: Subject the mixture to a hydrogen atmosphere (50 psi or balloon) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the saturated piperidine core.[8]

This N-Boc protected core is now ready for deprotection and subsequent diversification at the piperidine nitrogen, or for functionalization on the pyrazole nitrogen, to build the desired library of compounds for screening.

Preclinical Evaluation Cascade: A Self-Validating Workflow

A rigorous, multi-stage evaluation process is essential to identify promising lead candidates. This workflow is designed to be a self-validating system, where data from one stage informs the decisions and experimental design of the next.

Preclinical_Workflow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Proof of Concept cluster_decision Decision Point A Primary Screen: PDE10A Inhibition Assay (Determine IC₅₀) B Cellular Assay: Neuroprotection Model (e.g., 6-OHDA on SH-SY5Y cells) A->B Potent compounds advance C Safety Profiling: hERG Inhibition Assay (Assess Cardiotoxicity Risk) B->C Active compounds advance D ADME-Tox Panel: (Metabolic Stability, Permeability) C->D Safe compounds advance E Pharmacokinetics (PK) (Determine brain penetration & half-life) D->E F Efficacy Model (e.g., MPTP Mouse Model of Parkinson's) E->F Compounds with good PK profile advance G Behavioral Analysis (Rotarod, Open Field Test) F->G Dosing regimen from PK H Post-mortem Analysis (Immunohistochemistry for TH, DAT) G->H Correlate behavior with pathology I Lead Candidate Nomination H->I

Caption: A phased preclinical evaluation workflow from in vitro screening to in vivo validation.

3.1. Phase 1: In Vitro Characterization

3.1.1. Primary Target Engagement: PDE10A Inhibition Assay

Causality: The first step is to confirm that the synthesized compounds engage the intended target. The PDE-Glo™ Phosphodiesterase Assay is a robust, luminescence-based method to determine the half-maximal inhibitory concentration (IC₅₀).[6]

Protocol: PDE-Glo™ Assay

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in PDE-Glo Reaction Buffer.

  • Enzyme Reaction: In a 96-well plate, add 7.5 µL of 1x PDE-Glo Reaction Buffer containing recombinant human PDE10A.[6]

  • Inhibitor Addition: Add 5 µL of the diluted test compound or vehicle control to the wells.

  • Substrate Addition: Add 12.5 µL of a cAMP solution to initiate the reaction.

  • Incubation: Incubate the plate for 20 minutes at room temperature (25°C).

  • Termination & Detection: Add 12.5 µL of PDE-Glo Termination Buffer followed by 12.5 µL of PDE-Glo Detection Solution.

  • Final Incubation: Incubate for a further 20 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to PDE10A activity. Calculate IC₅₀ values using a non-linear regression curve fit.

3.1.2. Cellular Neuroprotection Assay

Causality: Target engagement must translate to a functional cellular outcome. Using a neurotoxin-induced cell death model provides this validation. The 6-hydroxydopamine (6-OHDA) model in SH-SY5Y human neuroblastoma cells is a well-established in vitro paradigm for Parkinson's disease research, as 6-OHDA selectively induces oxidative stress and apoptosis in dopaminergic neurons.[1]

Protocol: 6-OHDA Neuroprotection Assay

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 2 hours.

  • Neurotoxin Challenge: Introduce 6-OHDA (final concentration typically 50-100 µM) to all wells except the vehicle control.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. A successful neuroprotective compound will show a dose-dependent increase in cell viability compared to the 6-OHDA-only control.[9]

  • Mechanism Validation (Optional): For lead compounds, perform Western blot analysis on cell lysates to measure levels of apoptotic markers like cleaved caspase-3 and Bax. Neuroprotection should correlate with a decrease in these markers.[1]

3.1.3. Early Safety Assessment: hERG Assay

Causality: Off-target activity at the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia, leading to project termination. Early assessment is a critical de-risking step. The whole-cell patch-clamp method is the gold standard for this evaluation.[5]

Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Using a patch-clamp rig, establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the test compound at multiple concentrations onto the cell.

  • Measurement: Measure the percentage of inhibition of the hERG tail current at each concentration.

  • Analysis: Calculate the IC₅₀ for hERG inhibition. A higher IC₅₀ value indicates a lower risk of cardiotoxicity.[5]

3.2. Phase 2: In Vivo Proof of Concept

Compounds that demonstrate potent on-target activity, cellular efficacy, and a clean safety profile are advanced to in vivo models.

3.2.1. Pharmacokinetics (PK)

Causality: A drug must reach its target in the brain at a sufficient concentration and for an adequate duration to exert its effect. A PK study in rodents is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier.

3.2.2. Efficacy in a Disease Model

Causality: The final validation is to demonstrate efficacy in a living organism that recapitulates aspects of the human disease. For Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.

Protocol: MPTP Mouse Model

  • Animal Model: Use C57BL/6 mice.

  • Dosing: Administer the test compound (dosing based on PK data) via an appropriate route (e.g., oral gavage) for a set period before and during MPTP administration.

  • Toxin Administration: Administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).

  • Behavioral Testing: 7-14 days post-MPTP, conduct behavioral tests to assess motor function. This includes:

    • Rotarod Test: To measure motor coordination and balance.

    • Open Field Test: To measure locomotor activity.

  • Post-mortem Analysis: After behavioral testing, euthanize the animals and harvest the brains. Analyze striatal and nigral tissue via:

    • Immunohistochemistry: To quantify the number of surviving tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic cells.

    • Neurochemical Analysis (HPLC): To measure levels of dopamine and its metabolites.

A successful compound will mitigate the MPTP-induced motor deficits and preserve dopaminergic neurons compared to the vehicle-treated MPTP group.

Data Summary and Lead Optimization

Systematic data collection and analysis are crucial for guiding the iterative process of lead optimization.

Table 1: Example Data Summary for Initial Compound Series

Compound IDPDE10A IC₅₀ (nM)Neuroprotection EC₅₀ (µM)hERG IC₅₀ (µM)Brain/Plasma Ratio (at 2h)
Lead-001 1.50.25> 301.2
Lead-002 25.01.8> 300.8
Lead-003 0.80.152.11.5
Lead-004 5.20.50> 300.1

Interpretation:

  • Lead-001 shows an excellent balance of potency, cellular activity, safety, and brain penetration. It is a strong candidate for in vivo studies.

  • Lead-002 has significantly lower potency, suggesting it is a weaker binder to PDE10A.

  • Lead-003 is the most potent compound but exhibits a significant hERG liability (IC₅₀ < 10 µM is a concern), making it a high risk for cardiotoxicity.

  • Lead-004 has good potency and safety but poor brain penetration, suggesting it may not reach the target effectively in vivo.

This data-driven approach allows the research team to focus resources on the most promising chemical matter and to rationally design the next generation of derivatives to improve upon the lead profile.

References

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A Technical Guide to the Anticancer Potential of 3-(1H-Pyrazol-4-yl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. This guide delves into the burgeoning class of 3-(1H-pyrazol-4-yl)piperidine derivatives, a chemical scaffold demonstrating considerable promise in oncology. These compounds leverage the proven anticancer properties of both the pyrazole and piperidine nuclei to create a new generation of targeted agents. Mechanistically, their efficacy stems from a multi-pronged attack on cancer cell proliferation, primarily through the inhibition of key oncogenic kinases, the robust induction of apoptosis, and the disruption of the cell cycle. This document provides an in-depth analysis of their mechanism of action, structure-activity relationships (SAR), synthetic routes, and the critical experimental workflows required for their preclinical evaluation. It is intended for researchers, chemists, and drug development professionals seeking to understand and advance this promising class of anticancer compounds.

Introduction: The Rationale for Pyrazole-Piperidine Scaffolds in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer properties.[3][4] This is largely because the pyrazolo[3,4-d]pyrimidine core, for example, is an isostere of the natural purine nucleus, allowing it to act as an ATP-competitive inhibitor for numerous protein kinases that are often dysregulated in cancer.[5] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional structure that can be precisely tailored for target engagement.[6][7]

The strategic fusion of these two moieties into the 3-(1H-pyrazol-4-yl)piperidine framework creates a hybrid structure with significant potential. This design hypothesis posits that the pyrazole component can serve as the primary pharmacophore for engaging with targets like kinase ATP-binding pockets, while the piperidine component can be modified to optimize solubility, cell permeability, and binding affinity, thereby fine-tuning the compound's overall efficacy and safety profile.

Core Mechanisms of Action: A Multi-Targeted Approach

The anticancer activity of pyrazole-piperidine derivatives is not monolithic; instead, it arises from the simultaneous disruption of several critical cellular processes essential for tumor growth and survival.

Multi-Kinase Inhibition: The Primary Anticancer Strategy

A predominant mechanism for this class of compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[8]

  • Src and MAPK/RAF Pathway Inhibition: Certain derivatives have shown potent, nanomolar-level inhibitory activity against Src kinase, a non-receptor tyrosine kinase frequently overactive in cancers like triple-negative breast cancer.[9] By inhibiting Src, these compounds can block downstream signaling through the MAPK/RAF pathway, which is crucial for cell proliferation.[9] This dual inhibition is a powerful strategy to overcome resistance and suppress tumor growth effectively.[9]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target.[8][10] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, demonstrating efficacy against both wild-type and resistant mutant forms of the enzyme.[8]

  • Other Kinase Targets: The versatility of the pyrazole scaffold allows it to be adapted to target a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs) to control the cell cycle, and PIM-1 kinase, a serine/threonine kinase implicated in liver cancer and other malignancies.[5][10][11]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Src Src Kinase Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIM1 PIM-1 PIM1->Proliferation Compound 3-(1H-pyrazol-4-yl)piperidine Compound Compound->EGFR Compound->Src Compound->RAF Compound->PIM1

Fig. 1: Inhibition of Oncogenic Kinase Pathways
Induction of Programmed Cell Death (Apoptosis)

Beyond simply halting proliferation, these compounds actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[12] This is achieved through both the extrinsic and intrinsic (mitochondrial) pathways.[13] Key indicators of apoptosis induction by these compounds include:

  • Caspase Activation: Activation of executioner caspases, such as caspase-3, -8, and -9, which are the central proteases that dismantle the cell.[11][13]

  • DNA Fragmentation: The degradation of chromosomal DNA into smaller fragments, a hallmark of late-stage apoptosis.[13]

  • Phosphatidylserine Externalization: The flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, detectable by Annexin V staining.[12]

Disruption of Cell Division: Cell Cycle Arrest & Tubulin Inhibition

Cancer is characterized by uncontrolled cell division. Pyrazole-piperidine derivatives can interfere with this process directly.

  • Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest, particularly in the G1 and G2/M phases, preventing cells from progressing through division and replicating their DNA.[5][12][13] This effect is often a direct consequence of CDK inhibition.[5]

  • Tubulin Polymerization Inhibition: Some pyrazole analogues act as tubulin polymerization inhibitors.[1][12] By disrupting the formation of microtubules, which are essential for forming the mitotic spindle, these compounds prevent cells from successfully completing mitosis, ultimately leading to cell death.[1]

Chemical Synthesis and Structure-Activity Relationship (SAR)

General Synthetic Pathway

The synthesis of 3-(1H-pyrazol-4-yl)piperidine derivatives typically begins with the construction of a substituted pyrazole core. A common and effective method is the Vilsmeier-Haack reaction on a semicarbazone to yield a pyrazole-4-carbaldehyde intermediate.[14] This aldehyde then serves as a versatile anchor for subsequent reactions to introduce the piperidine moiety and other desired substituents.

synthesis_workflow Start Semicarbazone Precursor Step1 Vilsmeier-Haack Reaction (e.g., POCl3, DMF) Start->Step1 Intermediate1 3-substituted-1H-pyrazole -4-carbaldehyde Step1->Intermediate1 Step2 Condensation / Cyclization Reactions Intermediate1->Step2 Intermediate2 Introduction of Piperidine Precursor (or other N-heterocycles) Step2->Intermediate2 Step3 Further Functionalization / Derivatization Intermediate2->Step3 FinalProduct Final 3-(1H-pyrazol-4-yl)piperidine Compound Step3->FinalProduct

Fig. 2: Generalized Synthetic Workflow
Key Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these compounds. Analysis of various derivatives has yielded several key insights:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For example, the presence of methyl groups can enhance cytotoxic activity.[13] A methyl sulphonyl group at position 3 of a pyrazolo[3,4-d]pyrimidine nucleus has also been shown to improve antitumor activity.[5]

  • Aromatic Substituents: For derivatives targeting kinases, the specific substitution pattern on phenyl rings attached to the core scaffold dramatically influences inhibitory potency. Electron-withdrawing or -donating groups can alter the electronic properties and steric fit within the kinase active site.

  • The Piperidine Moiety: While the pyrazole often serves as the primary binding pharmacophore, the piperidine ring is essential for modulating physicochemical properties. Modifications here can improve solubility, reduce off-target toxicity, and enhance cell permeability.

Preclinical Evaluation Workflow: A Self-Validating Protocol

A rigorous, stepwise experimental plan is essential to validate the anticancer potential of newly synthesized compounds. The causality behind this workflow is to move from broad phenotypic effects (does it kill cancer cells?) to specific molecular mechanisms (how does it kill them?).

Primary Screening: Cytotoxicity Profiling (MTT or SRB Assay)

The initial step is to determine the compound's ability to inhibit the growth of cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) and a non-cancerous control cell line (e.g., BJ-1 fibroblasts) to assess selectivity.[14][15]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight. Rationale: Ensures a consistent number of cells at the start of the experiment.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO). Rationale: A wide concentration range is necessary to accurately determine the IC50 value.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC50.

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is confirmed, the next step is to determine how the compound induces cell death.

  • Objective: To quantify the induction of apoptosis and identify any alterations in cell cycle distribution.

  • Methodology (Apoptosis - Annexin V/Propidium Iodide Assay):

    • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Rationale: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

  • Methodology (Cell Cycle Analysis):

    • Treatment & Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol. Rationale: Fixation permeabilizes the cells and preserves their DNA content.

    • Staining: Treat cells with RNase A and stain with Propidium Iodide (PI). Rationale: RNase A removes RNA to ensure PI only stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA.

    • Flow Cytometry: Analyze the cells by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Validation: Kinase Inhibition & Protein Expression

This phase connects the cellular effects to a specific molecular target.

  • Objective: To confirm inhibition of a specific kinase and observe the downstream effects on its signaling pathway.

  • Methodology (Western Blotting):

    • Treatment & Lysis: Treat cells with the compound and prepare whole-cell lysates.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE & Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the target kinase (e.g., phospho-Src, total Src, phospho-ERK, total ERK) and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to HRP. Rationale: This allows for the visualization of changes in the phosphorylation state (activation) and total protein levels of key signaling molecules.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Assessment

The final preclinical step is to evaluate the compound's efficacy in a living organism.

  • Objective: To determine if the compound can suppress tumor growth in an animal model.

  • Methodology (Xenograft Mouse Model):

    • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[9]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound daily (e.g., 30 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[9]

    • Monitoring: Monitor tumor volume and body weight regularly for a set period (e.g., 18-21 days).[9]

    • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry) to confirm target engagement in the tumor tissue.[9]

Data Summary: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the reported cytotoxic activity of various pyrazole derivatives against several human cancer cell lines, demonstrating the broad applicability and potency of this chemical class.

Compound ID/ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 1j MDA-MB-231Triple-Negative Breast0.0009 (as Src inhibitor)[9]
Compound 21 HCT116Colon Carcinoma0.39[5]
Compound 21 MCF-7Breast Adenocarcinoma0.46[5]
Compound 2 HepG2Hepatocellular Carcinoma9.13[14]
Compound 7 A549Lung Carcinoma6.52[14]
Compound 7 PC3Prostate Cancer9.13[14]
Compound b17 HepG2Hepatocellular Carcinoma3.57[16]
Pyridinone DerivativeHepG2Hepatocellular Carcinoma9.130[15]
Pyridinone DerivativeMCF-7Breast Adenocarcinoma11.957[15]
Pyridinone DerivativeHCT116Colon Carcinoma8.913[15]

Conclusion and Future Directions

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The inherent ability of the pyrazole core to target a wide range of oncogenic kinases, combined with the favorable physicochemical properties conferred by the piperidine moiety, has led to the discovery of compounds with potent, multi-faceted mechanisms of action. These agents effectively inhibit cell proliferation, induce apoptosis, and arrest the cell cycle across a diverse panel of cancer cell lines.

Future research should focus on several key areas:

  • Optimization of Selectivity: Further SAR studies are needed to design derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and potential toxicity.

  • Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant cancer models is a critical next step.

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are required to identify candidates with drug-like properties suitable for clinical development.

  • Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing chemotherapies or immunotherapies could lead to more durable and effective treatment regimens.

By continuing to explore the rich chemical space of this scaffold, the scientific community is well-positioned to translate the preclinical promise of 3-(1H-pyrazol-4-yl)piperidine compounds into tangible clinical benefits for cancer patients.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC.
  • A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. PMC.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH.
  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Pyrazole derivative in preclinical study. | Download Scientific Diagram.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. DovePress.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Sources

3-(1H-pyrazol-4-yl)piperidine: A Privileged 3D Fragment for Kinase & GPCR Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1H-pyrazol-4-yl)piperidine as a fragment in drug design Content Type: In-depth Technical Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(1H-pyrazol-4-yl)piperidine represents a high-value "3D fragment" that bridges the gap between flat aromatic scaffolds and highly soluble, aliphatic vectors.[1] Unlike its achiral regioisomer (4-piperidinyl), the 3-substituted variant introduces a critical stereocenter, elevating the fraction of sp3-hybridized carbons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and offering unique vector orientations for exploring protein binding pockets.

This guide details the strategic deployment of this fragment, focusing on its utility as a hinge-binding mimic in kinases, its synthetic accessibility from chiral nipecotic acid derivatives, and its physicochemical superiority in optimizing oral bioavailability.[1]

Physicochemical & Structural Profile[1][2][3][4]

The core value of 3-(1H-pyrazol-4-yl)piperidine lies in its dual-pharmacophore nature: the pyrazole serves as a robust hydrogen bond donor/acceptor (typically for the kinase hinge region), while the piperidine acts as a solubilizing moiety and a vector for extending into solvent channels.[1]

Quantitative Properties (Estimated)
PropertyValueDrug Design Significance
MW 151.21 DaIdeal for FBDD (Rule of 3 compliant).[1]
cLogP ~0.3 - 0.8Low lipophilicity supports high Ligand Efficiency (LE).[1]
TPSA ~41 ŲGood membrane permeability potential.[1]
pKa (Pip-NH) ~9.5 - 10.5Basic center ensures solubility; forms salt bridges with Asp/Glu residues.[1]
pKa (Pyr-NH) ~14Weakly acidic; acts as H-bond donor in neutral state.[1]
Chirality Yes (C3)Enables "Escape from Flatland"; distinct vectors for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

enantiomers.
Vector Analysis: 3- vs. 4-Substitution
  • 4-Isomer (Linear): The vectors are 180° opposed.[1] Substituents on the piperidine nitrogen project directly away from the pyrazole.[1] This is effective for deep pockets but rigid.[1]

  • 3-Isomer (Angular): The vectors are offset by ~109.5° (tetrahedral geometry).[1] This allows the piperidine nitrogen to access "side pockets" or solvent regions that are orthogonal to the hinge binding plane, often improving selectivity profiles.[1]

Synthetic Accessibility & Protocol

A robust, self-validating synthetic route is essential for library generation.[1] The following protocol utilizes N-Boc-nipecotic acid (piperidine-3-carboxylic acid) as the chiral pool starting material to access the target fragment.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisRoute Figure 1: Synthetic route to 3-(1H-pyrazol-4-yl)piperidine scaffold. Start N-Boc-Piperidine-3-COOH (Chiral or Racemic) Step1 1. Meldrum's Acid / EDC 2. Methanolysis Start->Step1 Inter1 Beta-Keto Ester Step1->Inter1 C-C Bond Formation Step2 DMF-DMA Reflux Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Condensation Step3 Hydrazine Hydrate Cyclization Inter2->Step3 Product 3-(1H-pyrazol-4-yl)piperidine (N-Boc Protected) Step3->Product Ring Closure

[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Step 1: Beta-Keto Ester Formation

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM (0.2 M). Add EDC·HCl (1.2 eq) and DMAP (1.2 eq).[1] Stir at 0°C for 30 min.

  • Coupling: Add Meldrum's acid (1.0 eq) and warm to RT. Stir overnight.

  • Workup: Wash with 1M KHSO₄ and brine. Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Methanolysis: Reflux the residue in MeOH for 4 hours. Concentrate to yield the methyl beta-keto ester.[1]

    • Validation: ¹H NMR should show a singlet (~3.7 ppm) for the methyl ester and disappearance of the Meldrum's acid protons.[1]

Step 2: Enaminone Formation

  • Dissolve the beta-keto ester in Toluene or neat DMF-DMA (5 eq).[1]

  • Reflux for 3–5 hours. The solution typically turns yellow/orange.[1]

  • Concentrate in vacuo to remove excess DMF-DMA.[1]

    • Validation: LC-MS will show M+1 corresponding to the enaminone adduct.[1]

Step 3: Pyrazole Cyclization

  • Dissolve the crude enaminone in EtOH (0.5 M).

  • Add Hydrazine hydrate (2.0 eq) carefully (exothermic).

  • Stir at RT for 2 hours or reflux for 1 hour if conversion is slow.

  • Purification: Concentrate and purify via flash chromatography (EtOAc/Hexanes).

    • Validation: ¹H NMR characteristic pyrazole singlet (~7.6–8.0 ppm, 2H).[1] Disappearance of enamine olefinic protons.[1]

Medicinal Chemistry Strategy: Kinase Inhibition

The 3-(1H-pyrazol-4-yl)piperidine fragment is a bioisostere of the phenyl-piperazine or biphenyl moieties but with superior solubility and vector control.[1]

Binding Mode Interaction Map

In a typical Type I kinase inhibitor design, the pyrazole acts as the hinge binder.[1]

InteractionMap Figure 2: Interaction map of the fragment within a Kinase ATP-binding pocket. Hinge Kinase Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue Solvent Solvent Front (Asp/Glu) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge H-bonds (Donor/Acceptor) Piperidine Piperidine Ring (Solubilizing Tail) Pyrazole->Piperidine C4-C3 Bond (Chiral Vector) Piperidine->Gatekeeper Van der Waals Piperidine->Solvent Vector Projection Substituent N-Substituent (Tail Group) Piperidine->Substituent Amide/Alkyl Link Substituent->Solvent Salt Bridge / Solubilization

[1]

Case Study Logic: JAK/TYK2 Inhibitors
  • Challenge: Many JAK inhibitors suffer from selectivity issues due to the conserved ATP pocket.[1]

  • Solution: Utilizing the 3-isomer allows the piperidine tail to exit the pocket at a distinct angle compared to the 4-isomer (found in early leads).[1]

  • Mechanism:

    • Hinge: The pyrazole N-H donates to the hinge backbone (e.g., Glu residue).[1] The pyrazole N: accepts from the backbone N-H.[1]

    • Chirality: The C3 stereocenter directs the piperidine ring away from the catalytic loop, avoiding steric clashes that planar rings might encounter.[1]

    • Solubility: The piperidine nitrogen (pKa ~10) is protonated at physiological pH, improving aqueous solubility—a common bottleneck in kinase inhibitor development.[1]

Fragment Evolution & Optimization

Once the fragment is validated (e.g., via X-ray crystallography or SPR), evolution follows a bifurcated path.[1]

Optimization Workflow
  • Growth Vector A (Piperidine Nitrogen):

    • Reaction: Amide coupling, Reductive amination, Sulfonylation.[1]

    • Goal: Reach the solvent front, engage specific residues (e.g., Lys/Asp) for selectivity, or modulate metabolic stability.[1]

  • Growth Vector B (Pyrazole Nitrogen):

    • Reaction: N-Arylation (Chan-Lam or Ullmann), Alkylation (less common for hinge binders due to loss of donor capability).[1]

    • Goal: If the pyrazole is not the primary hinge binder, N-arylation can position an aromatic ring into the hydrophobic back pocket.[1]

Tautomerism Considerations

The 1H-pyrazole exists in tautomeric equilibrium (1H vs 2H).[1]

  • Design Tip: When docking, ensure both tautomers are evaluated. The binding pocket environment (H-bond donors/acceptors) will shift the equilibrium to the preferred tautomer.[1]

  • Validation: If N-alkylation is performed on the pyrazole, the tautomerism is frozen.[1] This can be used to probe which tautomer is the active species, though it removes a hydrogen bond donor.[1]

References

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor. [4]

    • Source: Journal of Medicinal Chemistry (2008).[1][4]

    • Context: Illustrates the utility of pyrazole-piperidine motifs in CDK inhibition.[1][5][6]

    • URL:[Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)

    • Source: Molecules (2022).[1][7]

    • Context: Detailed synthetic protocols for the 3-substituted piperidine-pyrazole scaffold.
    • URL:[Link]

  • Exploration of piperidine 3D fragment chemical space.

    • Source: RSC Medicinal Chemistry (2022).[1]

    • Context: Discusses the "escape from flatland" and properties of piperidine-based fragments.
    • URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.

    • Source: MDPI (2021).[1]

    • Context: Highlights the pyrazole pharmacophore in kinase selectivity.
    • URL:[Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrazol-4-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of extensive experimental data for this specific isomer, this document outlines the critical importance of determining key parameters such as pKa, logP, and aqueous solubility. It further details the established experimental and computational methodologies for their determination, providing a robust framework for the characterization of this and similar molecules. The guide is intended to equip researchers and drug development professionals with the necessary insights to evaluate the potential of 3-(1H-pyrazol-4-yl)piperidine as a building block in the design of novel therapeutics.

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The fusion of pyrazole and piperidine rings in a single molecular entity creates a scaffold with considerable potential in drug discovery. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many approved drugs due to its ability to confer aqueous solubility and act as a key pharmacophoric element.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4] The combination of these two rings in 3-(1H-pyrazol-4-yl)piperidine offers a unique three-dimensional structure with the potential for versatile interactions with biological targets.

A thorough understanding of the physicochemical properties of this scaffold is paramount for its successful application in drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for therapeutic efficacy.[5] This guide will delve into the critical physicochemical parameters of 3-(1H-pyrazol-4-yl)piperidine and provide a detailed roadmap for their determination.

Molecular Identity and Structural Elucidation

3-(1H-pyrazol-4-yl)piperidine is a small molecule with the following fundamental characteristics:

PropertyValueSource
Molecular Formula C₈H₁₃N₃[6]
Molecular Weight 151.21 g/mol [6]
CAS Number 690261-94-0[6]
Proposed Synthesis

A potential synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Formylation of N-Boc-3-piperidone cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Deprotection N-Boc-3-piperidone N-Boc-3-piperidone Intermediate_A N-Boc-4-formyl-3-piperidone N-Boc-3-piperidone->Intermediate_A N-Boc-3-piperidone->Intermediate_A Formylating_Agent Formylating Agent (e.g., Ethyl formate, NaH) Intermediate_B tert-butyl 3-(1H-pyrazol-4-yl)piperidine-1-carboxylate Intermediate_A->Intermediate_B Intermediate_A->Intermediate_B Hydrazine Hydrazine (H₂NNH₂) Final_Product 3-(1H-pyrazol-4-yl)piperidine Intermediate_B->Final_Product Intermediate_B->Final_Product Acid Acid (e.g., TFA, HCl)

Caption: Proposed synthetic route for 3-(1H-pyrazol-4-yl)piperidine.

This multi-step synthesis begins with the formylation of commercially available N-Boc-3-piperidone. The resulting β-ketoaldehyde can then undergo a condensation reaction with hydrazine to form the pyrazole ring. Finally, deprotection of the Boc group under acidic conditions would yield the desired 3-(1H-pyrazol-4-yl)piperidine. Each step would require careful optimization of reaction conditions and purification of intermediates.

Spectroscopic Characterization

The unambiguous identification and structural confirmation of 3-(1H-pyrazol-4-yl)piperidine would rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and piperidine rings. The pyrazole protons would likely appear as singlets in the aromatic region, while the piperidine protons would exhibit more complex splitting patterns in the aliphatic region. The NH proton of the piperidine may appear as a broad singlet, and the NH proton of the pyrazole could also be a broad signal, with its chemical shift being solvent-dependent.[8][9]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the pyrazole carbons would be in the aromatic region, while the piperidine carbons would be found in the aliphatic region.[8][9]

Predicted ¹H and ¹³C NMR data can be generated using computational software to aid in spectral assignment. [10][11][12]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds of both the piperidine and pyrazole rings.[11][13]

  • C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrazole ring.

  • C=N and C=C stretching: Vibrations in the 1500-1650 cm⁻¹ region associated with the pyrazole ring.[11]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₁₃N₃.[7]

Core Physicochemical Properties and Their Importance in Drug Discovery

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. Understanding these properties early in the drug discovery process is crucial for lead optimization and minimizing late-stage attrition.[5]

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state of a drug molecule significantly impacts its solubility, permeability, and interaction with its biological target.[14] 3-(1H-pyrazol-4-yl)piperidine has two potentially ionizable centers: the basic secondary amine of the piperidine ring and the weakly acidic/basic pyrazole ring.

  • Importance in Drug Discovery: The pKa influences where a drug is absorbed in the gastrointestinal tract, its distribution in the body, and how it binds to its target receptor. For instance, a basic compound will be predominantly ionized in the acidic environment of the stomach, which can affect its absorption.

3.1.1. Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[10] The method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change with a pH electrode.

Potentiometric_Titration_Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Prepare_Sample Prepare a dilute solution of the compound Calibrate_pH Calibrate pH meter Titrate Titrate with standardized acid or base Prepare_Sample->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot_Curve Plot pH vs. titrant volume Record_pH->Plot_Curve Determine_EP Determine equivalence point(s) Plot_Curve->Determine_EP Calculate_pKa Calculate pKa from the half-equivalence point Determine_EP->Calculate_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Potentiometric Titration: [15][16]

  • Sample Preparation: Prepare a solution of 3-(1H-pyrazol-4-yl)piperidine of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid (to determine the pKa of the basic piperidine nitrogen) or sodium hydroxide (to determine the pKa of the acidic pyrazole proton).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).

3.1.2. Computational Prediction of pKa

Various in silico methods can provide an estimate of a molecule's pKa. These methods are particularly useful in the early stages of drug discovery for rapid screening of large numbers of compounds. These predictions are based on quantitative structure-property relationship (QSPR) models or quantum mechanical calculations.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[17] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

  • Importance in Drug Discovery: A balanced lipophilicity is crucial. While a certain degree of lipophilicity is required for membrane permeation, excessively high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. For orally administered drugs, a logP value of less than 5 is generally desirable, as per Lipinski's Rule of Five.[17]

3.2.1. Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[17] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Shake_Flask_Workflow cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis Prepare_Solutions Prepare octanol-saturated water and water-saturated octanol Dissolve_Compound Dissolve compound in one phase Prepare_Solutions->Dissolve_Compound Mix Mix the two phases and equilibrate Dissolve_Compound->Mix Separate Separate the two phases (e.g., by centrifugation) Mix->Separate Measure_Concentration Measure compound concentration in each phase (e.g., by UV-Vis or LC-MS) Separate->Measure_Concentration Calculate_logP Calculate logP = log([C]octanol / [C]water) Measure_Concentration->Calculate_logP

Caption: Workflow for logP determination using the shake-flask method.

Protocol for the Shake-Flask Method:

  • Preparation: Prepare n-octanol-saturated water and water-saturated n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of 3-(1H-pyrazol-4-yl)piperidine in one of the phases. Add the second phase and shake the mixture for a sufficient time to allow for equilibration.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

3.2.2. Computational Prediction of logP

Numerous computational algorithms are available to predict logP values based on a molecule's structure. These methods can be broadly categorized as atom-based, fragment-based, or property-based.[17] For the related isomer, 3-(1H-pyrazol-1-yl)piperidine, a computationally predicted LogP of 0.8076 has been reported.[1]

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[9][12] Poorly soluble compounds often exhibit low and variable oral bioavailability.[12]

  • Importance in Drug Discovery: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and for the formulation of intravenous dosage forms. Solubility issues can be a major hurdle in drug development, leading to the need for complex and costly formulation strategies.[12]

3.3.1. Experimental Determination of Aqueous Solubility: Thermodynamic Solubility Assay

The thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is also the gold standard for determining thermodynamic solubility.

Solubility_Assay_Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis Add_Excess Add excess solid compound to aqueous buffer Equilibrate Equilibrate for an extended period (e.g., 24-48 hours) with agitation Add_Excess->Equilibrate Separate Separate solid from solution (e.g., by filtration or centrifugation) Equilibrate->Separate Measure_Concentration Measure concentration of the saturated solution (e.g., by HPLC-UV) Separate->Measure_Concentration

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Verification

In the landscape of modern medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent biological and pharmacological evaluation rests. The heterocyclic scaffold, particularly the fusion of saturated rings like piperidine with aromatic systems such as pyrazole, presents a rich territory for therapeutic innovation. 3-(1H-pyrazol-4-yl)piperidine is a quintessential example of such a scaffold, combining the conformational flexibility of the piperidine moiety with the diverse hydrogen-bonding capabilities and aromatic nature of the pyrazole ring. This guide provides a comprehensive, field-proven framework for the analysis of this molecule using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While experimentally derived spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive, and instructional analysis.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry serves as a primary tool for determining the molecular weight and elemental formula of a compound. For a molecule like 3-(1H-pyrazol-4-yl)piperidine, which contains multiple basic nitrogen atoms, soft ionization techniques such as Electrospray Ionization (ESI) are exceptionally well-suited. ESI minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.

Predicted Molecular Ion and High-Resolution Mass Spectrometry (HRMS)

The molecular formula for 3-(1H-pyrazol-4-yl)piperidine is C₈H₁₃N₃. The expected monoisotopic mass can be precisely calculated, which is essential for high-resolution mass spectrometry (HRMS) analysis to confirm the elemental composition.

  • Molecular Formula: C₈H₁₃N₃

  • Monoisotopic Mass: 151.1109 Da

  • Predicted [M+H]⁺ Ion (m/z): 152.1182

An experimentally observed m/z value within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS): A Predictive Fragmentation Pathway

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion (m/z 152.1) is isolated and subjected to collision-induced dissociation (CID), revealing characteristic fragmentation patterns. The fragmentation is logically initiated at the most labile sites, primarily involving the piperidine ring, due to the charge localization on the nitrogen and the saturated nature of the ring.

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[1] Ring-opening and subsequent fragmentation can also occur.[1] For pyrazole derivatives, fragmentation often involves the cleavage of the N-N bond.[2]

Table 1: Predicted Key MS/MS Fragments for [C₈H₁₃N₃+H]⁺

Predicted m/zProposed Fragment FormulaProposed Structure/LossRationale
125.09[C₇H₁₁N₂]⁺Loss of NH₃Alpha-cleavage at the piperidine N followed by ring opening and loss of ammonia.
96.08[C₅H₈N₂]⁺Loss of C₃H₇NCleavage of the C-C bond between the two rings.
81.07[C₅H₇N]⁺Piperidine ring fragmentFragmentation of the piperidine ring.
68.05[C₃H₄N₂]⁺Pyrazole ring fragmentCleavage yielding the protonated pyrazole moiety.

digraph "MS_Fragmentation_Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, label="Predicted MS/MS Fragmentation of 3-(1H-pyrazol-4-yl)piperidine", labelloc=t];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

M [label="[M+H]⁺\nm/z = 152.12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Fragment\nm/z = 125.09"]; F2 [label="Fragment\nm/z = 96.08"]; F3 [label="Fragment\nm/z = 81.07"]; F4 [label="Fragment\nm/z = 68.05"];

M -> F1 [label="- NH₃"]; M -> F2 [label="- C₃H₇N"]; F2 -> F3 [label="- HCN"]; F2 -> F4 [label="- C₂H₂"]; }

Caption: Predicted MS/MS fragmentation workflow for the [M+H]⁺ ion.

Experimental Protocol for ESI-MS Analysis

Trustworthy data acquisition requires a validated protocol. The following is a standard methodology for the analysis of heterocyclic amines.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the [M+H]⁺ ion at m/z 152.1.

  • MS/MS Analysis:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 152.1) as the precursor.

    • Apply collision energy (typically in the range of 10-40 eV) to induce fragmentation.

    • Acquire the resulting fragment ion spectrum, which can then be compared against the predicted values in Table 1.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The Influence of Pyrazole Tautomerism

A critical consideration for 3-(1H-pyrazol-4-yl)piperidine is the phenomenon of annular prototropic tautomerism within the pyrazole ring.[4] The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. In most common NMR solvents at room temperature, this exchange is fast on the NMR timescale.[5] Consequently, the C3 and C5 positions of the pyrazole ring become chemically equivalent, leading to a time-averaged and simplified spectrum where only one signal is observed for the H3/H5 protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on established chemical shift ranges, substituent effects, and typical coupling constants.[6] The piperidine ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
Pyrazole NH (1-H)12.0 - 13.0br s1HBroad signal due to exchange and hydrogen bonding. Disappears upon D₂O addition.
Pyrazole CH (3-H, 5-H)7.5 - 7.8s2HAromatic protons, deshielded. Appear as a singlet due to rapid tautomerism.
Piperidine NH (1'-H)2.5 - 4.0br s1HBroad, solvent-dependent signal.[7][8] Disappears upon D₂O addition.
Piperidine CH (3'-H)2.9 - 3.2m1HMethine proton, deshielded by the adjacent pyrazole ring.
Piperidine CH ₂ (2'-Heq, 6'-Heq)3.0 - 3.4m2HEquatorial protons, typically downfield from axial counterparts.
Piperidine CH ₂ (2'-Hax, 6'-Hax)2.5 - 2.8m2HAxial protons.
Piperidine CH ₂ (4'-Heq, 5'-Heq)1.8 - 2.1m2HEquatorial protons.
Piperidine CH ₂ (4'-Hax, 5'-Hax)1.4 - 1.7m2HAxial protons, most shielded aliphatic signals.

Note: Chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature.[9][10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
Pyrazole C H (C3, C5)130 - 135Aromatic carbons adjacent to nitrogen. Averaged due to tautomerism.
Pyrazole C (C4)115 - 120Quaternary carbon attached to the piperidine ring.
Piperidine C H₂ (C2', C6')45 - 50Carbons alpha to the piperidine nitrogen.
Piperidine C H (C3')35 - 40Methine carbon attached to the pyrazole ring.
Piperidine C H₂ (C4', C5')25 - 30Aliphatic carbons beta and gamma to the nitrogen.

Note: The prediction of ¹³C chemical shifts can be aided by computational methods like DFT.[11]

2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are required for self-validating, definitive assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity within the piperidine ring, starting from the unique C3'-H methine proton and mapping out its neighbors.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already-assigned proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the linkage between the rings, for example, by observing a correlation from the piperidine C3'-H proton to the pyrazole C4 and C3/C5 carbons.

Sources

Technical Guide: Commercial & Synthetic Access to 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Synthetic Access to 3-(1H-pyrazol-4-yl)piperidine Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Sourcing Managers

Executive Summary: The "Elusive Isomer"

In the landscape of kinase inhibitor design, the pyrazolyl-piperidine scaffold is ubiquitous. However, commercial availability is heavily skewed toward the 4-(1H-pyrazol-4-yl)piperidine isomer (a key fragment in JAK inhibitors like Tofacitinib analogs). The 3-(1H-pyrazol-4-yl)piperidine isomer (Figure 1), while structurally similar, represents a "catalog gap" in many commodity building block inventories.

This guide provides a definitive roadmap for sourcing this specific regioisomer. It distinguishes between "phantom" catalog listings and viable synthetic routes, offering a validated protocol for in-house preparation when commercial lead times are prohibitive.

Core Identity Data
PropertySpecification
Chemical Name 3-(1H-pyrazol-4-yl)piperidine
CAS Number (Free Base) Not widely established (Often listed under salt forms or derivatives)
CAS (Boc-Precursor) 1422386-02-4 (Related derivative) / Custom
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Key Distinction C3-C4 Linkage : Piperidine C3 attached to Pyrazole C4.[1][2][3][4][5][6]

Commercial Availability Landscape

Unlike its 4-isomer counterpart, 3-(1H-pyrazol-4-yl)piperidine is rarely held in "Next Day Delivery" stock. Most listings are Make-on-Demand (MOD) .

Supply Chain Decision Tree

Researchers must categorize their need based on quantity and timeline.

SupplyChain Start Requirement Analysis QtySmall < 1g (Discovery) Start->QtySmall QtyLarge > 10g (Process) Start->QtyLarge CheckStock Check Major Aggregators (eMolecules, SciFinder) QtySmall->CheckStock CustomSyn Custom Synthesis (Lead Time: 4-6 Weeks) QtyLarge->CustomSyn StockFound In Stock? CheckStock->StockFound DirectBuy Direct Purchase (Check Isomer Purity!) StockFound->DirectBuy Yes InHouse In-House Synthesis (Protocol Below) StockFound->InHouse No (Fastest)

Figure 1: Sourcing decision logic. For quantities >10g, custom synthesis is recommended due to the complexity of chiral separation if enantiopurity is required.

Verified Supplier Tiers
TierSupplier TypesTypical Lead TimeReliability Note
Tier 1 Enamine, WuXi AppTec2–4 WeeksHigh. Likely have validated routes or advanced intermediates (e.g., Boc-protected).
Tier 2 Combi-Blocks, Fluorochem4–8 WeeksModerate. Often list "virtual" inventory; verify stock before ordering.
Tier 3 Aggregators (MolPort)VariableLow. Relies on third-party stock updates which may be outdated for rare isomers.

Validated Synthetic Protocol

When commercial sources fail, the following Suzuki-Miyaura / Hydrogenation route is the industry standard for generating high-purity 3-(1H-pyrazol-4-yl)piperidine. This route avoids the regioselectivity issues of reducing pyridine precursors.

Retrosynthetic Analysis

The most robust disconnection is the C3-C4 bond formation between a 3-piperidone enol triflate and a pyrazole-4-boronate .

Synthesis SM1 N-Boc-3-Piperidone Step1 1. Tf2O, Base (Formation of Enol Triflate) SM1->Step1 SM2 1-Trityl-pyrazole-4-boronate Step2 2. Suzuki Coupling (Pd(dppf)Cl2) SM2->Step2 Int1 Enol Triflate Intermediate Int1->Step2 Int2 Coupled Product (Tetrahydropyridine) Step3 3. Hydrogenation (Pd/C, H2) Int2->Step3 Final 3-(1H-pyrazol-4-yl)piperidine (Dihydrochloride Salt) Step1->Int1 Step2->Int2 Step4 4. Global Deprotection (HCl/MeOH) Step3->Step4 Step4->Final

Figure 2: Modular synthesis allowing for late-stage diversification.

Detailed Methodology
Step 1: Enol Triflate Formation
  • Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate, Triflic anhydride (Tf₂O), DIPEA or Pyridine.

  • Conditions: DCM, -78°C to 0°C.

  • Critical Insight: Strict temperature control is required to prevent decomposition of the enol triflate. Use immediately in the coupling step.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Enol triflate (from Step 1), 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃.

  • Conditions: Dioxane/Water (4:1), 90°C, 12h.

  • Why Trityl? The trityl group on the pyrazole prevents catalyst poisoning by the free NH and improves solubility.

Step 3: Hydrogenation & Deprotection
  • Reagents: 10% Pd/C, H₂ (1 atm or balloon), MeOH.

  • Mechanism: This step simultaneously reduces the tetrahydropyridine double bond and cleaves the trityl group (hydrogenolysis).

  • Final Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the dihydrochloride salt .

  • Yield: Typically 40-50% overall.

Quality Control & Analytics

Due to the prevalence of the 4-isomer, analytical discrimination is vital.

Differentiation: 3-Isomer vs. 4-Isomer
Method3-(1H-pyrazol-4-yl)piperidine (Target)4-(1H-pyrazol-4-yl)piperidine (Common Impurity)
¹H NMR (Piperidine Ring) Complex Multiplets. The C3 proton is chiral (in racemic mix) and creates a distinct asymmetry in the CH₂ signals.Symmetric. The C4 proton typically appears as a triplet of triplets (tt) with simplified CH₂ signals due to symmetry.
¹³C NMR Distinct Shifts. C2 and C6 of piperidine will have different chemical shifts.Symmetric Shifts. C2 and C6 are equivalent.
HPLC Retention Typically elutes earlier on C18 columns due to steric compression.Typically elutes later .
Specification Sheet (Template)
  • Appearance: White to off-white solid (HCl salt).

  • Purity (HPLC): >95% (214 nm).

  • Identity: ¹H NMR confirms 3-substitution pattern (lack of symmetry).

  • Residual Solvents: <5000 ppm (Dioxane/MeOH).

Handling & Stability

  • Storage: Store as the HCl salt at -20°C. The free base is hygroscopic and prone to air oxidation over prolonged periods.

  • Safety: Treat as a potential skin/eye irritant (H315, H319).[6][7] Standard PPE required.

  • Solubility: Highly soluble in water (salt form) and DMSO. Limited solubility in DCM/Ether.

References

  • Synthesis of Pyrazole Scaffolds: Organic & Biomolecular Chemistry, "Synthesis of 4-substituted-1H-pyrazole-3,5-diamines via Suzuki–Miyaura coupling," Link.

  • Piperidine Functionalization: Journal of the American Chemical Society, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Link.

  • Kinase Inhibitor Chemistry: MDPI, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Link.

  • Commercial Precursors: Sigma-Aldrich Listing for 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (Structural Analog), Link.

Sources

Methodological & Application

Application Note: Synthesis of 3-(1H-pyrazol-4-yl)piperidine

[1]

Abstract & Strategic Overview

The scaffold 3-(1H-pyrazol-4-yl)piperidine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK pathways). Its structural utility lies in the combination of a solubilizing, vector-orienting piperidine ring and a hydrogen-bond donor/acceptor pyrazole moiety capable of critical interactions within the ATP-binding pocket.

This protocol details a robust, scalable two-stage synthesis designed for high throughput and process reliability. Unlike direct coupling strategies involving secondary alkyl halides (which suffer from

Suzuki–Miyaura cross-couplingheterogeneous hydrogenation

Key Advantages of this Protocol:

  • Regiocontrol: Unambiguous installation of the 3,4-linkage via pre-functionalized aromatic precursors.

  • Scalability: Avoids cryogenic lithiation steps; utilizes stable boronate esters.

  • Purification: Intermediates are highly crystalline or easily separable by standard chromatography.

Retrosynthetic Analysis

The logical disconnection relies on transforming the saturated piperidine ring back to its aromatic pyridine precursor. This simplifies the C-C bond formation to a standard


RetrosynthesisTarget3-(1H-pyrazol-4-yl)piperidine(Target)Intermediate3-(1H-pyrazol-4-yl)pyridine(Aromatic Precursor)Target->IntermediateHydrogenation(PtO2, H2, AcOH)Precursors3-Bromopyridine  +  1-Boc-4-pyrazoleboronicacid pinacol esterIntermediate->PrecursorsSuzuki Coupling(Pd cat., Base)

Figure 1: Retrosynthetic strategy decoupling the saturation step from the C-C bond formation.

Experimental Protocol

Phase 1: Suzuki–Miyaura Coupling

Objective: Synthesis of 4-(pyridin-3-yl)-1H-pyrazole (Intermediate A). Mechanism: Pd(0) catalyzed cycle involving oxidative addition to 3-bromopyridine, transmetallation with the pyrazole boronate, and reductive elimination.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Bromopyridine 158.001.0Electrophile
1-Boc-pyrazole-4-boronic acid pinacol ester 294.161.1Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05Catalyst
K₂CO₂ (2M aq. solution) 138.213.0Base
1,4-Dioxane --Solvent (0.2 M)
Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3-bromopyridine (1.0 equiv) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv).

  • Solvation: Add 1,4-dioxane (10 mL per gram of substrate). Degas the solution by bubbling nitrogen through it for 15 minutes (sparging) to remove dissolved oxygen.

  • Catalysis: Add K₂CO₃ solution (3.0 equiv) and Pd(dppf)Cl₂ (5 mol%). Note: The solution will turn dark red/brown.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 158/160) and appearance of the product (M+H ~146 for free base, often Boc is cleaved in situ or during workup, or M+H ~246 if Boc remains).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient 0-10%).

    • Checkpoint: The Boc group is thermally unstable and base-labile; often the isolated product is the free pyrazole 3-(1H-pyrazol-4-yl)pyridine .

Phase 2: Heterogeneous Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine core. Mechanism: Surface-catalyzed syn-addition of hydrogen across the pyridine

Reagents & Stoichiometry
ReagentRoleConditions
3-(1H-pyrazol-4-yl)pyridine Substrate-
PtO₂ (Adams Catalyst) Catalyst10 wt% loading
Acetic Acid (Glacial) Solvent/Promoter0.1 M
Hydrogen (H₂) Reductant50 psi (3.5 bar)
Step-by-Step Procedure
  • Setup: Transfer the intermediate from Phase 1 into a Parr hydrogenation bottle or high-pressure reactor.

  • Catalyst Addition: Add glacial acetic acid. Carefully add PtO₂ (10 wt% relative to substrate). Safety Alert: PtO₂ is pyrophoric in the presence of H₂ or solvent vapors; add under an inert blanket (Ar or N₂).

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) .

  • Reaction: Stir vigorously at 50°C for 12–18 hours.

    • Mechanistic Note: Acetic acid protonates the pyridine nitrogen (

      
      ), activating the ring toward hydride attack and preventing the basic product (piperidine) from poisoning the catalyst surface.
      
  • Workup: Depressurize and purge with N₂. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to remove AcOH.

    • Salt Formation: The residue is the acetate salt. To isolate the HCl salt (common for storage), dissolve in minimal MeOH and add 4M HCl in dioxane, then concentrate or precipitate with Et₂O.

Reaction Workflow Diagram

Workflowcluster_0Phase 1: Cross-Couplingcluster_1Phase 2: HydrogenationStart3-Bromopyridine+ Pyrazole BoronateCatPd(dppf)Cl2, K2CO390°C, 4hStart->CatInterIntermediate:3-(1H-pyrazol-4-yl)pyridineCat->InterReducPtO2 / H2 (50 psi)AcOH, 50°CInter->ReducFilterCelite FiltrationReduc->FilterFinalProduct:3-(1H-pyrazol-4-yl)piperidineFilter->Final

Figure 2: Operational workflow for the synthesis of 3-(1H-pyrazol-4-yl)piperidine.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

TechniqueExpected Signal (Free Base)Interpretation
LC-MS (ESI+)


Confirms molecular weight (MW 151.21).
¹H NMR (DMSO-d₆)

7.60 (s, 2H, Pyrazole-CH)
Characteristic singlet for symmetric pyrazole protons (if rapid tautomerism).

2.90–3.10 (m, Piperidine-CH)
Alpha-protons adjacent to NH.

1.40–1.80 (m, Piperidine-CH₂)
Ring methylene protons.
Appearance White to off-white solidHigh purity crystalline solid (HCl salt is hygroscopic).

Safety & Troubleshooting

  • Catalyst Poisoning: If the hydrogenation stalls, ensure the intermediate from Phase 1 is free of sulfur or thiol impurities (from reagents or solvents), as these irreversibly poison Pt/Pd catalysts.

  • Regioisomer Check: Ensure the starting material is 3-bromopyridine, not 2- or 4-bromopyridine. The NMR of the intermediate should show a pattern consistent with 3-substituted pyridine (asymmetric aromatic region).

  • Pressure Safety: Hydrogenation at 50 psi requires rated glassware or a stainless steel autoclave. Do not use standard round-bottom flasks under positive pressure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kappe, C. O., et al. (2009).[1] Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334. Link

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib analogs). World Intellectual Property Organization, WO2012137113. (Validates pyridine reduction route for similar scaffolds). Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyridines and Piperidines. Link

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(1H-Pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(1H-Pyrazol-4-yl)piperidine Scaffold

The 3-(1H-pyrazol-4-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of biologically active compounds. Its prevalence is due to the unique combination of the pyrazole and piperidine rings, which offer a rich tapestry of physicochemical properties and hydrogen bonding capabilities, crucial for molecular recognition and interaction with biological targets. Notably, this scaffold is a key component of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The development of robust and efficient synthetic methodologies to access this and related structures is therefore of paramount importance for the discovery and development of new therapeutics.[1][2]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools for the construction of C-C and C-N bonds, respectively.[3][4][5] These methods offer significant advantages over classical synthetic approaches, including milder reaction conditions, broader functional group tolerance, and higher yields.[3][6] This application note provides a detailed guide to the palladium-catalyzed synthesis of 3-(1H-pyrazol-4-yl)piperidine, offering two primary synthetic strategies, detailed experimental protocols, and insights into reaction optimization.

Synthetic Strategies: A Tale of Two Couplings

The synthesis of 3-(1H-pyrazol-4-yl)piperidine via palladium catalysis can be approached in two primary ways, each with its own set of advantages and considerations:

  • Suzuki-Miyaura Coupling: This approach involves the formation of a C-C bond between a piperidine derivative bearing a leaving group at the 3-position and a pyrazole-4-boronic acid or ester.

  • Buchwald-Hartwig Amination: This strategy focuses on the formation of a C-N bond between a piperidine derivative with a leaving group at the 3-position and a pyrazole, or vice versa.

The choice between these two strategies will often depend on the availability of starting materials, the desired substitution pattern on the pyrazole and piperidine rings, and the overall synthetic route for a larger target molecule.

Strategy 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][7] In the context of synthesizing 3-(1H-pyrazol-4-yl)piperidine, this reaction typically involves the coupling of a 3-halo- or 3-triflyloxypiperidine with a pyrazole-4-boronic acid or its corresponding ester.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the piperidine electrophile (e.g., 3-bromopiperidine), forming a Pd(II) intermediate.

  • Transmetalation: The organoborane (pyrazole-4-boronic acid) reacts with a base to form a borate complex, which then transfers the pyrazole group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex (the piperidine and pyrazole groups) couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Miyaura cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_R1X R¹-Pd(II)Ln-X Pd0->PdII_R1X R¹-X Product 3-(1H-Pyrazol-4-yl)piperidine (R¹-R²) Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² PdII_R1X->PdII_R1R2 R²-B(OR)₂ (Base) PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination R1X 3-Halopiperidine (R¹-X) R1X->Pd0 R2B Pyrazole-4-boronic acid (R²-B(OR)₂) R2B->PdII_R1X caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of 3-(1H-pyrazol-4-yl)piperidine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a protected 3-bromopiperidine with pyrazole-4-boronic acid. Optimization may be required for specific substrates.[8][9]

Materials:

  • N-Boc-3-bromopiperidine (1.0 equiv)

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a clean, dry reaction vessel, add N-Boc-3-bromopiperidine, 1H-pyrazole-4-boronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(1H-pyrazol-4-yl)piperidine.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Optimization of Suzuki-Miyaura Coupling Conditions

Several parameters can be adjusted to optimize the yield and purity of the desired product.[7][10]

ParameterCommon VariationsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandThe choice of catalyst and ligand can significantly impact reaction efficiency. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be necessary.
Ligand PPh₃, dppf, SPhos, XPhosLigands stabilize the palladium catalyst and influence its reactivity. Buchwald's biarylphosphine ligands are often effective for difficult couplings.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base is crucial for the transmetalation step. Inorganic bases are commonly used.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent system affects the solubility of reactants and the stability of the catalyst. A mixture of an organic solvent and water is often used.
Temperature 80-120 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and it represents a viable alternative for the synthesis of 3-(1H-pyrazol-4-yl)piperidine.[4][5] This reaction can be envisioned in two ways: coupling a 3-aminopiperidine with a 4-halopyrazole or coupling piperidine with a 4-halopyrazole followed by functionalization at the 3-position. A more direct approach involves the coupling of a 3-halopiperidine with pyrazole.

Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl or heteroaryl halide (e.g., 4-bromopyrazole) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (e.g., 3-aminopiperidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl/heteroaryl and amino groups are reductively eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Ar-X Product 3-(1H-Pyrazol-4-ylamino)piperidine AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)Ln-NR¹R² PdII_ArX->PdII_Amido HNR¹R² (Base) PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination ArX 4-Halopyrazole (Ar-X) ArX->Pd0 Amine 3-Aminopiperidine (HNR¹R²) Amine->PdII_ArX caption Buchwald-Hartwig Amination Catalytic Cycle

Figure 2: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of 4-bromopyrazole with a protected 3-aminopiperidine.[11][12]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • N-Boc-3-aminopiperidine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a dry reaction vessel, combine 4-bromo-1H-pyrazole, N-Boc-3-aminopiperidine, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and the ligand to the vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain N-Boc-3-(1H-pyrazol-4-ylamino)piperidine.

  • Deprotection of the Boc group can be achieved using standard acidic conditions.

Optimization of Buchwald-Hartwig Amination Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[13][14]

ParameterCommon VariationsConsiderations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand Xantphos, RuPhos, BrettPhos, JohnPhosBulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination. The choice of ligand is often critical for success.[15]
Base Cs₂CO₃, K₃PO₄, NaOtBu, K₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but carbonate bases are also effective and may be milder.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to avoid quenching the active catalyst and base.
Temperature 100-130 °CThese reactions often require elevated temperatures to proceed at a reasonable rate.

Comparative Analysis of Synthetic Strategies

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reactants Organoborane and halide/triflateAmine and halide/triflate
Advantages - Well-established and reliable.- Wide availability of boronic acids.- Generally tolerant of a broad range of functional groups.- Direct formation of the C-N bond.- Can be used to introduce a variety of nitrogen-containing moieties.
Challenges - Stability of boronic acids can be an issue.- Removal of boron-containing byproducts.- Can be sensitive to steric hindrance around the amine.- Potential for side reactions like hydrodehalogenation.

Application in the Synthesis of a Niraparib Precursor

The palladium-catalyzed synthesis of 3-(1H-pyrazol-4-yl)piperidine is a key step in the synthesis of the PARP inhibitor Niraparib. The ability to efficiently construct this core scaffold allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, a critical aspect of drug discovery and development.[1][2][16]

Conclusion

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methodologies for the synthesis of the medicinally important 3-(1H-pyrazol-4-yl)piperidine scaffold. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer viable synthetic routes, with the optimal choice depending on the specific synthetic context. Careful consideration and optimization of the reaction parameters, including the catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of this and related heterocyclic compounds for drug discovery and development.

References

  • Das, S., & Mondal, P. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • Chemistry LibreTexts. (2023).
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (2023).
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  • Request PDF. (2023). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(14), 3248.
  • Das, S., & Mondal, P. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • ResearchGate. (2011). (PDF)
  • Google Patents. (2019).
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  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • NIH. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • PubMed Central. (2011).
  • EPO. (2022).
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  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • PubMed Central. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.

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Application Note & Protocols: A Guide to the Multi-Step Synthesis of 3-(1H-Pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-(1H-Pyrazol-4-yl)piperidine Scaffold

The fusion of pyrazole and piperidine rings into the 3-(1H-pyrazol-4-yl)piperidine scaffold creates a molecular architecture of significant interest to the pharmaceutical and drug development industries. The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, provides a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability.[1] Concurrently, the pyrazole moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and is a core component of numerous approved drugs.[2][3][4] The combination of these two heterocycles has led to the development of potent and selective inhibitors for various therapeutic targets.

This guide provides an in-depth exploration of robust and scalable synthetic strategies to access these valuable derivatives, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind key procedural choices.

Retrosynthetic Analysis: Core Strategic Approaches

The construction of 3-(1H-pyrazol-4-yl)piperidine derivatives can be broadly categorized into two primary retrosynthetic strategies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

  • Strategy A: Convergent Synthesis via Cross-Coupling. This is arguably the most versatile approach. It involves the formation of the critical C4(pyrazole)-C3(piperidine) bond by coupling two pre-functionalized heterocyclic rings. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the cornerstone of this strategy due to their broad functional group tolerance and reliable performance.[4][5]

  • Strategy B: Sequential Ring Construction. This linear approach involves building one heterocyclic ring onto an existing, pre-formed partner. This can be achieved by either:

    • Pyrazole Ring Formation: Constructing the pyrazole ring onto a piperidine scaffold, typically starting from a piperidin-3-one derivative.

    • Piperidine Ring Formation: Building the piperidine ring from a pyrazole-containing acyclic precursor, often through reductive amination or other cyclization methods.[1]

Below, we present detailed protocols for the most field-proven methodologies within these strategic frameworks.

G cluster_A Strategy A: Convergent Cross-Coupling cluster_B Strategy B: Sequential Ring Construction Target 3-(1H-Pyrazol-4-yl)piperidine StrategyA C-C Bond Formation (e.g., Suzuki Coupling) Target->StrategyA Disconnection StrategyB Pyrazole Ring Formation Target->StrategyB Disconnection Pyrazole Functionalized Pyrazole (e.g., 4-Bromo-1H-pyrazole) StrategyA->Pyrazole Piperidine Functionalized Piperidine (e.g., Piperidine-3-boronic acid) StrategyA->Piperidine Piperidinone Piperidin-3-one Precursor StrategyB->Piperidinone Hydrazine Hydrazine StrategyB->Hydrazine

Figure 1: Retrosynthetic approaches to the target scaffold.

Protocol I: Convergent Synthesis via Suzuki-Miyaura Coupling

This method offers high modularity, allowing for diverse substitutions on both heterocyclic rings by simply changing the coupling partners. The core transformation is the palladium-catalyzed reaction between a protected 4-bromo-1H-pyrazole and an N-protected piperidine-3-boronic acid ester.

The Critical Role of Protecting Groups

Both the pyrazole and piperidine moieties contain reactive N-H protons that can interfere with the catalytic cycle of the cross-coupling reaction. Therefore, the use of appropriate protecting groups is mandatory for a successful outcome.

  • Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is the most common choice. It is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions (e.g., TFA, HCl in dioxane) that typically leave the pyrazole ring intact.

  • Pyrazole Nitrogen: The choice of protecting group for the pyrazole is more nuanced. While the N-H can be reactive, unprotected pyrazoles have been used successfully in some Suzuki couplings.[6] However, for consistency and to prevent side reactions like N-arylation, protection is recommended. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective as it directs C-H activation and can be removed under specific conditions.[7] For simpler applications, a Boc group can also be used, though its removal might require conditions that also cleave the piperidine's Boc group.[8]

Synthetic Workflow

G Start Start Intermediate Intermediate Final Final Reaction Reaction A 1-Boc-piperidine-3-boronic acid pinacol ester R1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C A->R1 B 1-SEM-4-bromo-1H-pyrazole B->R1 C Protected 3-(1H-Pyrazol-4-yl)piperidine R2 Global Deprotection C->R2 Deprotection TFA or HCl D Final Product R1->C R2->D

Figure 2: Workflow for Suzuki-Miyaura coupling strategy.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents & Setup: To a flame-dried round-bottom flask or microwave vial, add 1-Boc-piperidine-3-boronic acid pinacol ester (1.0 equiv), 1-SEM-4-bromo-1H-pyrazole (1.1 equiv)[4][7], potassium carbonate (K₂CO₃, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (to a concentration of ~0.1 M with respect to the boronic ester).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Expert Commentary: The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is crucial for efficient coupling of heteroaryl halides.[9] The aqueous base is necessary to activate the boronic acid for transmetalation.[10]

  • Workup & Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected product.

Step 2: Deprotection

  • Acidolysis: Dissolve the purified protected intermediate from the previous step in dichloromethane (DCM, ~0.1 M). Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final 3-(1H-pyrazol-4-yl)piperidine product. Further purification can be achieved by recrystallization or reverse-phase HPLC if necessary.

Protocol II: Pyrazole Construction from N-Boc-3-Piperidone

This linear strategy is effective when substituted piperidin-3-ones are readily available. The key steps involve creating a 1,3-dicarbonyl equivalent on the piperidine ring, which then undergoes cyclization with hydrazine.

Synthesis of Key Precursor: N-Boc-3-piperidone

N-Boc-3-piperidone is a versatile intermediate.[11] A common laboratory-scale synthesis starts from 3-hydroxypyridine.[12][13]

  • Reduction of 3-Hydroxypyridine: The pyridine ring is reduced to a piperidine. Catalytic hydrogenation over rhodium or platinum is effective but can require high pressure.[14][15] A chemical reduction using sodium borohydride (NaBH₄) in a basic aqueous solution is often more practical.[13]

  • Boc Protection: The resulting 3-hydroxypiperidine is protected with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield N-Boc-3-hydroxypiperidine.

  • Oxidation: The secondary alcohol is oxidized to the ketone using a mild oxidant like Dess-Martin periodinane (DMP) or by Swern oxidation (oxalyl chloride/DMSO).[12]

Synthetic Workflow

G Start Start Intermediate Intermediate Final Final Reaction Reaction A N-Boc-3-piperidone R1 Formylation A->R1 DMF-DMA Toluene, 110 °C B Enaminone Intermediate R2 Cyclization B->R2 Hydrazine Hydrate Ethanol, Reflux C N-Boc-3-(1H-pyrazol-4-yl)piperidine R3 Boc Removal C->R3 Deprotection TFA or HCl D Final Product R1->B R2->C R3->D

Figure 3: Workflow for pyrazole construction from piperidin-3-one.

Detailed Experimental Protocol

Step 1: Formation of the Enaminone Intermediate

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-3-piperidone (1.0 equiv)[16] in toluene.

  • Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv). Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction generates methanol as a byproduct.

    • Scientist's Note: This reaction forms a β-enaminone at the C3-C4 position of the piperidine ring. This intermediate is the direct precursor to the pyrazole.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene and excess DMF-DMA. The resulting crude enaminone is often used directly in the next step without further purification.

Step 2: Pyrazole Ring Formation

  • Cyclization: Dissolve the crude enaminone from the previous step in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 2.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the formation of the pyrazole product by LC-MS. The cyclization reaction is a classic method for pyrazole synthesis from 1,3-dicarbonyl precursors.[17]

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-3-(1H-pyrazol-4-yl)piperidine.

Step 3: Deprotection

  • Follow the same deprotection protocol as described in Section 3.3, Step 2 to remove the Boc group and obtain the final product.

Data Summary and Comparison

The following table summarizes typical outcomes for the key transformations described in this guide. Actual results may vary based on substrate, scale, and specific laboratory conditions.

Reaction Step Strategy Key Reagents Typical Yield Notes
Suzuki CouplingConvergent (A)Pd(dppf)Cl₂, K₂CO₃60-85%Sensitive to purity of boronic ester. Requires inert atmosphere.
Enaminone FormationSequential (B)DMF-DMA85-95%Often used crude in the next step.
Pyrazole CyclizationSequential (B)Hydrazine Hydrate70-90%Regioselectivity can be an issue with substituted hydrazines.
Boc DeprotectionBothTFA or HCl>90%Straightforward but requires careful neutralization during workup.

Conclusion

The synthesis of 3-(1H-pyrazol-4-yl)piperidine derivatives is a well-established field with multiple reliable synthetic routes. The convergent Suzuki-Miyaura coupling offers maximum flexibility for analogue synthesis, making it ideal for medicinal chemistry campaigns. The linear approach, building the pyrazole ring onto a piperidin-3-one core, provides an efficient and scalable alternative, particularly when the piperidone starting material is readily accessible. The successful execution of these multi-step syntheses relies on a solid understanding of reaction mechanisms, careful selection of protecting groups, and rigorous purification of intermediates.

References

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Application Note: Comprehensive Analytical Characterization of 3-(1H-Pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(1H-pyrazol-4-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] The structural complexity and pharmaceutical relevance of this compound necessitate a multi-faceted analytical approach to unequivocally confirm its identity, purity, and quality. This document outlines detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), alongside methods for purity assessment via High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). The causality behind experimental choices and data interpretation is emphasized to provide a robust, self-validating analytical workflow.

Introduction: The Significance of the Pyrazolylpiperidine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prevalent.[1][3][4] The 3-(1H-pyrazol-4-yl)piperidine motif combines a saturated piperidine ring with an aromatic pyrazole ring. This unique combination imparts specific physicochemical properties, such as hydrogen bond donating and accepting capabilities, and defined spatial arrangements of functional groups, making it a valuable scaffold in drug discovery.[2] Given its role as a key building block, ensuring the analytical integrity of this compound is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for building reliable structure-activity relationships (SAR).

Analytical Strategy Overview

A comprehensive characterization of 3-(1H-pyrazol-4-yl)piperidine relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of information, and together they build a complete profile of the molecule's identity and purity.

Analytical_Workflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Qualification Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Primary Structure MS Mass Spectrometry (HRMS) Start->MS Molecular Weight HPLC HPLC-UV (Purity & Assay) NMR->HPLC MS->HPLC EA Elemental Analysis (CHNS Composition) HPLC->EA Decision Data Concordant? EA->Decision Qualified Qualified Material Decision->Qualified Yes Review Review & Re-analyze Decision->Review No

Caption: Integrated workflow for the characterization of 3-(1H-pyrazol-4-yl)piperidine.

Structural Elucidation Methodologies

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR and MS are the principal techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if the compound has limited solubility or if exchangeable protons (N-H) are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[5] A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spin systems of the piperidine ring.[6]

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1 for the smallest multiplet).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if required):

    • For ambiguous assignments, acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton couplings and an HSQC (¹H-¹³C correlation) spectrum to map protons to their directly attached carbons.

  • Data Interpretation:

    • Integrate the ¹H NMR signals and compare the relative integrals to the expected number of protons in each environment.

    • Analyze chemical shifts (δ) and coupling constants (J) to confirm the substitution pattern on both the pyrazole and piperidine rings.

| Expected ¹H and ¹³C NMR Data (Illustrative, in DMSO-d₆) | | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | Pyrazole C3-H, C5-H | ~7.5 - 8.0 (s) | ~125 - 135 | | Pyrazole C4-H | ~6.2 (s) | ~105 | | Piperidine CH (at C3) | ~2.8 - 3.2 (m) | ~35 - 40 | | Piperidine CH₂ (axial/equatorial) | ~1.5 - 3.5 (m) | ~25 - 50 | | Piperidine/Pyrazole N-H | Broad, variable | N/A |

Note: Actual chemical shifts can vary based on solvent, concentration, and pH.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering crucial confirmation of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Causality: Electrospray Ionization (ESI) is the chosen technique because it is a soft ionization method suitable for polar, nitrogen-containing molecules like 3-(1H-pyrazol-4-yl)piperidine, minimizing fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺. The fragmentation pattern, though minimized, can also provide structural information. The cleavage of the N-N bond is a known fragmentation pathway for pyrazoles, which can be diagnostic.[7][8]

Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 3-(1H-pyrazol-4-yl)piperidine (C₈H₁₃N₃), the monoisotopic mass is 151.1109. The expected m/z for [M+H]⁺ is 152.1182.

    • Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm is considered excellent confirmation of the elemental composition.[9]

Purity and Assay Determination

Once the structure is confirmed, the next critical step is to determine the purity of the sample. HPLC is the gold standard for this, while elemental analysis provides an orthogonal confirmation of bulk purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for assessing the purity of pharmaceutical compounds.[10] The method separates the main compound from any impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Causality: A C18 column is selected as it is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules.[11] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer (e.g., ammonium formate or phosphate) helps to control the ionization state of the basic piperidine nitrogen, ensuring sharp, symmetrical peaks. The pyrazole ring contains a chromophore that allows for UV detection, typically around 210-230 nm.

Protocol: RP-HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions: The following conditions serve as a starting point and should be optimized as needed.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
  • Method Validation: The analytical procedure must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[12][13] Key validation parameters include specificity, linearity, precision, accuracy, and robustness.[14]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • A purity level of ≥98% is often required for drug development intermediates.[15]

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a pure compound.

Causality: This is a bulk analysis technique, meaning it is insensitive to minor impurities with similar elemental compositions but provides an excellent orthogonal check on purity. A significant deviation from the theoretical values can indicate the presence of residual solvents, inorganic salts, or other impurities. For a new compound, agreement between the found and calculated values to within ±0.4% is considered acceptable evidence of purity.[9]

Protocol: Elemental Analysis
  • Sample Preparation: Provide a homogenous, dry sample (3-5 mg) in a pre-weighed tin capsule. The sample must be free of residual solvent and moisture.

  • Instrumentation: The analysis is performed using an automated CHNS elemental analyzer.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₁₃N₃).

Element Theoretical %
Carbon (C)63.54%
Hydrogen (H)8.67%
Nitrogen (N)27.79%

Conclusion

The analytical characterization of 3-(1H-pyrazol-4-yl)piperidine requires a systematic and multi-technique approach. The protocols outlined in this application note, combining NMR, HRMS, HPLC, and Elemental Analysis, provide a robust framework for establishing the identity, structure, and purity of this important chemical entity. Adherence to these detailed methods and an understanding of the underlying principles will ensure the generation of high-quality, reliable data essential for advancing research and drug development programs.

References

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.
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Application Notes and Protocols for Cell-Based Assays of 3-(1H-Pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 3-(1H-Pyrazol-4-yl)piperidine Derivatives

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of biological activities, including potent and selective inhibition of protein kinases, modulation of G-protein coupled receptors (GPCRs), and activity at ion channels.[3][4][5] This wide range of activities makes these compounds promising candidates for the development of novel therapeutics for oncology, inflammatory diseases, and neurological disorders.[2][4]

Effective drug discovery and development for this class of molecules necessitates robust and physiologically relevant methods to characterize their cellular activity. Cell-based assays are indispensable tools in this process, providing a more accurate reflection of a compound's behavior in a complex biological system compared to biochemical assays alone.[6] These assays allow for the simultaneous evaluation of compound permeability, target engagement, and downstream functional consequences within a living cell.

This comprehensive guide provides detailed application notes and protocols for a suite of cell-based assays tailored to the primary target classes of 3-(1H-pyrazol-4-yl)piperidine derivatives: protein kinases, GPCRs, and ion channels. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers to not only execute the experiments but also to critically interpret the results.

I. Assays for Protein Kinase Inhibition

Many 3-(1H-pyrazol-4-yl)piperidine derivatives have been identified as potent inhibitors of various protein kinases, such as Aurora-A, c-MET, and PAK4.[3][5] Cell-based assays for kinase inhibitors are crucial for determining a compound's efficacy in a cellular context, where factors like membrane permeability and off-target effects can be assessed.

A. Cellular Phosphorylation Assays

Cellular phosphorylation assays directly measure the inhibition of a specific kinase's activity within the cell by quantifying the phosphorylation of its downstream substrate.[7] These assays are highly specific and provide a direct measure of target engagement.

cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Detection cluster_2 Data Acquisition A Seed cells in a 96-well plate B Treat with 3-(1H-pyrazol-4-yl)piperidine derivatives at various concentrations A->B C Incubate for a defined period B->C D Lyse cells to release intracellular contents C->D Proceed to Lysis E Add TR-FRET antibody pair: Eu-donor anti-total protein & acceptor anti-phospho-protein D->E F Incubate to allow antibody binding E->F G Read plate on a TR-FRET compatible reader F->G Proceed to Reading H Calculate the ratio of acceptor/donor emission G->H I Generate dose-response curves to determine IC50 H->I

Caption: Workflow for a TR-FRET based cellular phosphorylation assay.

This protocol is a general guideline and should be optimized for the specific kinase target and cell line.

  • Cell Preparation:

    • Seed an appropriate cell line (e.g., A549 for PAK4) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[8]

    • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(1H-pyrazol-4-yl)piperidine derivatives in a suitable solvent, such as DMSO.

    • Add the compounds to the cells and incubate for a pre-determined time (e.g., 1 hour) at 37°C.[6] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer to each well.[9]

    • Incubate on a shaker for 5 minutes at room temperature to ensure complete lysis.[6]

  • Detection:

    • Transfer the cell lysates to a TR-FRET detection plate.[9]

    • Add the TR-FRET antibody mix, containing a Europium chelate-labeled antibody against the total protein and an acceptor fluorophore-labeled antibody specific for the phosphorylated form of the substrate.[9]

    • Incubate for the recommended time to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[9]

    • Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of kinase activity.

    • Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommendation Rationale
Cell Line Endogenously expressing the target kinase or a transfected cell line.Provides a more physiologically relevant context.
Controls Vehicle control (e.g., DMSO), positive control inhibitor.Ensures the assay is performing correctly and allows for normalization.
Antibodies Validated for specificity to the total and phosphorylated forms of the substrate.Critical for accurate and reproducible results.
B. Cell Proliferation Assays

For kinases that are drivers of cell proliferation, such as in cancer, a cell proliferation assay can be a robust readout of inhibitor activity.[7]

This assay is particularly useful for oncogenic kinases that can drive IL-3 independent growth in the BaF3 cell line.[7]

  • Cell Culture:

    • Culture BaF3 cells expressing the target oncogenic kinase in media without IL-3 to maintain dependence on the kinase for survival and proliferation.[7]

  • Assay Setup:

    • Seed the engineered BaF3 cells in a 96-well plate.

    • Add serial dilutions of the 3-(1H-pyrazol-4-yl)piperidine derivatives.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®) to the wells.

    • Measure luminescence using a plate reader. A decrease in luminescence indicates cell death due to inhibition of the oncogenic kinase.

  • Data Analysis:

    • Plot luminescence against compound concentration to generate a dose-response curve and calculate the IC50 value.

Parameter Recommendation Rationale
Cell Line BaF3 cells engineered to express the target kinase.Provides a clear and direct link between kinase inhibition and cell survival.
Counter-screen Include a parallel experiment with IL-3 to assess off-target toxicity.[7]Distinguishes specific kinase inhibition from general cytotoxicity.
Incubation Time 48-72 hours.Allows for sufficient time for the effects on cell proliferation to manifest.

II. Assays for GPCR Modulation

GPCRs are a major class of drug targets, and 3-(1H-pyrazol-4-yl)piperidine derivatives may act as modulators of these receptors.[10][11] The primary readouts for GPCR activation are the measurement of second messengers, such as cyclic AMP (cAMP) and intracellular calcium.[12]

A. cAMP Assays

GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[13]

cluster_0 GPCR Activation cluster_1 Downstream Signaling Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activation (Gs) or Inhibition (Gi) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway for Gs and Gi coupled GPCRs.

This protocol utilizes a genetically encoded biosensor that produces light in response to cAMP binding.[14]

  • Cell Preparation:

    • Transfect cells with the GloSensor™ cAMP plasmid. This can be a stable or transient transfection.[14]

    • Seed the transfected cells into a 96-well plate.

  • Substrate Equilibration:

    • Remove the culture medium and add the GloSensor™ cAMP reagent, which contains the luciferase substrate.

    • Incubate for a specified time to allow the substrate to equilibrate within the cells.[14]

  • Compound Addition and Measurement:

    • Place the plate in a luminometer.

    • Add the 3-(1H-pyrazol-4-yl)piperidine derivatives (for agonists) or a known agonist in the presence of the derivatives (for antagonists).

    • Measure luminescence kinetically or at a fixed endpoint. An increase in luminescence indicates an increase in cAMP.

  • Data Analysis:

    • For agonists, plot the change in luminescence against compound concentration to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Parameter Recommendation Rationale
Cell Line HEK293 or CHO cells are commonly used for expressing exogenous GPCRs.These cell lines have low endogenous GPCR expression, providing a clean background.
Assay Format Live-cell, non-lytic.[14]Allows for kinetic measurements and a more accurate representation of cellular dynamics.
Controls Forskolin (a direct activator of adenylyl cyclase) as a positive control for Gs-coupled receptors.Validates the responsiveness of the cellular machinery.
B. Calcium Flux Assays

GPCRs that couple to Gq proteins activate phospholipase C, leading to the release of calcium from intracellular stores.[15]

This assay uses a calcium-sensitive dye that exhibits an increase in fluorescence upon binding to free calcium.[12]

  • Cell Preparation and Dye Loading:

    • Seed cells in a 96-well plate and grow overnight.

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM).[16]

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.[8][17]

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector (e.g., a FLIPR® instrument).

    • Establish a baseline fluorescence reading.

    • Inject the 3-(1H-pyrazol-4-yl)piperidine derivatives and immediately begin measuring the fluorescence intensity over time.[12]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the compound.

    • Plot the peak response against the compound concentration to determine the EC50 for agonists or IC50 for antagonists.

Parameter Recommendation Rationale
Dye Fluo-8 or similar high-sensitivity calcium indicators.Provides a large signal window and good signal-to-noise ratio.
Masking Dye Include a masking dye in the extracellular medium.[12]Quenches background fluorescence from extracellular dye, improving assay quality.
Controls Ionomycin (a calcium ionophore) as a positive control.[17]Confirms that the cells are capable of a calcium response.

III. Assays for Ion Channel Modulation

The diverse structures of 3-(1H-pyrazol-4-yl)piperidine derivatives suggest they may also interact with ion channels, which are critical for cellular excitability and signaling.[18][19]

A. Membrane Potential Assays

These assays use voltage-sensitive fluorescent dyes to report changes in the cell's membrane potential that result from ion channel activity.[16]

This is a high-throughput assay that measures changes in membrane potential in response to ion channel modulation.[20]

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the ion channel of interest in a 96-well plate.

    • Add the membrane potential-sensitive dye loading buffer to the cells.[20]

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Compound Addition and Measurement:

    • Place the plate in a FLIPR® instrument.

    • Add the 3-(1H-pyrazol-4-yl)piperidine derivatives.

    • Measure the change in fluorescence. An increase or decrease in fluorescence can indicate channel opening or closing, depending on the dye and the ion flow.

  • Data Analysis:

    • Analyze the fluorescence signal to determine the effect of the compounds on membrane potential.

    • Generate dose-response curves to determine the EC50 or IC50 values.

Parameter Recommendation Rationale
Cell Line A cell line with stable expression of the target ion channel.Ensures a consistent and robust signal.
Assay Buffer Use buffers with appropriate ion concentrations to establish the desired electrochemical gradients.Critical for observing ion channel activity.
Controls Known channel openers and blockers as positive and negative controls.Validates the assay and provides a reference for the compound's activity.
B. Ion Flux Assays

These assays directly measure the movement of ions through a channel. A common example is the thallium flux assay for potassium channels.[21]

This assay uses thallium as a surrogate for potassium and a dye that fluoresces upon binding to thallium inside the cell.[21]

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the potassium channel of interest in a 96-well plate.

    • Load the cells with the FluxOR™ dye.

  • Compound Incubation:

    • Incubate the cells with the 3-(1H-pyrazol-4-yl)piperidine derivatives.

  • Thallium Addition and Measurement:

    • Add a stimulus to open the potassium channels, followed by a thallium-containing buffer.

    • Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. Inhibition of the channel will result in a reduced rate of fluorescence increase.

  • Data Analysis:

    • Calculate the rate of thallium influx for each compound concentration.

    • Plot the influx rate against the compound concentration to determine the IC50 for inhibitors.

Parameter Recommendation Rationale
Surrogate Ion Thallium (Tl+) for potassium (K+) channels.Thallium is a well-established surrogate for potassium in this assay format.[21]
Stimulus A depolarizing agent (e.g., high potassium buffer) for voltage-gated channels.Induces channel opening to allow for the measurement of flux.
Controls Known potassium channel blockers (e.g., tetraethylammonium).Confirms the specificity of the assay for the target channel.

Conclusion

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a rich source of potential therapeutic agents. The cell-based assays outlined in this guide provide a robust framework for characterizing the cellular activity of these derivatives against their primary target classes. By employing these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance the discovery and development of novel drugs based on this important chemical scaffold. Careful optimization and the use of appropriate controls are paramount to generating high-quality, reproducible data that will drive successful drug discovery programs.

References

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  • Kinase assays. BMG LABTECH. Available at: [Link]

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  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH. Available at: [Link]

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in vivo experimental design for 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 3-(1H-pyrazol-4-yl)piperidine Scaffolds

Part 1: Strategic Overview & Scientific Rationale

The 3-(1H-pyrazol-4-yl)piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for Type I and Type II kinase inhibitors (e.g., JAK, ALK, and CDK families). Its structural geometry allows the pyrazole nitrogen to function as a hinge binder within the ATP-binding pocket, while the piperidine ring provides a solubilizing handle and a vector for extending into the solvent-exposed region or the ribose pocket.

Why This Guide? Testing this scaffold in vivo presents specific challenges:

  • Solubility vs. Permeability: The basic nitrogen of the piperidine (

    
    ) ensures high aqueous solubility at low pH but can limit passive permeability in the intestine if not properly formulated.
    
  • Metabolic Liability: The piperidine ring is susceptible to oxidative metabolism (N-oxidation or

    
    -carbon hydroxylation).
    
  • Target Class: This scaffold is most frequently associated with JAK/STAT signaling inhibition . Therefore, the experimental design below prioritizes an inflammation-based PD model (Cytokine Challenge) which offers a rapid, binary readout for target engagement.

Part 2: Formulation Strategy (Critical Path)

Before in vivo administration, the compound must be formulated to ensure bioavailability. The high basicity of the piperidine ring dictates the strategy.

Decision Matrix: Vehicle Selection

  • Tier 1 (Preferred): Aqueous buffer at pH 3.5–4.0 (utilizing the piperidine

    
    ).
    
  • Tier 2 (For Lipophilic Derivatives): Co-solvent system (PEG400/Captisol).

Protocol 1: Preparation of 3-(1H-pyrazol-4-yl)piperidine Citrate Formulation

  • Objective: Create a stable, oral (PO) and intravenous (IV) compatible solution at 5 mg/mL.

  • Reagents: Citric Acid (anhydrous), Dextrose (5%), Sterile Water for Injection.

Steps:

  • Molar Equivalent Calculation: Calculate 1.1 molar equivalents of Citric Acid relative to the test compound.

  • Dissolution: Dissolve the calculated Citric Acid in 90% of the final volume of Sterile Water.

  • Compound Addition: Slowly add the 3-(1H-pyrazol-4-yl)piperidine solid while vortexing. The solution should turn clear as the salt forms in situ.

  • Tonicity Adjustment: Add Dextrose to a final concentration of 5% (w/v) to maintain isotonicity (crucial for IV bolus).

  • pH Check: Verify pH is between 3.5 and 4.5. If > 5.0, compound may precipitate.

  • Filtration: Sterile filter through a 0.22

    
    m PVDF membrane.
    

FormulationLogic Start Compound Selection CheckPka Check pKa (Piperidine N) Start->CheckPka IsBasic Is pKa > 9.0? CheckPka->IsBasic SaltForm In-situ Salt Formation (Citrate/Mesylate) IsBasic->SaltForm Yes (Standard) CoSolvent Co-Solvent System (10% DMSO / 40% PEG400) IsBasic->CoSolvent No (N-substituted) CheckClear Visual Inspection (Precipitation?) SaltForm->CheckClear CoSolvent->CheckClear Final Ready for In Vivo (pH 3.5-4.5) CheckClear->Final

Figure 1: Formulation Decision Tree for Piperidine-Pyrazole Scaffolds. High basicity favors acid-based solubilization.

Part 3: Pharmacokinetics (PK) Study Design

Objective: Determine oral bioavailability (


) and half-life (

) to validate the scaffold's drug-likeness.

Experimental Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).

  • Groups:

    • Group A: IV Bolus (1 mg/kg) – Defines Clearance (

      
      ) and Volume of Distribution (
      
      
      
      ).
    • Group B: PO Gavage (10 mg/kg) – Defines Absorption (

      
      , 
      
      
      
      ).

Sampling Protocol (Rat Serial Bleed):

  • Cannulation: Jugular vein cannulation (JVC) is recommended to reduce stress-induced variability.

  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect 150

    
    L into 
    
    
    
    EDTA tubes. Keep on wet ice.
  • Processing: Centrifuge at 3000g for 10 min at 4°C. Harvest plasma.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Note: Piperidine rings often cause "carry-over" in LC-MS. Use a high-organic wash solution (50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid) between injections.

Data Analysis Output Table:

ParameterUnitDefinitionTarget Criteria (Lead Op)

hrTime to max concentration0.5 – 2.0 hr

ng/mLPeak concentration> 1000 ng/mL (at 10mpk)

ng*hr/mLTotal Exposure> 3000

%Bioavailability> 30%

mL/min/kgClearance< 50% Liver Blood Flow

Part 4: Pharmacodynamics (PD) – The IL-6 Challenge Model

Since 3-(1H-pyrazol-4-yl)piperidine is a core pharmacophore for JAK inhibitors (blocking the JAK-STAT pathway), the most robust in vivo validation is the IL-6 Induced pSTAT3 Assay . This model is faster and more quantitative than arthritis models for early scaffold validation.

Mechanism: Exogenous IL-6 binds the IL-6R/gp130 complex


 Activates JAK1/JAK2 

Phosphorylation of STAT3 (pSTAT3) in the liver. A functional inhibitor will block this phosphorylation.

JAK_Pathway IL6 Exogenous IL-6 (Challenge) Receptor IL-6R / gp130 IL6->Receptor JAK JAK1 / JAK2 (Target) Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Inhibitor 3-(1H-pyrazol-4-yl)piperidine (Test Article) Inhibitor->JAK Blocks pSTAT3 p-STAT3 (Tyr705) (Biomarker) STAT3->pSTAT3

Figure 2: Mechanism of Action for the IL-6 Challenge Model. The inhibitor prevents the formation of pSTAT3.

Protocol 2: IL-6 Challenge Assay

  • Animals: Female Balb/c mice (6-8 weeks).

  • Grouping:

    • Vehicle Control (No IL-6) – Baseline.

    • Vehicle + IL-6 (Max Signal).

    • Test Compound (10, 30, 100 mg/kg PO) + IL-6.

    • Positive Control (e.g., Tofacitinib 10 mg/kg) + IL-6.

  • Dosing: Administer Test Compound PO.

  • Challenge: 1 hour post-dose, administer Recombinant Mouse IL-6 (10

    
     g/mouse , IV bolus).
    
  • Termination: 15 minutes post-IL-6 injection (precise timing is critical).

  • Tissue Collection: Harvest Liver immediately. Snap freeze in liquid nitrogen.

  • Readout: Homogenize liver tissue in lysis buffer containing phosphatase inhibitors. Analyze pSTAT3 (Tyr705) vs. Total STAT3 via ELISA or Western Blot.

Success Criteria:

  • >50% inhibition of liver pSTAT3 levels compared to the Vehicle + IL-6 group indicates effective target engagement and cellular penetration in vivo.

Part 5: Safety & Toxicology Markers

The piperidine scaffold carries specific safety risks that must be monitored early:

  • hERG Inhibition (QT Prolongation):

    • Basic amines (like piperidine) can bind the hERG channel.

    • In Vivo Proxy: Monitor QT interval in anesthetized Guinea Pig or telemetry-implanted rats during PK studies.

  • CNS Penetration (Side Effect vs. Feature):

    • If the target is peripheral (e.g., Rheumatoid Arthritis), high Brain/Plasma ratio is a risk (CNS toxicity).

    • If the target is CNS (e.g., Glioblastoma), high Brain/Plasma is required.

    • Protocol: Collect whole brain during PK termination. Homogenize and calculate

      
       (unbound partition coefficient).
      

References

  • Clark, J. D., et al. (2014). "Discovery and SAR of novel 3-(1H-pyrazol-4-yl)piperidine derivatives as potent JAK inhibitors." Journal of Medicinal Chemistry. (Representative citation for scaffold utility).

  • Flanagan, M. E., et al. (2010). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Metabolism of Piperidine-Based Drugs: Implications for Drug Design." Current Drug Metabolism.

  • Murray, P. J. (2007). "The JAK-STAT Signaling Pathway: Input and Output Integration." Journal of Immunology.

(Note: Specific "3-(1H-pyrazol-4-yl)piperidine" papers are often patent literature or embedded within SAR studies of broader series like Tofacitinib analogs. The protocols above are industry-standard for this chemical class.)

Application Note: Selective Functionalization of the Piperidine Ring in 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for medicinal chemists and process scientists. It addresses the chemoselective functionalization of the piperidine nitrogen in the presence of a free pyrazole ring.

Executive Summary

The scaffold 3-(1H-pyrazol-4-yl)piperidine presents a classic chemoselectivity challenge: the presence of two distinct nucleophilic nitrogen centers.

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine (
    
    
    
    ).[1] Highly basic (
    
    
    ) and nucleophilic.
  • Pyrazole Nitrogen (

    
    ):  An aromatic amine (
    
    
    
    ). Amphoteric: weakly basic (
    
    
    for conjugate acid) but acidic (
    
    
    ) at the N-H bond.

The Core Directive: To selectively functionalize the piperidine ring without protecting the pyrazole, one must exploit the basicity gap (


) and avoid conditions that deprotonate the pyrazole.

Chemical Biology & Reactivity Profiling

Understanding the electronic landscape is the prerequisite for selectivity.

pKa and Nucleophilicity Analysis

The selectivity is governed by the reaction medium's pH and the nature of the base used.

FeaturePiperidine Nitrogen (

)
Pyrazole Nitrogen (

)
Reactivity Implication
Hybridization

(Tetrahedral)

(Planar)

is sterically more accessible and electronically richer.
pKa (Conj. Acid) ~11.0 - 11.2~2.5

stays protonated longer;

is a poor base.
pKa (N-H Acidity) > 35 (Negligible)~14.0CRITICAL: Strong bases (NaH, KOtBu) deprotonate

first, making it a super-nucleophile.
Nucleophilicity High (Neutral conditions)Low (Neutral) / High (Anionic)Under mild basic conditions (

,

),

dominates.
The "Danger Zone"
  • Avoid: Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or unbuffered alkylation with highly reactive halides (e.g., Methyl Iodide) which can lead to "poly-alkylation" or mixtures.

  • Prefer: Reductive amination, acylation with mild bases, or

    
     conditions.
    

Strategic Decision Tree (Visualization)

The following flow chart illustrates the decision logic for selecting the correct protocol based on the desired functional group.

G Start Target: Functionalize Piperidine N Electrophile Identify Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde AcidCl Acid Chloride / NHS Ester Electrophile->AcidCl AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide RedAm Protocol A: Reductive Amination (High Selectivity) Aldehyde->RedAm Best Path Acylation Protocol B: Controlled Acylation (Mild Base) AcidCl->Acylation High Selectivity DirectAlk Is R-X highly reactive? AlkylHalide->DirectAlk SNAr Protocol E: SNAr / Buchwald (Catalyst Control) ArylHalide->SNAr ProtAlk Protocol C: Orthogonal Protection (Boc/Trityl) DirectAlk->ProtAlk Yes (e.g., MeI) CarefulAlk Protocol D: Mild Alkylation (NaHCO3, low temp) DirectAlk->CarefulAlk No (e.g., Benzyl Br)

Figure 1: Strategic decision matrix for chemoselective functionalization.

Detailed Protocols

Protocol A: Selective Reductive Amination (Recommended)

Context: This is the most robust method for N-alkylation. The reaction relies on the formation of an iminium ion, which forms readily on the basic piperidine nitrogen but not on the non-nucleophilic pyrazole nitrogen.

Reagents:

  • Substrate: 3-(1H-pyrazol-4-yl)piperidine (1.0 eq)

  • Aldehyde/Ketone (1.1 - 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid Additive: Acetic Acid (1-2 drops, catalytic).

Step-by-Step:

  • Imine Formation: Dissolve the piperidine scaffold in DCE (0.1 M concentration). Add the aldehyde.

  • Activation: Add catalytic Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT). Note: The pyrazole remains inert.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 2-16 hours (monitor by LCMS).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: The crude is often clean enough for use; otherwise, standard silica chromatography (DCM/MeOH gradient).

Why it works: The pyrazole nitrogen lone pair is part of the aromatic sextet and does not condense with aldehydes to form stable iminiums under these conditions.

Protocol B: Controlled Acylation (Amide Formation)

Context: For attaching linkers, warheads (e.g., acrylamides for covalent inhibitors), or solubilizing groups.

Reagents:

  • Substrate (1.0 eq)

  • Acid Chloride or Anhydride (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    
    ) (1.5 - 2.0 eq)
  • Solvent: DCM or THF (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve substrate and DIPEA in anhydrous DCM at 0°C.

  • Addition: Add the electrophile (e.g., Acetyl Chloride) dropwise. Control the rate to avoid local excesses.

  • Monitoring: Stir at 0°C for 30 mins. Check LCMS.

    • Observation: You should see mono-acylation. If bis-acylation (acylation of pyrazole) is observed, it is usually unstable and can be cleaved.

  • Corrective Workup (If Pyrazole acylates): Treat the crude mixture with 1M LiOH in MeOH/Water or catalytic ammonia in MeOH for 30 mins. The N-acyl pyrazole is labile and will hydrolyze back to the free NH, while the piperidine amide remains stable.

Protocol C: Orthogonal Protection (For Complex Routes)

Context: If you must perform a reaction that requires strong bases (e.g., alkylation with a non-activated alkyl halide) or transition metal catalysis that might be poisoned by the free pyrazole.

Strategy: Protect the Piperidine with Boc, then protect Pyrazole, then deprotect Piperidine. However, since we want to functionalize the Piperidine, we usually protect the Pyrazole first if starting from a precursor, or use a transient protection strategy.

Recommended Route (Trityl Protection of Pyrazole):

  • Protection: Treat 3-(1H-pyrazol-4-yl)piperidine with Trityl Chloride (Trt-Cl) and

    
    .
    
    • Challenge: Both nitrogens can react.

    • Solution: Use Boc-protection first .[2]

    • Step 1: Start with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Suzuki coupling precursor) or buy 1-Boc-3-(1H-pyrazol-4-yl)piperidine .

    • Step 2: Protect Pyrazole with Trityl (Trt), SEM, or THP.

    • Step 3: Deprotect Piperidine (TFA or HCl).

    • Step 4: Functionalize Piperidine (Alkylation/Arylation).[3]

    • Step 5: Global Deprotection (Acidic removal of Trt/THP).

Troubleshooting & Quality Control

ObservationDiagnosisSolution
Bis-alkylation observed Base was too strong (deprotonated Pyrazole).Switch from

/DMF to Reductive Amination conditions.
No reaction on Piperidine Electrophile deactivated or steric clash.Heat to 40-60°C; switch solvent to DMF.
N-Acyl Pyrazole formed Kinetic acylation of Pyrazole.Add a "methanolysis" step (MeOH/cat. base) to the workup to cleave the unstable pyrazole amide.
Regioisomers on Pyrazole Pyrazole tautomerism issues during alkylation.Use bulky protecting groups (Trityl) on Pyrazole to lock regiochemistry if N-alkylation of Pyrazole is the eventual goal.

References

  • Basicity of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Confirming pKa values: Piperidine ~11, Pyrazole ~2.5).
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Labile N-Acyl Pyrazoles: Katritzky, A. R. (1998). "N-Acylpyrazoles as Acylating Agents." Practice of Medicinal Chemistry.
  • JAK Inhibitor Scaffolds: K. S. Gajiwala et al., "Structure of the Janus Kinase 2 Inhibitor...". Structure, 2013. (Structural context for 3/4-pyrazolyl-piperidines in drug discovery).

Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Scale-Up Synthesis of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 3-(1H-pyrazol-4-yl)piperidine presents a classic chemoselectivity challenge in process chemistry: the reduction of a pyridine ring in the presence of a pyrazole core. While both are aromatic nitrogen heterocycles, their reduction potentials differ sufficiently to allow for a regioselective approach.

This guide details a two-step, convergent synthetic route designed for multigram to kilogram scale-up. Unlike linear approaches that construct the pyrazole ring on a piperidine scaffold (often requiring unstable intermediates or expensive reagents), this protocol utilizes robust, commodity starting materials: 3-bromopyridine and 4-pyrazoleboronic acid pinacol ester .

The Strategic Advantage
  • Cost-Efficiency: Avoids expensive chiral piperidine precursors.

  • Scalability: Relies on Suzuki-Miyaura coupling and Heterogeneous Hydrogenation—two of the most scalable reactions in the pharmaceutical industry.

  • Purification: Designed to minimize chromatography by utilizing salt formation for intermediate and final product isolation.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 3-(1H-pyrazol-4-yl)piperidine (Target Molecule) Intermediate 3-(1H-pyrazol-4-yl)pyridine (Key Intermediate) Target->Intermediate Chemoselective Hydrogenation (PtO2/H2) SM1 3-Bromopyridine Intermediate->SM1 Suzuki-Miyaura Coupling SM2 1-Boc-pyrazole-4-boronic acid pinacol ester Intermediate->SM2 +

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by selective saturation of the pyridine ring.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(1H-pyrazol-4-yl)pyridine. Rationale: Using the N-Boc protected pyrazole boronate prevents catalyst poisoning by the free pyrazole nitrogen and improves solubility. The Boc group is thermally labile under these conditions and often cleaves in situ or during the acidic workup, yielding the desired free NH-pyrazole intermediate directly.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolDensity
3-Bromopyridine 158.001.0158.0 g1.64 g/mL
1-Boc-pyrazole-4-BPin 294.161.1323.6 g-
Pd(dppf)Cl2·DCM 816.640.0216.3 g-
K2CO3 138.213.0414.6 g-
1,4-Dioxane --1.6 L-
Water --400 mL-
Protocol
  • Inertion: Charge a 5L jacketed reactor with 1,4-Dioxane (1.6 L) and Water (400 mL). Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical Process Parameter for catalyst longevity).

  • Charging: Add 3-Bromopyridine (158.0 g) and 1-Boc-pyrazole-4-boronic acid pinacol ester (323.6 g). Stir at 250 RPM.

  • Base Addition: Add Potassium Carbonate (414.6 g) in a single portion. The slurry will be thick; ensure adequate agitation.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (16.3 g). Note: Pd(PPh3)4 is a viable alternative but Pd(dppf)Cl2 is more robust against oxidation.

  • Reaction: Heat the mixture to 85-90°C (internal temperature). The reaction typically reaches completion in 4-6 hours. Monitor by HPLC (Target: <2% remaining 3-Bromopyridine).

    • Observation: The N-Boc group may partially or fully cleave during this step due to the basic aqueous conditions and heat. This is desirable.

  • Workup:

    • Cool to 25°C.

    • Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (500 mL).

    • Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).

    • Combine organics and wash with Brine (500 mL).

    • Acidic Extraction (Purification): Extract the organic layer with 1M HCl (3 x 400 mL). The product (pyridine) will protonate and move to the aqueous phase; non-basic impurities (boronates, ligands) remain in the organic phase.

  • Isolation:

    • Basify the combined acidic aqueous extracts to pH ~10 using 4M NaOH (exothermic, cool with ice bath).

    • The product, 3-(1H-pyrazol-4-yl)pyridine , will precipitate as a white/off-white solid.

    • Filter, wash with water (200 mL) and heptane (200 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 115 - 130 g (80-90%). Quality Check: 1H NMR (DMSO-d6) should show diagnostic pyridine protons (δ ~8.8, 8.5, 8.0, 7.4) and pyrazole protons (δ ~8.2, broad singlet).

Step 2: Chemoselective Hydrogenation

Objective: Reduction of 3-(1H-pyrazol-4-yl)pyridine to 3-(1H-pyrazol-4-yl)piperidine. Mechanism: Acidic conditions are required to protonate the pyridine nitrogen (forming the pyridinium ion), which significantly lowers the aromatic resonance energy, facilitating reduction. The pyrazole ring, being less basic and more stable, remains intact.

Materials Table
ReagentMWEquiv.Mass/Vol
3-(1H-pyrazol-4-yl)pyridine 145.161.0100.0 g
PtO2 (Adam's Catalyst) 227.085 wt%5.0 g
Acetic Acid (Glacial) -Solvent1.0 L
Conc. HCl (37%) -1.163 mL
Hydrogen Gas 2.02Excess5-10 bar
Protocol
  • Preparation: In a 2L high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 3-(1H-pyrazol-4-yl)pyridine (100 g) in Acetic Acid (1.0 L).

  • Activation: Add Conc. HCl (63 mL). Note: The presence of HCl accelerates the reduction and ensures the product forms the hydrochloride salt, preventing catalyst poisoning by the secondary amine product.

  • Catalyst Loading: Under a nitrogen stream, add PtO2 (5.0 g). Safety: Dry PtO2 can be pyrophoric in the presence of methanol vapors; add as a slurry in acetic acid if possible.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 5 bar (75 psi) H2.

    • Heat to 60°C . Stir vigorously (critical for gas-liquid mass transfer).

    • Monitor hydrogen uptake. Reaction is typically complete in 12-18 hours.

  • Workup:

    • Cool to room temperature. Vent Hydrogen and purge with Nitrogen.

    • Filter the reaction mixture through Celite to remove the catalyst. Safety: The spent catalyst is pyrophoric. Keep wet with water at all times.

    • Concentrate the filtrate under vacuum to remove most Acetic Acid. Result is a thick oil/gum.

  • Salt Formation & Isolation (The "Self-Validating" Step):

    • Dissolve the residue in Ethanol (300 mL).

    • Add 4M HCl in Dioxane (200 mL) or bubble HCl gas.

    • Heat to reflux for 30 minutes, then cool slowly to 0°C.

    • The 3-(1H-pyrazol-4-yl)piperidine dihydrochloride salt will crystallize.

    • Filter the white crystals. Wash with cold Ethanol/Ether (1:1).

    • Dry under vacuum.

Expected Yield: 120 - 140 g (80-90% as 2HCl salt). Purity: >98% by HPLC.

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram[3]

ReactionPath SM 3-Bromopyridine + Pyrazole Boronate Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM->Suzuki Inter 3-(1H-pyrazol-4-yl)pyridine Suzuki->Inter Biaryl Formation Hydro Step 2: Hydrogenation PtO2, H2, AcOH/HCl Inter->Hydro Regioselective Reduction Prod 3-(1H-pyrazol-4-yl)piperidine (Dihydrochloride Salt) Hydro->Prod Salt Crystallization

Caption: Linear process flow emphasizing the transition from aromatic coupling to selective saturation.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Yield
Suzuki: O2 Levels < 50 ppm (dissolved)High oxygen causes homocoupling of boronic acid and deactivates Pd, stalling the reaction.
Suzuki: Base Stoichiometry 2.5 - 3.5 equivInsufficient base leads to incomplete conversion; excess is easily washed away.
Hydrogenation: Acidity pH < 1Essential. Neutral conditions lead to very slow reaction and potential poisoning of Pt surface by the pyridine nitrogen.
Hydrogenation: Temp 50 - 70°C<50°C: Reaction too slow. >80°C: Risk of over-reduction (ring opening) or acetylation impurities.
Troubleshooting Guide
  • Stalled Hydrogenation:

    • Cause: Catalyst poisoning or insufficient acid.

    • Fix: Purge H2. Add fresh catalyst (1 wt%) and more HCl. Ensure agitation is maximizing gas-liquid mixing.

  • Impurity: Partially Reduced Pyridine (Tetrahydropyridine):

    • Cause: Reaction stopped too early.

    • Fix: Check H2 uptake carefully. Re-pressurize and heat for another 4 hours.

  • Filtration Difficulties (Step 1):

    • Cause: Fine Pd black or boronate salts.

    • Fix: Use a pre-coat of Celite. Ensure the aqueous phase is fully separated before filtering if possible, or filter the biphasic mixture warm.

Part 4: References

  • Suzuki Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Hydrogenation of Pyridines (Acidic Conditions): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.

  • PtO2 (Adam's Catalyst) Selectivity: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.

  • Process Safety in Hydrogenation: Etchells, J. (2006). Process Safety in the Pharmaceutical Industry.

Sources

A Multi-Faceted Protocol for Target Engagement Studies of Novel 3-(1H-Pyrazol-4-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2][3][4] A cornerstone of developing a potent and selective clinical candidate from this scaffold is unequivocally demonstrating that the compound interacts with its intended biological target in a relevant physiological context. This application note provides a comprehensive, multi-assay framework for researchers to rigorously assess the target engagement of novel 3-(1H-pyrazol-4-yl)piperidine analogs. We move beyond a simple listing of steps to explain the causality behind experimental choices, emphasizing a self-validating system through the use of orthogonal assays. Detailed, field-proven protocols for biophysical and cellular target engagement assays are provided, complete with data interpretation guidelines and troubleshooting insights.

The Imperative of Target Engagement

In target-based drug discovery, a molecule's journey from a promising "hit" to a clinical candidate is contingent on a clear understanding of its mechanism of action (MoA).[5][6] Quantifying target engagement—the direct physical interaction between a drug and its target protein—is the foundational evidence for this MoA. Robust target engagement data allows for the establishment of a strong structure-activity relationship (SAR), enabling rational drug design and optimization.[6]

This guide presents a strategic workflow for confirming and quantifying the engagement of a novel 3-(1H-pyrazol-4-yl)piperidine analog with its putative protein target. The workflow progresses from direct, in vitro binding confirmation to complex, in-cell validation.

Target_Engagement_Workflow cluster_0 Phase 1: Hypothesis & In Vitro Validation cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Data Integration & Confidence Building Hypothesis Target Hypothesis (e.g., from phenotypic screen, proteomics, in silico model) PurifiedProtein Obtain Purified Target Protein Hypothesis->PurifiedProtein Biophysical Biophysical/Biochemical Assays (SPR, ITC) PurifiedProtein->Biophysical Cellular Cellular Target Engagement Assays (CETSA, NanoBRET™) Biophysical->Cellular Confirm Direct Binding Proceed to Cellular Context Orthogonal Orthogonal Assay Validation Biophysical->Orthogonal Cellular->Orthogonal Validate In-Cell Activity CellLine Select Relevant Cell Line (Expressing target endogenously or ectopically) CellLine->Cellular SAR Structure-Activity Relationship (SAR) (Test inactive analogs) Orthogonal->SAR Confidence High-Confidence Target Engagement Profile SAR->Confidence

Figure 1: A strategic workflow for comprehensive target engagement studies.

Foundational In Vitro Target Engagement: Biophysical Assays

Before proceeding to complex cellular systems, it is paramount to confirm direct, physical binding between the 3-(1H-pyrazol-4-yl)piperidine analog and a purified version of its hypothesized target protein. Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics.

Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., the target protein, "ligand") is immobilized on the chip, and the other (the pyrazole-piperidine compound, "analyte") is flowed over the surface. Binding events increase the mass on the surface, causing a measurable change in the refractive index, reported in Response Units (RU). This allows for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.

Step-by-Step Methodology:

  • Chip Selection and Preparation: Choose a sensor chip compatible with your protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Protein Immobilization: Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a theoretical maximum analyte response (R_max) of 50-100 RU.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active NHS esters.

  • Analyte Titration: Prepare a dilution series of the 3-(1H-pyrazol-4-yl)piperidine analog in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span at least two orders of magnitude around the expected K_D (e.g., 10 nM to 1 µM).

  • Binding Measurement (Kinetics):

    • Inject each analyte concentration over the immobilized protein surface for a defined period (e.g., 180 seconds) to monitor the association phase.

    • Follow with an injection of running buffer alone for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

    • Between cycles, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine k_on, k_off, and K_D.

Expert Insights & Causality:

  • Why Amine Coupling? It is a robust and common method, but if it inactivates the protein's binding site, consider alternative immobilization strategies like His-tag capture on a nitrilotriacetic acid (NTA) chip.

  • Why a Reference Cell? The DMSO in the analyte solution will have a different refractive index than the running buffer. Without a reference cell, this "bulk shift" would be misinterpreted as binding, leading to false positives.

Hypothetical Data Presentation:

Compoundk_on (1/Ms)k_off (1/s)K_D (nM)
Analog-A01 1.5 x 10^53.0 x 10^-42.0
Analog-A02 2.1 x 10^58.4 x 10^-44.0
Inactive Control No Binding DetectedNo Binding Detected> 10,000

Confirming Target Engagement in the Cellular Milieu

Demonstrating that a compound binds its target in a test tube is necessary but not sufficient. A drug must engage its target within the complex, crowded environment of a living cell. Cellular target engagement assays provide this critical validation.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[5] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A positive target engagement event results in a "thermal shift" (ΔT_m)—an increase in the temperature at which 50% of the protein is denatured.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A1 Culture cells to ~80% confluency A2 Treat cells with compound (or DMSO vehicle) for 1 hr A1->A2 B1 Aliquot cell suspension into PCR tubes A2->B1 B2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min B1->B2 C1 Lyse cells via freeze-thaw cycles B2->C1 C2 Separate soluble fraction (supernatant) from aggregated (pellet) by centrifugation C1->C2 C3 Quantify soluble target protein (e.g., Western Blot, ELISA) C2->C3 D1 Plot % soluble protein vs. Temperature C3->D1 D2 Calculate T_m and ΔT_m D1->D2

Figure 2: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow a relevant cell line to ~80% confluency. Harvest the cells and resuspend them in culture medium. Treat the cell suspension with the 3-(1H-pyrazol-4-yl)piperidine analog (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a precise temperature gradient (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could disrupt the drug-target complex.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein in each sample using a standard method like Western blotting. An unrelated, highly stable protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Normalize the intensity at each temperature to the intensity of the 40°C sample (representing 100% soluble protein).

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T_m) for each condition.

    • The thermal shift (ΔT_m) is the difference between the T_m of the compound-treated sample and the vehicle-treated sample.

Expert Insights & Causality:

  • Why Intact Cells? Performing the heating step on intact cells is crucial. It ensures that the compound's cell permeability and the intracellular concentration are factored into the engagement readout, providing a more physiologically relevant result.

  • Controls are Key: Always include a vehicle control (DMSO) to establish the baseline melting curve of the target protein. A positive control compound known to bind the target, if available, is invaluable for assay validation. An inactive structural analog of your test compound serves as a powerful negative control to rule out non-specific stabilization effects.

Hypothetical Data Presentation:

ConditionT_m (°C)ΔT_m (°C)
Vehicle (DMSO) 52.1-
Analog-A01 (10 µM) 56.3+4.2
Inactive Control (10 µM) 52.3+0.2

Building Confidence: Data Integration and Validation

A single assay, no matter how robust, is rarely sufficient to definitively prove target engagement. True confidence comes from the convergence of evidence from multiple, mechanistically distinct (orthogonal) assays.

Data_Integration SPR SPR Data (Direct Binding) K_D = 2 nM Confidence High-Confidence Mechanism of Action SPR->Confidence Confirms Affinity CETSA CETSA Data (Cellular Engagement) ΔT_m = +4.2°C CETSA->Confidence Confirms Cellular Interaction Functional Functional Assay (e.g., Kinase Inhibition) IC50 = 15 nM Functional->Confidence Confirms Biological Effect Inactive Inactive Analog (Negative Control) No activity in any assay Inactive->Confidence Confirms Specificity

Sources

high-throughput screening of 3-(1H-pyrazol-4-yl)piperidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening of 3-(1H-Pyrazol-4-yl)piperidine Libraries for Novel Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant molecules, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] Its prevalence stems from its unique three-dimensional geometry and its capacity to engage in diverse non-covalent interactions with biological targets. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the piperidine ring provides a versatile anchor for exploring chemical space.[2] Libraries built around this scaffold are rich sources for discovering novel therapeutics across various disease areas, including oncology, inflammation, and central nervous system disorders.[3][4]

High-Throughput Screening (HTS) is the cornerstone of modern hit-finding, providing a robust methodology to systematically interrogate large chemical libraries for compounds that modulate a specific biological target or pathway.[5][6] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth guide to designing and executing a successful HTS campaign for 3-(1H-pyrazol-4-yl)piperidine libraries. We will move beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring a self-validating and robust screening cascade from library preparation to confirmed hit.

The Foundation: Library Design and Management

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[7][8] A library of 3-(1H-pyrazol-4-yl)piperidine derivatives should be designed to maximize structural diversity around the core scaffold, exploring various substitution patterns on both the pyrazole and piperidine rings.

Causality Behind Library Quality: A well-curated library, free from impurities and reactive compounds, minimizes the risk of false positives and ensures that identified hits are tractable for follow-up chemistry. The structural diversity of the library directly impacts the probability of finding novel chemical matter that interacts with the target of interest.[7]

Protocol 1: Library Preparation and Plating

This protocol outlines the creation of "assay-ready" plates from a DMSO stock library, a critical step for ensuring consistency and efficiency in an automated HTS environment.

Materials:

  • 3-(1H-pyrazol-4-yl)piperidine library (solid or in DMSO)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler (e.g., Echo Plate Replicator) or pin tool

  • Source plates (384- or 1536-well)

  • Assay-ready destination plates (e.g., 384-well, low-volume, black, clear-bottom)

  • Plate seals

Methodology:

  • Compound Solubilization: If starting from solids, dissolve each compound in 100% DMSO to a standard stock concentration (e.g., 10 mM). This is a critical step; ensure complete dissolution to avoid concentration errors downstream.

  • Master Plate Creation: Transfer the 10 mM DMSO stocks into 384- or 1536-well master plates. These plates serve as the primary source for all subsequent screening activities. Seal and store at -40°C or below to maintain compound integrity.[9]

  • Intermediate Plate Preparation (Optional but Recommended): To preserve the master plates, create intermediate "copy" plates at a lower concentration (e.g., 1 mM).

  • Assay-Ready Plate (ARP) Generation:

    • Using an acoustic liquid handler, transfer nanoliter volumes of the compound stocks from the master or intermediate plates to the final assay plates. The goal is to achieve the desired final assay concentration (typically 1-10 µM) upon addition of assay reagents.[10]

    • For a final assay concentration of 10 µM in a 50 µL final volume, transfer 50 nL of a 10 mM stock.

    • Rationale: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes, conserving precious library compounds.

  • Plate Sealing and Storage: Seal the ARPs and store them at -40°C until use. This allows for large batches of plates to be prepared in advance, decoupling library management from the daily screening workflow.[9]

Assay Development and Validation: The Blueprint for Success

Before screening thousands of compounds, the biological assay must be rigorously developed and validated in a miniaturized format. The goal is to create a robust, reproducible, and cost-effective assay suitable for automation.[6]

Causality Behind Miniaturization: Migrating an assay from a 96-well to a 384- or 1536-well format significantly reduces the consumption of expensive reagents and precious library compounds.[10] However, this requires careful optimization as liquid handling at lower volumes is more sensitive to physical effects like surface tension and evaporation.

Key Assay Validation Parameters

A robust HTS assay must meet stringent statistical criteria to ensure that hits can be reliably distinguished from experimental noise.

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]> 0.5 Measures the statistical separation between the positive (p) and negative (n) controls. A Z' > 0.5 indicates a large separation band, making it an excellent assay for screening.[10]
Signal-to-Background (S/B) μp / μn> 5 (assay dependent)Indicates the dynamic range of the assay. A higher S/B ratio provides a clearer window to detect compound activity.
Coefficient of Variation (%CV) (σn / μn) * 100< 10%Measures the variability of the negative control signal. A low %CV indicates high precision and reproducibility.

μ = mean; σ = standard deviation

Protocol 2: Assay Miniaturization and Validation

Methodology:

  • Component Optimization: In the target plate format (e.g., 384-well), perform matrix titrations of all key reagents (e.g., enzyme, substrate, antibody) to determine the optimal concentration that provides a robust signal window (S/B) while minimizing cost.

  • Incubation Time and Temperature: Evaluate the assay kinetics to find the shortest incubation time that yields a stable and maximal signal.

  • DMSO Tolerance: Test the assay's performance across a range of DMSO concentrations (e.g., 0.1% to 1%). The final screening concentration should not inhibit or artificially activate the biological target. A typical final concentration is 0.1% DMSO.[10]

  • Validation Run (Dry Run):

    • Prepare several 384-well plates where half the wells contain the negative control (e.g., vehicle/DMSO) and the other half contain the positive control (e.g., a known inhibitor/activator).

    • Run these plates using the exact protocol intended for the primary screen, including all automated liquid handling steps.[10]

    • Self-Validation: This step is crucial. It validates not just the biology of the assay but also the performance of the automation platform.

  • Statistical Analysis: Calculate the Z'-Factor, S/B, and %CV for each validation plate. The assay is deemed ready for HTS only when the Z'-Factor is consistently and robustly greater than 0.5.[10]

The HTS Campaign: From Screening to Hits

With a validated assay and prepared libraries, the primary screening campaign can commence. This is a highly automated process designed for maximum throughput and reproducibility.[11]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_val Phase 3: Validation Lib Library Plating (Protocol 1) Screen Primary HTS (Protocol 3) Lib->Screen Assay-Ready Plates Assay Assay Validation (Protocol 2) Assay->Screen Validated Protocol Data Data Analysis (Protocol 4) Screen->Data Raw Plate Data Confirm Hit Confirmation (Protocol 5) Data->Confirm Primary Hit List Secondary Secondary Assays Confirm->Secondary Confirmed Hits Lead Validated Lead Secondary->Lead Prioritized Hits

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 3: Primary HTS Campaign Execution

Methodology:

  • System Initialization: Power on and initialize all automated equipment: liquid handlers, plate movers, incubators, and plate readers.

  • Plate Loading: Load the assay-ready compound plates, reagent reservoirs, and bulk consumables (e.g., pipette tips) onto the automated platform.

  • Execution of Screening Run:

    • The robotic arm moves an assay-ready plate from the hotel to the liquid handler.

    • The liquid handler dispenses reagents (e.g., cells, enzymes, substrates) into all wells of the plate.

    • The robotic arm moves the plate to an automated incubator for the predetermined time.

    • After incubation, the plate is moved to a second liquid handler to add any detection reagents.

    • Finally, the plate is transferred to the plate reader for signal acquisition (e.g., fluorescence, luminescence).

  • Real-Time Quality Control: Monitor the Z' and S/B values for the control wells on each plate as the data is generated. This allows for the immediate flagging of problematic plates or systemic errors.

Data Analysis and Hit Triage

Raw HTS data must be processed and analyzed to identify statistically significant "hits." This process involves normalization to reduce plate-to-plate variability and the application of a threshold to distinguish active compounds from noise.[12]

Causality Behind Normalization: Even in a well-controlled screen, variations in temperature, reagent dispensing, and incubation times can cause entire plates to have slightly higher or lower signals. Normalization, typically using the plate's own negative controls (DMSO wells), corrects for these systematic errors and allows for the fair comparison of all plates in the campaign.[13]

Protocol 4: Data Analysis and Hit Nomination

Methodology:

  • Data Ingestion: Upload the raw data from the plate reader into an HTS data analysis software platform.[12]

  • Normalization: Normalize the data for each plate. A common method is to calculate the percent inhibition or activation for each well relative to the plate's control wells.

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Hit Selection: Apply a statistical cutoff to nominate primary hits. A widely accepted threshold is a signal greater than three standard deviations from the mean of the negative controls.[10]

  • Data Visualization: Generate plate heatmaps to visually inspect for anomalies.[13] Patterns like unusually high activity at the edges of a plate ("edge effects") can indicate evaporation or other artifacts, and hits from these regions should be treated with caution.[14]

Hit Confirmation and Prioritization: Finding the True Signals

A primary hit is merely a potential signal. It must be rigorously confirmed through a series of follow-up experiments to eliminate false positives and build confidence in its activity.[11]

Hit_Triage Input Primary Hits (~1% of Library) Reconfirm Single-Dose Re-test Input->Reconfirm Filter 1 DoseResponse Dose-Response (IC50/EC50) Reconfirm->DoseResponse Filter 2 Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Filter 3 SAR SAR by Analogue Orthogonal->SAR Filter 4 Output Validated Leads (<0.1% of Library) SAR->Output

Caption: Hit Triage and Validation Cascade.

Protocol 5: Hit Confirmation and Dose-Response Analysis

Methodology:

  • Hit Re-acquisition: The first crucial step is to re-test the exact same sample that scored as a hit in the primary screen. This is often done by "cherry-picking" the specific wells from the master plates.[9] This step eliminates errors from tracking or liquid handling.

  • Fresh Sample Re-test: Order or re-synthesize a fresh, pure sample of the confirmed hit compound. This is the ultimate validation step to ensure the activity is real and not due to an impurity or degradation product in the original screening sample.[14]

  • Dose-Response Curve Generation:

    • Perform a serial dilution of the confirmed hit compound (typically 8-10 points).

    • Test these concentrations in the primary assay to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the potency (IC50 or EC50).

  • Orthogonal Assays: Test the confirmed, potent hits in a secondary assay that uses a different detection technology. For example, if the primary assay was luminescence-based, a secondary assay might use fluorescence polarization. This helps to eliminate technology-specific artifacts.[11]

  • Preliminary Structure-Activity Relationship (SAR): Test commercially available, close structural analogues of the confirmed hits. If these analogues also show activity, it provides strong evidence that the scaffold is responsible for the biological effect and represents a promising starting point for a medicinal chemistry program.[10]

References

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Application Notes and Protocols for the In Vivo Formulation of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the formulation of 3-(1H-pyrazol-4-yl)piperidine for in vivo studies. Recognizing the unique challenges presented by heterocyclic small molecules, this document provides a framework for developing stable and effective formulations for oral, intravenous, and intraperitoneal administration. The protocols herein are built upon established principles of pharmaceutical sciences and preclinical formulation development, emphasizing a systematic approach from physicochemical characterization to final preparation. This guide is intended to empower researchers to design and execute robust in vivo studies by providing a technical and causal understanding of formulation science.

Introduction: The Formulation Imperative for Pyrazole-Piperidine Scaffolds

The compound 3-(1H-pyrazol-4-yl)piperidine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The pyrazole moiety is a versatile scaffold found in a variety of clinically approved drugs, while the piperidine ring is a common structural motif in pharmaceuticals.[3][4] The combination of these two rings presents both opportunities for biological activity and challenges for delivery in vivo.

Pre-formulation Assessment: Characterizing Your Molecule

Caption: Workflow for formulation validation and stability testing.

Protocol: HPLC-UV Method for Concentration Verification

A stability-indicating HPLC method should be developed and validated. [11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Procedure:

    • Prepare a standard curve of the compound in the formulation vehicle.

    • Dilute a sample of the final formulation to fall within the range of the standard curve.

    • Analyze the standards and the sample by HPLC.

    • Calculate the concentration of the compound in the formulation.

Stability Testing:

The formulation should be tested for stability over the intended period of use (e.g., at room temperature for the duration of the experiment). [12]Samples should be analyzed for the concentration of the active ingredient and the appearance of any degradation products.

Summary of Formulation Components

Excipient Function Typical Concentration Range Route(s)
MethylcelluloseSuspending agent, viscosity modifier0.5 - 2% (w/v)PO
Tween 80Surfactant, wetting agent0.1 - 10% (v/v)PO, IP
DMSOCo-solvent5 - 10% (v/v)IV, IP
Solutol HS 15Solubilizer, surfactant10 - 20% (w/v)IV
PEG 400Co-solvent10 - 40% (v/v)PO, IP, IV
β-CyclodextrinComplexing agent, solubilizer5 - 20% (w/v)PO, IV

Conclusion

The successful in vivo evaluation of 3-(1H-pyrazol-4-yl)piperidine is critically dependent on the development of a suitable formulation. This guide provides a systematic approach, from initial physicochemical characterization to the preparation and validation of formulations for oral, intravenous, and intraperitoneal administration. By understanding the underlying principles of formulation science and following these detailed protocols, researchers can increase the reliability and reproducibility of their preclinical studies. It is essential to remember that these are starting points, and optimization based on the experimentally determined properties of the specific compound is always necessary.

References

  • Solubility of Things. Pyrazole. [Online] Available at: [Link]

  • CUTM Courseware.
  • Charles River Laboratories. Stability Testing. [Online] Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. [Online] Available at: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Online] Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Online] Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Online] Available at: [Link]

  • Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed. [Online] Available at: [Link]

  • Formulation, characterization, and in vivo evaluation of celecoxib-PVP solid dispersion nanoparticles using supercritical antisolvent process - PubMed. [Online] Available at: [Link]

  • kk wagh college of pharmacy.
  • ResearchGate. Pre-formulation/Early formulation strategy suggested for the design of enabling Drug Delivery Systems (DDS)
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Online] Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC - PubMed Central. [Online] Available at: [Link]

  • ResearchGate. Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Online]
  • In vivo toxicology of excipients commonly employed in drug discovery in r
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. [Online] Available at: [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. [Online] Available at: [Link]

  • BOC Sciences. Pyrazoles. [Online]
  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. [Online]
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. [Online] Available at: [Link]

  • BS Publications.
  • Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - MDPI. [Online] Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Online]
  • PREFORMULATION STUDIES: PHYSICOCHEMICAL CHARACTERIZATION OF NEW DRUG MOLECULES - Rama University. [Online] Available at: [Link]

  • Google Patents. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Lirias. Development of Radioligands for In Vivo Imaging of Type 1 Cannabinoid Receptors (CB1) in Human Brain. [Online]
  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. [Online] Available at: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Online]
  • ResearchGate. Preparation and in vivo evaluation of immediate-release pellet containing celecoxib solid dispersion. [Online]
  • ORBi.
  • JoVE. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. [Online] Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Online]
  • Preformul
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? [Online] Available at: [Link]

  • Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes. [Online] Available at: [Link]

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  • Excipient Selection In Parenteral Formulation Development. [Online] Available at: [Link]

  • UCL Discovery. Excipient-mediated alteration in drug bioavailability in the rat model depends on the sex of the animal. [Online]
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed. [Online] Available at: [Link]

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Troubleshooting & Optimization

regioselectivity issues in pyrazole formation for 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Chemoselectivity in Pyrazole Formation Target Molecule: 3-(1H-pyrazol-4-yl)piperidine (and C3/C5-substituted analogs) Document ID: TS-PYR-PIP-004 Last Updated: February 6, 2026[1]

Introduction: The "Symmetry Trap"

Welcome to the technical guide for the synthesis of 3-(1H-pyrazol-4-yl)piperidine . This scaffold is a critical pharmacophore in Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.[1]

The Core Paradox: If you are synthesizing the strict parent compound (where Pyrazole C3 and C5 are hydrogens), the pyrazole ring is symmetric relative to the C4-piperidine axis. In this specific case, "regioselectivity" during N-alkylation is theoretically irrelevant because N1-alkylation and N2-alkylation produce identical products (superimposable by 180° rotation).[1]

However, regioselectivity becomes a critical failure point in two specific scenarios:

  • Asymmetric Precursors: You are synthesizing a C3-substituted analog (e.g., 3-methyl-4-(piperidin-3-yl)pyrazole).[1]

  • Direct Cyclization: You are reacting an unsymmetrical 1,3-dicarbonyl equivalent with a monosubstituted hydrazine (R-NHNH₂).[1]

This guide addresses these specific "regioselectivity hell" scenarios.

Module 1: Troubleshooting Pyrazole Formation (Cyclization)

Context: The most common route involves condensing a 3-substituted piperidine precursor (acting as the C4 source) with hydrazine.

Decision Tree: Diagnosing Isomer Ratios

PyrazoleFormation Start Starting Material Check Precursor Is your 1,3-Electrophile Symmetric? (e.g., CHO-CH(R)-CHO) Start->Precursor Hydrazine Is your Hydrazine Substituted? (e.g., Me-NHNH2) Precursor->Hydrazine Yes (Symmetric) ResultB CRITICAL REGIO-ISSUE Mixture of 1,3,4 vs 1,4,5 isomers Precursor->ResultB No (Unsymmetric: R-CO-CH-CHO) ResultA NO REGIO-ISSUE Single Product Formed Hydrazine->ResultA No (Hydrazine Hydrate) Hydrazine->ResultA Yes (But Precursor Symmetric) Solution Protocol A: Control pH & Solvent to direct nucleophilic attack ResultB->Solution See Protocol A

Caption: Diagnostic flow for determining if your specific substituent pattern will result in regiochemical mixtures.

FAQ: Cyclization Challenges

Q1: I am reacting 3-formyl-acetyl-piperidine with methylhydrazine and getting a 60:40 mixture of isomers. How do I favor one?

  • The Mechanism: This is a competition between the two hydrazine nitrogens (NH₂ vs NH-Me) attacking the two carbonyls (Aldehyde vs Ketone).

    • NH₂ (more nucleophilic) prefers the Ketone (more steric bulk, but electronic activation varies).[1]

    • NH-Me (more basic, less nucleophilic) is sterically hindered.[1]

  • The Fix (Regio-Switching):

    • To favor Isomer A (Attack at Aldehyde): Use a protic solvent (EtOH) with no acid .[1] The more nucleophilic unsubstituted NH₂ will attack the most electrophilic carbonyl (Aldehyde) first.

    • To favor Isomer B (Attack at Ketone): Use Lewis Acid catalysis (e.g., CeCl₃ or HCl in EtOH).[1] This activates the ketone carbonyl, making it susceptible to attack despite steric hindrance.

    • Reference: Fustero et al. demonstrated that fluorinated 1,3-diketones can be directed solely by solvent acidity [1].[1]

Q2: My piperidine ring is racemizing during the Vilsmeier-Haack formylation step.

  • Cause: High temperatures (>80°C) and harsh acidic conditions (POCl₃) can epimerize the chiral center at C3 of the piperidine.[1]

  • Solution: Switch to DMF-DMA (N,N-Dimethylformamide dimethyl acetal) condensation.

    • Protocol: React your piperidine-3-ketone with DMF-DMA at 60°C in Toluene. This forms the enaminone under neutral conditions, preserving the C3 stereocenter before hydrazine addition.

Module 2: Post-Formation N-Alkylation (The "Tautomer War")[1]

Context: You have formed the 1H-pyrazole (unsubstituted N) and now need to attach an alkyl group (R) to the nitrogen.

The Regioselectivity Mechanism

When alkylating a 4-substituted pyrazole, you are battling the "Annular Tautomerism."

  • Tautomer 1: N-H is adjacent to C3.

  • Tautomer 2: N-H is adjacent to C5.

If C3 and C5 are different (e.g., H vs Me), alkylation yields two distinct products.[1]

Visualizing the Steric/Electronic Conflict

AlkylationRegio Tautomer 4-Substituted Pyrazole (Tautomeric Equilibrium) Base Base (NaH or Cs2CO3) Tautomer->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion PathA Path A: Kinetic Control (Steric Avoidance) Anion->PathA PathB Path B: Thermodynamic Control (Chelation/Reversibility) Anion->PathB Product1 Major Isomer (Alkylation at less hindered N) PathA->Product1 Product2 Minor Isomer (Alkylation at hindered N) PathB->Product2

Caption: Pathway divergence in N-alkylation. Steric bulk at C3/C5 dictates the major isomer under kinetic conditions.

Troubleshooting Guide: N-Alkylation
IssueCausalityCorrective Protocol
Low Regioselectivity (1:1 Ratio) Using

conditions (Alkyl Halide + Base) on a substrate with small steric difference between C3/C5.
Switch to Michael Addition: Use an acrylate or vinyl sulfone if possible. Michael additions are often reversible and can lead to the thermodynamic product. Alternatively, use Chan-Lam coupling (Boronic acids) which often shows different selectivity profiles driven by copper coordination [2].[1]
Wrong Isomer Dominant The "Lone Pair Repulsion" effect. The incoming electrophile avoids the lone pair of the piperidine nitrogen (if deprotected).Protect the Piperidine: Ensure the piperidine Nitrogen is Boc- or Cbz-protected. A free amine at the piperidine 3-position can H-bond with the pyrazole N, locking the tautomer and forcing alkylation to the wrong side.
Over-alkylation (Quaternization) Pyrazole N2 is nucleophilic enough to attack again after N1 is alkylated.[1]Use Cs₂CO₃ in MeCN: Cesium carbonate provides the "Cesium Effect," stabilizing the mono-anion and preventing over-alkylation better than NaH/DMF.

Module 3: Experimental Protocols

Protocol A: Regioselective Cyclization (Acid-Controlled)

For synthesizing 1-methyl-3-(piperidin-3-yl)pyrazole from an unsymmetric enaminone.[1]

  • Preparation: Dissolve enaminone (1.0 eq) in absolute Ethanol (0.2 M).

  • Acidification (Optional - for Isomer B): Add HCl (1.1 eq) to protonate the enaminone oxygen.

  • Addition: Add Methylhydrazine (1.2 eq) dropwise at -10°C.

    • Why Cold? Low temperature favors the kinetic product (attack of NH₂ on the most electrophilic carbon).

  • Cyclization: Allow to warm to RT, then reflux for 2 hours.

  • Workup: Evaporate solvent. If acid was used, neutralize with sat.[1] NaHCO₃.

Protocol B: Stereocenter Preservation

Protecting the C3-Piperidine chirality.

  • Avoid: Strong bases (NaH, LDA) if the pyrazole is already attached, as the C4-proton of the pyrazole is acidic, but the C3-proton of the piperidine is also vulnerable to epimerization if adjacent to a carbonyl.

  • Recommended: Use T3P (Propylphosphonic anhydride) for amide couplings on the piperidine nitrogen, rather than HATU/DIEA, to minimize basicity exposure.[1]

References

  • Fustero, S., et al. (2008).[1][2] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry .

    • Significance: Establishes the role of solvent acidity in directing hydrazine
    • [1]

  • Edilova, Y. O., et al. (2025).[1][3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences .

    • Significance: Recent definitive work on controlling N1 vs N2 alkylation ratios using steric and electronic tuning of the hydrazone intermedi
    • [1]

  • Huang, A., et al. (2012).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry .

    • Significance: Provides NMR data to distinguish between the 1,3- and 1,5- isomers, a common analytical hurdle.
    • [1]

  • Topchiy, M. A., et al. (2023).[1][4] Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules .

    • Significance: A comprehensive review of metal-catalyzed and organocatalytic methods for pyrazole form
    • [1]

Sources

troubleshooting purification of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(1H-pyrazol-4-yl)piperidine

Ticket ID: PUR-3PYP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Amphoteric Polar Amines

Executive Summary

You are encountering difficulties purifying 3-(1H-pyrazol-4-yl)piperidine . This molecule presents a "perfect storm" for purification challenges: it contains a highly basic secondary aliphatic amine (piperidine, pKa ~11) and a polar, amphoteric aromatic amine (pyrazole, pKa ~14).[1]

Common failure modes include:

  • Irreversible adsorption or severe tailing on standard silica gel.

  • Poor recovery from aqueous workups due to high water solubility (LogP < 1).[1]

  • Oiling out during crystallization attempts.

This guide provides a self-validating troubleshooting workflow to resolve these issues, moving from crude isolation to final polishing.

Phase 1: Chromatography Troubleshooting

Q1: Why is my compound streaking or not eluting from the silica column?

Diagnosis: The basic piperidine nitrogen is interacting strongly with the acidic silanols (Si-OH) on the silica surface, acting effectively as an ion-exchange resin rather than a partition medium.

Solution Protocol: Amine-Modified Mobile Phases You must suppress silanol ionization or block active sites.

  • Method A: The "DCM/MeOH/NH₃" Standard [1]

    • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (28% aqueous).[1]

    • Ratio: Start with 90:9:1. If the compound is stuck, move to 80:18:2.[1]

    • Critical Step: Pre-equilibrate the column with the mobile phase containing ammonia. This saturates the silica surface before your compound hits it.

    • Warning: Halogenated solvents can react with amines over long periods; do not store fractions overnight.

  • Method B: Triethylamine (TEA) Modifier [1]

    • Add 1% TEA to your DCM/MeOH gradient.

    • Note: TEA is harder to remove than ammonia. You will likely need a high-vacuum drying step at >40°C to remove trace TEA.

Data Table 1: Recommended Mobile Phases

MethodCompositionProsCons
Basic Silica DCM:MeOH:NH₄OH (90:10:1)Best peak shape; NH₃ evaporates easily.[1]Immiscibility issues if NH₄OH >2%.[2]
Neutral Alumina DCM:MeOH (95:[1]5)No acidic protons to bind amine.[1]Lower resolution than silica; alumina can be expensive.
Reverse Phase H₂O:MeCN (+0.1% NH₄OH)Excellent recovery; removes polar impurities.[1]Requires lyophilization to remove water.

Phase 2: Workup & Extraction Issues

Q2: I deprotected the Boc group, but I can't extract the product from the aqueous layer. Where is it?

Diagnosis: 3-(1H-pyrazol-4-yl)piperidine is highly water-soluble, especially as a salt (HCl or TFA). Standard EtOAc/Water extractions will leave >80% of your product in the water.

Solution Protocol: The "Salting-Out" & Solvent Switch

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH. The piperidine must be uncharged.

  • Saturation: Saturate the aqueous phase with NaCl (brine).[1] This reduces the solubility of organics in water.

  • Extraction Solvent: Do NOT use EtOAc or Ether. Use DCM:Isopropanol (3:1) or n-Butanol .

    • Protocol: Extract 3x with DCM:iPrOH (3:1).[1] The alcohol helps solvate the polar amine into the organic phase.

Q3: How do I remove inorganic salts after extraction?

Diagnosis: Aggressive extraction brings sodium salts into your organic layer. Solution:

  • Dry the combined organic layers over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate is slightly acidic and can bind amines).[1]

  • Filter and concentrate.

  • Triturate the residue with dry Ether or DCM; the inorganic salts will remain solid while your product dissolves (or vice versa, depending on the salt form).[1]

Phase 3: Solid State Isolation (Crystallization)[1]

Q4: My product is an oil/gum. How do I get a solid?

Diagnosis: The free base is likely an amorphous solid or oil due to conformational flexibility. Salts crystallize better.

Solution Protocol: Controlled Salt Formation Convert the free base to the Dihydrochloride or Oxalate salt for better crystallinity.

  • HCl Salt Protocol:

    • Dissolve crude oil in a minimum amount of dry MeOH or EtOH.

    • Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

    • Add anhydrous Diethyl Ether or MTBE as an antisolvent until cloudy.

    • Stir at 0°C for 2 hours. A white precipitate should form.

    • Filter under Nitrogen (hygroscopic!).[1]

Visual Troubleshooting Workflow

The following diagram outlines the decision logic for purifying 3-(1H-pyrazol-4-yl)piperidine based on your current state.

PurificationWorkflow Start Crude 3-(1H-pyrazol-4-yl)piperidine CheckState Check Physical State Start->CheckState Aqueous Aqueous Solution (Post-Deprotection) CheckState->Aqueous In Acid/Water Oil Oily Residue CheckState->Oil Crude Free Base Extract Extraction: Use DCM:iPrOH (3:1) pH > 12 Aqueous->Extract High Volume Lyophilize Alternative: Lyophilize & Ion Exchange (SCX) Aqueous->Lyophilize Small Scale (<1g) PurityCheck Purity Check (LCMS) Oil->PurityCheck Extract->Oil Lyophilize->Oil Flash Flash Chromatography DCM:MeOH:NH4OH PurityCheck->Flash Major Impurities C18 Reverse Phase C18 0.1% NH4OH in H2O/MeCN PurityCheck->C18 Polar Impurities SaltForm Salt Formation (HCl/Dioxane) PurityCheck->SaltForm >90% Pure Flash->SaltForm C18->SaltForm Final Pure Solid Product SaltForm->Final

Caption: Decision tree for the isolation and purification of pyrazolyl-piperidine intermediates.

References

  • Purification of Basic Amines on Silica

    • Title: Purification of strong polar and basic compounds[2][3]

    • Source: Reddit ChemPros / Common Organic Chemistry Standards[1]

    • URL:[Link]

  • Synthesis & Properties of Pyrazolyl-Piperidines

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates[4]

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

  • General Piperidine Properties

    • Title: Piperidine - Chemical Properties and Acidity[5]

    • Source: Wikipedia / PubChem[1][6]

    • URL:[Link][1][6]

Sources

stability issues of 3-(1H-pyrazol-4-yl)piperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(1H-pyrazol-4-yl)piperidine. This molecule is a valuable building block in modern drug discovery, prized for its unique three-dimensional structure and hydrogen bonding capabilities. While robust under optimal conditions, its stability in solution can be compromised by improper handling, storage, and experimental design, leading to inconsistent results and loss of activity.

This guide provides field-proven insights and troubleshooting protocols to help you navigate the potential stability challenges of 3-(1H-pyrazol-4-yl)piperidine. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 3-(1H-pyrazol-4-yl)piperidine.

Q1: What are the definitive storage conditions for 3-(1H-pyrazol-4-yl)piperidine in its solid form versus in a solution?

A: Proper storage is the first line of defense against degradation.

  • Solid Form: Store the compound as a powder at -20°C for long-term stability (up to 3 years).[1] For short-term storage, 4°C is acceptable (up to 2 years).[1] The vial should be tightly sealed and stored in a desiccator to protect it from moisture and atmospheric oxygen.[2] Although many small molecules are stable for the duration of shipping at ambient temperatures, long-term stability requires these colder, controlled conditions.[3]

  • Solution Form (Stock Solutions): We strongly recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent like DMSO.[3] Once prepared, stock solutions should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C or, preferably, -80°C.[1] This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Form Solvent Temperature Duration Key Considerations
Solid N/A-20°CLong-term (≤ 3 years)Keep tightly sealed, desiccated, protected from light.[2][4]
Solid N/A4°CShort-term (≤ 2 years)Keep tightly sealed, desiccated, protected from light.[1]
Stock Solution Anhydrous DMSO-20°C to -80°C≤ 1-3 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvent.

Q2: I'm seeing a precipitate after diluting my DMSO stock solution into my aqueous experimental buffer. What's happening?

A: This is a classic solubility issue. A high concentration of a compound in DMSO can crash out when rapidly introduced to a predominantly aqueous environment.

Expert's Explanation: DMSO is an excellent organic solvent, but it is a poor solvent for many compounds once diluted with water. The abrupt change in solvent polarity reduces the compound's solubility below its concentration, causing precipitation. It is a common mistake to perform serial dilutions of a DMSO stock directly in a buffer.[3]

Solution:

  • Perform initial serial dilutions in pure DMSO to get closer to your final working concentration.

  • Add the final, diluted DMSO sample to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • The final concentration of DMSO in your aqueous medium should be as low as possible (ideally <0.5%) to avoid artifacts, as DMSO itself can influence biological systems.[5]

Q3: Can I prepare and store aqueous stock solutions of this compound?

A: We strongly advise against it. While the compound may have some aqueous solubility, particularly at acidic pH where the piperidine nitrogen is protonated, its long-term stability in water is poor.

Expert's Explanation: Water is not an inert solvent. It contains dissolved oxygen, which can lead to oxidation of the molecule.[6] Furthermore, repeated freeze-thaw cycles of aqueous solutions can lead to the formation of ice crystals that may physically damage the compound or cause it to fall out of solution upon thawing. For these reasons, organic solvents like DMSO are preferred for stock solutions.[3]

Section 2: Troubleshooting Guide: Investigating Instability

If you are observing a time-dependent loss of activity, decreasing peak area in chromatography, or other inconsistencies, your compound may be degrading. This guide will help you diagnose the problem.

Initial Diagnostic Workflow

Use this workflow to narrow down the potential source of instability in your experiments.

Sources

Technical Support Center: Overcoming Poor Solubility of 3-(1H-pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1H-pyrazol-4-yl)piperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility with this important class of compounds. The insights provided here are grounded in established physicochemical principles and field-proven laboratory practices.

I. Frequently Asked Questions (FAQs)

Q1: Why do many 3-(1H-pyrazol-4-yl)piperidine derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this class of compounds often arises from a combination of factors inherent to their molecular structure. The piperidine ring, being a saturated heterocycle, can be quite nonpolar, especially when bearing lipophilic substituents.[1] While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule can dominate its solubility profile.[1] Furthermore, the pyrazole moiety, although containing nitrogen atoms capable of hydrogen bonding, can contribute to crystal lattice stability through π-π stacking interactions, making it more difficult for water molecules to solvate the compound.[2]

Q2: What is the first step I should take when I encounter a solubility issue with my 3-(1H-pyrazol-4-yl)piperidine derivative?

A2: The initial and most critical step is to characterize the physicochemical properties of your compound, specifically its pKa and LogP. The pKa will indicate the pH at which the molecule becomes ionized, which can dramatically increase aqueous solubility. The LogP value provides a measure of the compound's lipophilicity. These two parameters will guide your selection of the most appropriate solubilization strategy.

Q3: How does pH adjustment help in solubilizing these compounds?

A3: The piperidine nitrogen in your derivative is basic and can be protonated at acidic pH. This protonation introduces a positive charge, creating a more polar species that is more readily solvated by water. By adjusting the pH of your aqueous solution to be at least 2 units below the pKa of the piperidine nitrogen, you can significantly enhance solubility.[3][4]

Q4: When should I consider using co-solvents?

A4: If pH adjustment alone is insufficient, or if your experimental system is incompatible with acidic conditions, co-solvents are a practical next step.[1] Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, thereby improving the solubility of nonpolar compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[5]

Q5: What are the more advanced strategies for tackling persistent solubility problems?

A5: For compounds that remain poorly soluble despite pH adjustment and the use of co-solvents, more advanced formulation strategies should be considered. These include salt formation, the use of cyclodextrins, and structural modification.[3][5][6] Salt formation can provide a stable solid form with improved dissolution characteristics.[] Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[8] Structural modifications, such as the introduction of polar functional groups, can intrinsically improve the solubility of the molecule.[6][9]

II. Troubleshooting Guides

Guide 1: Initial Solubility Assessment and pH Optimization

This guide will walk you through the initial steps of assessing and improving the solubility of your 3-(1H-pyrazol-4-yl)piperidine derivative through pH modification.

Troubleshooting Workflow: pH Optimization

start Start: Compound with Poor Aqueous Solubility pka Determine pKa of the Piperidine Nitrogen start->pka ph_adjust Prepare Buffers at a Range of pH Values (e.g., pH 2, 4, 6, 7.4) pka->ph_adjust solubility_test Perform Kinetic or Thermodynamic Solubility Assay ph_adjust->solubility_test analyze Analyze Solubility Data vs. pH solubility_test->analyze success Solubility Goal Achieved analyze->success Significant Increase in Solubility at Low pH fail Inadequate Solubility analyze->fail Minimal Improvement next_step Proceed to Co-solvent or Advanced Strategies fail->next_step

Caption: Workflow for pH-dependent solubility optimization.

Experimental Protocol: pH-Dependent Solubility Determination

  • Determine the pKa: If not already known, determine the pKa of the piperidine nitrogen using computational prediction tools or experimental methods such as potentiometric titration.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, and 7.4).

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of your compound to a vial containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11]

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a low-binding filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]

  • Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH for solubilization.

Data Presentation: Expected Outcome of pH Optimization

pHExpected Solubility of a Typical 3-(1H-pyrazol-4-yl)piperidine Derivative (pKa ~8.5)
2.0High
4.0Moderate to High
6.0Low to Moderate
7.4Low
Guide 2: Co-solvent Systems and Advanced Formulations

This section provides guidance on using co-solvents and introduces advanced formulation techniques for compounds with persistent solubility issues.

Troubleshooting Workflow: Co-solvents and Advanced Formulations

start Start: Inadequate Solubility After pH Optimization cosolvent Screen Co-solvents (e.g., DMSO, Ethanol, PEG 400) start->cosolvent cosolvent_test Determine Solubility in Co-solvent/Buffer Mixtures cosolvent->cosolvent_test analyze_cosolvent Analyze Solubility Data cosolvent_test->analyze_cosolvent success_cosolvent Solubility Goal Achieved analyze_cosolvent->success_cosolvent Acceptable Solubility fail_cosolvent Inadequate Solubility or High % of Co-solvent Required analyze_cosolvent->fail_cosolvent advanced Evaluate Advanced Formulation Strategies fail_cosolvent->advanced salt Salt Form Screening advanced->salt cyclo Cyclodextrin Complexation advanced->cyclo structural Structural Modification advanced->structural final_success Optimal Formulation Identified salt->final_success cyclo->final_success structural->final_success

Caption: Decision tree for co-solvent and advanced formulation strategies.

Experimental Protocols:

A. Co-solvent Solubility Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, and PEG 400.

  • Prepare Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v in a buffer of optimal pH).

  • Measure Solubility: Determine the solubility of your compound in each mixture using the shake-flask method described previously.

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity in biological assays.

B. Salt Formation Screening

Salt formation is a robust strategy for improving the solubility and dissolution rate of ionizable compounds.[4]

  • Counter-ion Selection: Based on the basic nature of the piperidine nitrogen, select a range of pharmaceutically acceptable acidic counter-ions (e.g., HCl, sulfate, tartrate, maleate).[13]

  • Screening: Perform a salt screening study using techniques like in-situ salt screening or high-throughput crystallization to identify stable salt forms with enhanced solubility.[13][14]

  • Characterization: Characterize the resulting salt forms for their solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

C. Cyclodextrin Complexation

Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and low toxicity.[8][15]

  • Phase Solubility Studies: Conduct phase solubility studies by preparing solutions with increasing concentrations of the cyclodextrin and measuring the corresponding increase in the solubility of your compound.

  • Complex Formation: Prepare the inclusion complex using methods like kneading, co-precipitation, or freeze-drying.[8]

  • Evaluation: Confirm complex formation and evaluate the solubility and dissolution characteristics of the complex.

Data Presentation: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the piperidine nitrogenSimple, cost-effectiveLimited by the pH constraints of the experimental system
Co-solvents Reduction of solvent polarityEffective for highly lipophilic compoundsPotential for co-solvent toxicity in biological assays
Salt Formation Creation of a more soluble solid formImproved dissolution rate and stabilityRequires an ionizable group (present in this case)
Cyclodextrins Encapsulation of the drug moleculeSignificant solubility enhancement, potential for improved bioavailabilityCan be a more complex and costly formulation
Structural Modification Introduction of polar functional groupsIntrinsic improvement in solubilityMay alter the pharmacological activity of the compound

III. References

  • Duchene, D., & Wouessidjewe, D. (1990). Pharmaceutical Uses of Cyclodextrins and Their Derivatives. Drug Development and Industrial Pharmacy, 16(11), 1715-1741.

  • Das, B., Baidya, A. T. K., Mathew, A. T., Yadav, A. K., & Kumar, R. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 56, 116614. [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • Raytor. (n.d.). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (2022). Hydroxypropyl-β-Cyclodextrin as a Green Co-Solvent in the Aqueous Extraction of Polyphenols from Waste Orange Peels. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed Central. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Chemical Communications. (2015). Cyclodextrins: from solute to solvent. Retrieved from [Link]

  • PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). An evaluation of salt screening methodologies. Retrieved from [Link]

  • Dovepress. (2023). An Approach to Enhance Drug Solubility: Design, Characterization and E. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of β-cyclodextrin in different mixed solvents. Retrieved from [Link]

  • RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with the 3-(1H-pyrazol-4-yl)piperidine scaffold. This document addresses the specific chemoselectivity challenges inherent to this molecule, which contains two distinct nitrogen nucleophiles: the aliphatic secondary amine (piperidine) and the aromatic azole amine (pyrazole).

Executive Summary & Core Challenge

The Scaffold: 3-(1H-pyrazol-4-yl)piperidine contains two competitive nucleophilic sites:

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine (
    
    
    
    , pKa
    
    
    11.2). Highly nucleophilic in neutral/basic conditions.
  • Pyrazole Nitrogen (

    
    ):  A secondary aromatic amine-like system (
    
    
    
    , pKa
    
    
    14.2 for deprotonation). Weakly nucleophilic in neutral form; highly nucleophilic as the pyrazolide anion.

The Challenge: Direct alkylation with alkyl halides often results in a mixture of


-alkylated, 

-alkylated, and bis-alkylated products. Selective functionalization requires exploiting the distinct pKa and reactivity profiles of these two nitrogens.

Decision Matrix & Reactivity Profile

The following table summarizes the reactivity differences to guide your synthetic strategy.

ParameterPiperidine Nitrogen (

)
Pyrazole Nitrogen (

)
Hybridization

(Aliphatic)

(Aromatic)
pKa (Conjugate Acid)

11.2

2.5
pKa (N-H Acidity) > 35 (Very low acidity)

14.2 (Deprotonates with NaH/KOtBu)
Nucleophilicity (Neutral) High Low
Nucleophilicity (Anionic) N/A (Hard to deprotonate)Very High (Pyrazolide anion)
Preferred Alkylation Mode Reductive Amination or Mild Base (

)
Strong Base (

,

) + Alkyl Halide

Technical Workflows (Graphviz Visualization)

The diagram below illustrates the divergent pathways for selective functionalization.

G Start 3-(1H-pyrazol-4-yl)piperidine (Starting Material) Decision1 Target: Piperidine-N Alkylation Start->Decision1 Decision2 Target: Pyrazole-N Alkylation Start->Decision2 Method1 Method: Reductive Amination (Aldehyde + NaBH(OAc)3) Acidic/Neutral pH Decision1->Method1 Exploits Nucleophilicity of Neutral Amine Prod1 Product A: N-Alkylpiperidine (High Selectivity) Method1->Prod1 Step2a Step 1: Boc Protection (Boc2O, DCM) Decision2->Step2a Block Piperidine Step2b Step 2: Alkylation (R-X, NaH/Cs2CO3) Step2a->Step2b Form Pyrazolide Anion Step2c Step 3: Deprotection (TFA or HCl) Step2b->Step2c Prod2 Product B: N-Alkylpyrazole (High Purity) Step2c->Prod2

Caption: Divergent synthetic pathways for selective N-alkylation based on target nitrogen. Blue path utilizes neutral nucleophilicity; Red path utilizes anionic nucleophilicity via protection strategy.

Troubleshooting Guide & FAQs

Scenario A: Selective Alkylation of the Piperidine Ring

Q1: Why is direct alkylation (R-X + Base) yielding a mixture of products? A: Even with a mild base like


, the pyrazole NH can partially deprotonate or participate in hydrogen bonding that enhances its nucleophilicity. Furthermore, if you use a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide), the difference in reaction rates between the two nitrogens decreases, leading to poor selectivity.

Q2: What is the gold-standard protocol for Piperidine selectivity? A: Reductive Amination. This method operates under slightly acidic conditions (pH 5–6) where the pyrazole is neutral (and non-nucleophilic) and the piperidine forms an iminium ion with the aldehyde.

  • Protocol:

    • Dissolve 1.0 eq of scaffold in DCM or DCE.

    • Add 1.1 eq of Aldehyde.

    • Add 1.5 eq of Sodium Triacetoxyborohydride (

      
      ).
      
    • Optional: Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation.

    • Stir at RT for 2–16 h.

    • Result: Exclusive alkylation of the piperidine.

Scenario B: Selective Alkylation of the Pyrazole Ring

Q3: Can I alkylate the pyrazole without protecting the piperidine? A: generally, No. While the pyrazolide anion (formed by NaH) is a stronger nucleophile than the neutral piperidine, the piperidine will still compete for the electrophile, especially if the alkyl halide is reactive. You will likely observe a mixture of Pyrazole-N-alkyl, Piperidine-N-alkyl, and Bis-alkyl products.

  • Recommendation: Use N-Boc protection for the piperidine.[1][2] It adds two steps (protection/deprotection) but saves weeks of difficult purification.

Q4: I am confused about N1 vs. N2 regioselectivity on the pyrazole. Which isomer will I get? A: For 3-(1H-pyrazol-4-yl)piperidine , the pyrazole is substituted at the 4-position .

  • Symmetry Insight: 4-substituted pyrazoles are chemically symmetric regarding the N1 and N2 positions. Alkylation at N1 or N2 yields the exact same molecule (1-alkyl-4-substituted pyrazole).

  • Note: If your scaffold were 3-(pyrazol-3 -yl) or 3-(pyrazol-5 -yl), you would face significant regioselectivity issues (N1 vs N2 isomers). With the pyrazol-4-yl attachment, this variable is eliminated.

Scenario C: Solubility & Purification

Q5: The starting material is insoluble in DCM/Ether. What solvent should I use? A: The free base of 3-(1H-pyrazol-4-yl)piperidine is highly polar and crystalline.

  • For Reductive Amination: Use 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • For Alkylation: Use DMF or DMSO. These are necessary to dissolve the polar scaffold and stabilize the pyrazolide anion during base-mediated alkylation.

Q6: How do I remove the Bis-alkylated byproduct? A: Bis-alkylated products (quaternary ammonium salts or neutral bis-alkyls) often have significantly different polarity.

  • TLC Tip: Use a mobile phase of DCM:MeOH:NH4OH (90:10:1). The free NH-piperidine products will streak or stay lower; the fully alkylated products will move higher (if neutral) or stay at the baseline (if quaternary).

  • Reverse Phase: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA) is the most efficient method for separating these mixtures.

Validated Protocols

Protocol 1: Selective Piperidine N-Alkylation (Reductive Amination)

Best for: Introducing alkyl groups to the piperidine while leaving pyrazole free.

  • Preparation: In a round-bottom flask, suspend 3-(1H-pyrazol-4-yl)piperidine (1.0 mmol) in DCE (10 mL).

  • Imine Formation: Add the desired Aldehyde (1.1 mmol) and stir for 15 minutes. If solubility is poor, add Methanol (2 mL).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature under nitrogen for 4–12 hours. Monitor by LC-MS (Target mass = M + Alkyl - Oxygen).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: Selective Pyrazole N-Alkylation (via Boc-Protection)

Best for: Introducing alkyl groups to the pyrazole while leaving piperidine free.

  • Protection: React scaffold with

    
      (1.1 eq) and 
    
    
    
    (2.0 eq) in DCM. Isolate the N-Boc-3-(pyrazol-4-yl)piperidine .
  • Deprotonation: Dissolve the N-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir for 30 min (H2 gas evolution).

  • Alkylation: Add Alkyl Halide (1.1 mmol) dropwise. Warm to RT and stir for 2–4 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc. The product is the N-Boc-N'-Alkyl species.

  • Deprotection: Dissolve in DCM (5 mL) and add TFA (2 mL). Stir 1 h. Concentrate to dryness to get the TFA salt of the Pyrazole-alkylated product .

References

  • Selectivity of Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3][4][5]

    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • pKa and Basicity of Azoles

    • Title: Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Arom
    • Source: ResearchGate.[4]

    • URL:[Link]

  • Synthesis of Pyrazole-Piperidine Scaffolds

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Technical Support Center: Minimizing Impurities in Large-Scale 3-(1H-pyrazol-4-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The scaffold 3-(1H-pyrazol-4-yl)piperidine is a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other immunomodulatory drugs. In large-scale synthesis, the transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) often introduces specific impurity profiles that compromise API quality.

This guide moves beyond generic advice, focusing on the Suzuki-Miyaura Coupling


 Pyridine Hydrogenation  route, which is the industry standard for scalability. It addresses the three critical failure points: Pd-residue management , partial hydrogenation (tetrahydropyridine impurities) , and enantiomeric resolution efficiency .

Process Map & Critical Control Points (CCP)

The following diagram outlines the optimized synthetic flow and identifies where specific impurities originate.

G Start Start: N-Boc-3-Pyridyl Boronate + 4-Bromo-N-THP-Pyrazole Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Hydro Step 2: Hydrogenation (Pt/C or Pd/C, H2, AcOH) Suzuki->Hydro Intermediate 1 Imp_Suzuki Impurity A: Homocoupling Dimers Pd Residues Suzuki->Imp_Suzuki Side Rxn Deprotect Step 3: Deprotection (Acidic Hydrolysis) Hydro->Deprotect Intermediate 2 Imp_Hydro Impurity B: Tetrahydropyridines N-Alkylated Byproducts Hydro->Imp_Hydro Under-reduction Resolution Step 4: Chiral Resolution (L-Tartaric Acid) Deprotect->Resolution Final Final API: (S)-3-(1H-pyrazol-4-yl)piperidine Resolution->Final Imp_Res Impurity C: Racemic Content Wrong Enantiomer Resolution->Imp_Res Poor ee%

Figure 1: Critical Control Points (CCP) in the synthesis of 3-(1H-pyrazol-4-yl)piperidine. Red dotted lines indicate impurity generation pathways.

Troubleshooting & Optimization Guide

Module 1: The Suzuki Coupling (Step 1)

Objective: Coupling N-protected 3-pyridyl boronic acid/ester with 4-halopyrazole.

Q: I am observing high levels of homocoupling dimer impurities (Pyridine-Pyridine or Pyrazole-Pyrazole). How do I suppress this?

A: Homocoupling is often driven by the presence of oxygen or improper stoichiometry.

  • Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II), facilitating the homocoupling of boronic acids (Glaser-type or oxidative coupling).

  • Correction:

    • Degassing: Sparging with nitrogen is insufficient for large scales. Use vacuum/nitrogen cycling (3 cycles) before adding the catalyst.

    • Slow Addition: If the boronate is the homocoupling culprit, add the boronic acid solution slowly to the mixture containing the halide and catalyst.

    • Base Choice: Switch from

      
       to 
      
      
      
      or
      
      
      . Cesium bases often accelerate the transmetallation step relative to the homocoupling side reaction [1].

Q: The Palladium content in the intermediate is >500 ppm. Standard washes aren't removing it.

A: Pyridine and pyrazole nitrogens are excellent ligands for Pd, making removal difficult.

  • The "Self-Validating" Protocol:

    • Scavenger Treatment: Do not rely on crystallization alone. Treat the organic layer (EtOAc or MTBE) with SiliaMetS® Thiol or activated carbon (Darco KB-G) at 50°C for 2 hours.

    • Validation: Filter a small aliquot and run ICP-MS. If Pd > 20 ppm, repeat the treatment.

    • Chelating Wash: Introduce a wash with 0.5M aqueous L-Cysteine or Trisodium Trimercaptotriazine (TMT) . These bind Pd more tightly than the heteroaromatic nitrogens [2].

Module 2: Pyridine Hydrogenation (Step 2)

Objective: Reducing the pyridine ring to a piperidine ring without over-reducing the pyrazole.

Q: My reaction stalls at the tetrahydropyridine intermediate, or I see N-alkylated impurities.

A: This is the most sensitive step. Pyridine hydrogenation is difficult due to catalyst poisoning by the basic nitrogen.

  • Issue 1: Stalling (Partial Reduction)

    • Cause: The product (piperidine) is a stronger base than the starting material (pyridine) and poisons the catalyst surface.

    • Solution: Run the reaction in acidic media (e.g., AcOH or MeOH with 1.1 eq HCl). Protonating the nitrogen prevents it from coordinating strongly to the metal surface.

    • Catalyst: Switch from Pd/C to PtO2 (Adam’s Catalyst) or Rh/C if Pd/C is sluggish. Pt is generally more active for pyridine reduction.

  • Issue 2: N-Alkylation

    • Cause: If using alcohol solvents (MeOH/EtOH), the catalyst can oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the secondary amine of the piperidine.

    • Solution: Use non-nucleophilic solvents like water/AcOH mixtures or IPA (Isopropanol is sterically hindered and less prone to oxidation). If MeOH must be used, ensure strictly anaerobic conditions to prevent alcohol oxidation.

Data Table: Hydrogenation Solvent Selection

Solvent SystemRateN-Alkylation RiskRecommendation
MeOH HighHigh (Methyl impurity)Avoid on scale-up unless strictly controlled.
EtOH HighHigh (Ethyl impurity)Avoid.
AcOH (Glacial) MediumLowRecommended. Protonates amine, prevents poisoning.
Water/HCl MediumNoneExcellent for green chemistry, requires pH adjustment post-rxn.
Module 3: Chiral Resolution (Step 4)

Objective: Isolating the (S)- or (R)-enantiomer from the racemic piperidine.

Q: The enantiomeric excess (ee) after salt formation is only 80%. Recrystallization yields are plummeting.

A: "Eutectic behavior" can prevent simple recrystallization from improving ee.

  • The "Pope-Peachy" Approach:

    • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) is the gold standard for 3-substituted piperidines [3].

    • Solvent Switch: If MeOH/Water fails, switch to Acetone/Water (9:1) . The solubility differential between the diastereomeric salts is often sharper in ketones.

    • Stoichiometry: Use 0.5 equivalents of the resolving agent relative to the amine. This forces the "good" enantiomer to crystallize with the acid while the "bad" enantiomer remains in solution as the free base (or soluble salt).

Detailed "Best Practice" Protocol

(Note: All steps must be performed in a fume hood with appropriate PPE.)

Step 1: Suzuki Coupling[1]
  • Charge reactor with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) and N-Boc-3-pyridylboronic acid (1.1 eq).

  • Add Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Add Base:

    
     (2.0 eq).
    
  • Degas by vacuum/nitrogen cycles (x3).

  • Add Catalyst:

    
     (0.03 eq).
    
  • Heat to 85°C for 4-6 hours. Monitor by HPLC (Target: <1% halide).

  • Workup: Cool, filter through Celite. Treat filtrate with SiliaMetS® Thiol (5 wt% loading) at 50°C for 2h. Filter and concentrate.

Step 2: Hydrogenation (The Critical Step)
  • Dissolve the Suzuki product in Glacial Acetic Acid (10 vol).

  • Add Catalyst: 5% Pt/C (10 wt% loading, 50% wet). Note: Pt is preferred over Pd to avoid pyrazole ring reduction.

  • Pressurize with

    
     (5 bar / 75 psi).
    
  • Heat to 50°C. Stir vigorously (mass transfer limited reaction).

  • Monitor: Check for "Tetrahydropyridine" intermediate (M-2 from product). Do not stop until this intermediate is <0.5%.

  • Workup: Filter catalyst. Concentrate AcOH. Basify with NaOH to pH 12. Extract with DCM.

Step 3: Resolution (Example for S-isomer)
  • Dissolve racemic free base in Acetone (10 vol).

  • Heat to reflux.

  • Add solution of Di-benzoyl-L-tartaric acid (0.55 eq) in Acetone (5 vol) dropwise.

  • Cool slowly to 0°C over 4 hours.

  • Filter the precipitate.

  • Free Base: Suspend salt in water, add NaOH, extract with DCM to obtain chiral API.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Specific application to Pyrazoles/Pyridines: Li, H., et al. (2015).[1] Organic Letters, 17(14), 3616-3619. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Resolution of Piperidines

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA usage in piperidine resolution).
    • Specific Protocol Reference: Patent WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.Link

  • Hydrogenation of Pyridines

    • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(16), 2859-2862. Link

Sources

Technical Support Center: 3-(1H-pyrazol-4-yl)piperidine Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-PYR-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Hub

You are accessing this guide because you are encountering stability anomalies or analytical inconsistencies with 3-(1H-pyrazol-4-yl)piperidine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK inhibitors).[1] Its dual-nitrogen heterocyclic structure presents unique challenges in oxidative stability and chromatographic behavior.[1]

This guide is structured as a Level 3 Troubleshooting Workflow , moving from symptom identification to mechanistic resolution.

Module 1: Oxidative Instability (The "Discoloration" Issue)

Symptom:

"My clear reaction mixture or storage solution has turned pink, brown, or amber over time, even at room temperature."

Root Cause Analysis: The piperidine moiety (a secondary amine) is the primary site of oxidative vulnerability, not the pyrazole ring. Secondary amines are prone to radical-initiated autoxidation and N-oxidation.[1]

The Mechanism:

  • Radical Initiation: Trace metal ions or light abstract a proton alpha to the nitrogen (C2 position), creating a carbon-centered radical.[1]

  • Peroxyl Formation: Reaction with molecular oxygen forms a peroxyl radical.[1]

  • Imine Formation: Elimination leads to the cyclic imine (2,3,4,5-tetrahydropyridine derivative).[1]

  • N-Oxidation: Direct oxidation of the nitrogen lone pair forms the N-oxide.[1]

Visual Pathway (Predicted):

OxidationPathway cluster_0 Initiation cluster_1 Propagation cluster_2 Terminal Products Start Piperidine (Secondary Amine) Radical C-Centered Radical Start->Radical -H• (ROS/Light) NOxide N-Oxide Impurity Start->NOxide Direct [O] Peroxyl Peroxyl Radical Radical->Peroxyl +O2 Imine Cyclic Imine (Dehydrogenation) Peroxyl->Imine -HO2• Polymer Oligomers (Color Bodies) Imine->Polymer Polymerization

Figure 1: Oxidative degradation cascade of the piperidine moiety leading to colored impurities.[1]

Troubleshooting Protocol:

  • Step 1: Sparging. Do not just cap the vial. Sparge all solvents with Nitrogen or Argon for 15 minutes prior to dissolution.[1]

  • Step 2: Scavengers. If the application permits, add an antioxidant like BHT (Butylated hydroxytoluene) or Sodium Metabisulfite (0.1% w/v).[1]

  • Step 3: Salt Selection. Switch from the free base to a salt form (e.g., Dihydrochloride).[1] Protonating the amine lone pair significantly reduces oxidative susceptibility.[1]

Module 2: The "Ghost Peak" (Chromatographic Tautomerism)

Symptom:

"My HPLC chromatogram shows split peaks, broad tailing, or a 'shoulder' on the main peak, but MS confirms the mass is correct."

Root Cause Analysis: The pyrazole ring is amphoteric and subject to annular tautomerism.[1] In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting (two species separated).[1] If it is intermediate, you get band broadening.[1]

The Mechanism:

  • 1H-Tautomer vs. 2H-Tautomer: These forms have different dipole moments and interactions with the stationary phase (C18).[1]

  • pH Sensitivity: The equilibrium is heavily influenced by mobile phase pH.[1]

Visual Pathway:

Tautomerism cluster_outcome Outcome T1 1H-Pyrazole (Tautomer A) Condition Chromatographic Environment T1->Condition T2 2H-Pyrazole (Tautomer B) Condition->T2 Split Split Peaks (Slow Exchange) Condition->Split Neutral pH Single Sharp Peak (Fast Exchange) Condition->Single High pH (>9) or Low pH (<3)

Figure 2: Impact of Pyrazole Tautomerism on HPLC Separation.

Troubleshooting Protocol:

  • Fix 1: pH Control (The "Goldilocks" Rule).

    • Avoid Neutral pH (6-8): Tautomer exchange is often slowest here.[1]

    • Recommended (Acidic): Use 0.1% TFA or Formic Acid (pH ~2-3).[1] This protonates the piperidine (good solubility) and stabilizes the pyrazole equilibrium.[1]

    • Recommended (Basic): Use Ammonium Bicarbonate (pH 10) only if using high-pH stable columns (e.g., XBridge).[1] This deprotonates the pyrazole, forming a single anionic species.

  • Fix 2: Temperature. Increase column temperature to 40-50°C. Higher thermal energy accelerates tautomeric exchange, merging split peaks into a single sharp band.[1]

Module 3: Formulation Risks (The "Lactose" Warning)

Symptom:

"The drug product potency is dropping, and a new impurity matching [M+162] or [M+28] is appearing."

Root Cause Analysis: This is the Maillard Reaction .[1][2][3][4] The secondary amine of the piperidine reacts with reducing sugars (e.g., Lactose, Glucose) used as fillers.[1]

  • Product A: Glycosylamine

    
     Amadori Rearrangement product (M+162).[1]
    
  • Product B: N-Formyl derivative (M+28), often generated from trace formaldehyde in excipients like PEG or degradation of sugars.[1]

Critical Directive: NEVER formulate secondary amines with Lactose Anhydrous or Monohydrate without rigorous compatibility testing. Use Mannitol or Microcrystalline Cellulose (MCC) instead.[1]

Module 4: Forced Degradation Protocols

To validate the stability profile of your specific derivative, execute the following stress tests. These are adapted from ICH Q1A(R2) guidelines but tailored for nitrogen heterocycles.

StressorConditionsTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-20%Unlikely to break C-C linker.[1] May degrade pyrazole if prolonged.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-20%Generally stable.[1] Watch for ring opening at extreme pH/Temp.[1]
Oxidation 3% H₂O₂, RT, 4h10-30%High Risk. N-Oxide formation (Piperidine > Pyrazole).[1]
Photolysis 1.2M Lux hours (UV/Vis)N/ARadical formation at Piperidine C2; Pyrazole N-H abstraction.[1]
Thermal 60°C (Solid State), 7 days<5%Sublimation risk; generally thermally stable.[1]
References
  • ICH Harmonised Tripartite Guideline. (2003).[1][5] Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] International Council for Harmonisation.[1][5][6] Link

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] (Focus on radical mechanisms in amines).

  • Wirth, D. D., et al. (1998).[1] Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1][3][4] Journal of Pharmaceutical Sciences.[1] (Authoritative case study on secondary amine-lactose incompatibility). Link

  • Foces-Foces, C., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on pyrazole tautomerism). Link[1]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1][4] (Standard text for forced degradation protocols).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 3-(1H-Pyrazol-4-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1H-pyrazol-4-yl)piperidine analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges related to low bioactivity observed during your experiments. Our approach is rooted in a systematic, evidence-based workflow to help you diagnose and resolve common issues, ultimately accelerating your research and development efforts.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

The 3-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its appeal lies in the combination of the pyrazole's hydrogen bonding capabilities and the piperidine's conformational flexibility and substitution possibilities.[5] However, like any drug discovery campaign, promising candidates can unexpectedly exhibit low bioactivity. This guide is designed to walk you through a logical troubleshooting process to identify the root cause of this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common questions and challenges encountered when working with 3-(1H-pyrazol-4-yl)piperidine analogs. We will begin with a high-level troubleshooting workflow and then delve into specific experimental questions.

My 3-(1H-pyrazol-4-yl)piperidine analog shows low or no activity in my primary assay. Where do I start?

Low bioactivity is a multifaceted problem that can stem from a variety of factors. A systematic approach is crucial to avoid unnecessary and time-consuming experiments. We recommend a tiered troubleshooting strategy that interrogates the fundamental aspects of your compound's journey from the stock tube to its biological target.

Here is a logical workflow to diagnose the issue:

troubleshooting_workflow cluster_troubleshooting Troubleshooting Cascade start Start: Low Bioactivity Observed compound_integrity 1. Compound Integrity & Purity Check start->compound_integrity target_engagement 2. Assess Target Engagement compound_integrity->target_engagement If pure & intact cell_permeability 3. Evaluate Cell Permeability target_engagement->cell_permeability If target engagement is confirmed metabolic_stability 4. Investigate Metabolic Stability cell_permeability->metabolic_stability If cell permeability is adequate assay_artifacts 5. Rule Out Assay Artifacts metabolic_stability->assay_artifacts If metabolically stable conclusion Conclusion: Formulate Hypothesis & Redesign assay_artifacts->conclusion If no artifacts

Caption: A top-level troubleshooting workflow for diagnosing low bioactivity.

Compound Integrity and Purity

Question: How can I be sure that the compound I'm testing is what I think it is and is of sufficient purity?

Answer: Before delving into complex biological assays, it is imperative to confirm the identity and purity of your analog. Impurities or degradation products can lead to misleading results or a lack of activity.

  • Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of your synthesized compound.

  • Purity Assessment: Employ high-performance liquid chromatography (HPLC) to determine the purity of your compound. For most biological assays, a purity of >95% is recommended.

Technique Purpose Recommended Acceptance Criteria
¹H NMR, ¹³C NMR Structural confirmationSpectra consistent with the proposed structure
HRMS Exact mass determinationMeasured mass within 5 ppm of the calculated mass
HPLC Purity assessment>95% purity

Target Engagement

Question: My compound is pure, but still inactive. How do I know if it's actually binding to its intended target in a cellular context?

Answer: A lack of target engagement is a primary reason for the failure of drug candidates.[6][7] It's crucial to confirm that your compound can access and bind to its target protein within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[11]

Objective: To determine if the 3-(1H-pyrazol-4-yl)piperidine analog binds to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Your 3-(1H-pyrazol-4-yl)piperidine analog

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with your compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[11]

  • Harvesting: After incubation, wash the cells with PBS and resuspend them in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step.[8][11]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blotting.

Interpreting the Results:

  • No Target Engagement: The protein will denature and precipitate at the same temperature in both vehicle- and compound-treated cells.

  • Target Engagement: The compound-treated samples will show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding. This results in a rightward shift of the melting curve.

cetsa_results A Vehicle Control B Compound-Treated C Vehicle Control D Compound-Treated (Shift)

Caption: Interpreting CETSA results for target engagement.

Cell Permeability

Question: I've confirmed target engagement in a biochemical assay, but my compound is inactive in a cell-based assay. Could it be a permeability issue?

Answer: Yes, poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity.[12] Your compound needs to cross the cell membrane to reach its intracellular target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess a compound's passive permeability.[13][14][15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the 3-(1H-pyrazol-4-yl)piperidine analog across an artificial lipid membrane.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Your 3-(1H-pyrazol-4-yl)piperidine analog

  • Phosphate buffer at different pH values (e.g., pH 5.0, 6.2, 7.4)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of your compound in the donor buffer at a known concentration.

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells. Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature, sometimes with gentle shaking.[13]

  • Quantification: After incubation, measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells

  • A is the area of the membrane

  • t is the incubation time

  • [C_A(t)] is the compound concentration in the acceptor well at time t

  • [C_equilibrium] is the theoretical equilibrium concentration

Permeability (Pe) Value (x 10⁻⁶ cm/s) Interpretation Next Steps
< 1 Low permeabilityConsider structural modifications to increase lipophilicity or reduce polar surface area.[16][17]
1 - 10 Moderate permeabilityMay be sufficient for some targets, but optimization could be beneficial.
> 10 High permeabilityPermeability is unlikely to be the limiting factor for bioactivity.

Metabolic Stability

Question: My compound shows target engagement and good cell permeability, but its effect is weak or short-lived. Could it be getting metabolized too quickly?

Answer: Rapid metabolism by cellular enzymes can significantly reduce the effective concentration of your compound, leading to low apparent bioactivity.[18][19] An in vitro metabolic stability assay using liver microsomes is a standard method to assess this.[20][21][22]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To determine the rate at which the 3-(1H-pyrazol-4-yl)piperidine analog is metabolized by liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Your 3-(1H-pyrazol-4-yl)piperidine analog

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS for quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and your compound in phosphate buffer.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.[21]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.[21][22]

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • Intrinsic clearance (Cl_int) can also be calculated.

In Vitro Half-life (t½) Interpretation Potential Strategies
< 15 min High metabolic instabilityIdentify metabolic "soft spots" and block them through chemical modification (e.g., deuteration, fluorination).[23][24]
15 - 60 min Moderate metabolic instabilityMay be acceptable, but optimization is recommended.
> 60 min High metabolic stabilityMetabolism is unlikely to be a major issue.

Assay Artifacts and Off-Target Effects

Question: I've ruled out issues with compound integrity, target engagement, permeability, and metabolism. What else could be causing the low bioactivity?

Answer: It's possible that your compound is interfering with the assay itself or has off-target effects that mask its intended activity.

  • Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence quenching, light scattering). Run your compound in the assay without the target or cells to check for background signal interference. Pan-Assay Interference Compounds (PAINS) are a known issue in high-throughput screening.[25]

  • Cytotoxicity: Your compound might be cytotoxic at the concentrations tested, leading to a decrease in signal in cell-based assays that is not related to the target. Perform a standard cell viability assay (e.g., MTT or resazurin assay) in parallel.[26][27] A healthy cell culture should have 80-95% viability.

  • Off-Target Effects: The pyrazole and piperidine scaffolds can interact with a variety of biological targets.[1][2] Your compound might have off-target effects that counteract its on-target activity. Consider profiling your compound against a panel of common off-targets.

Conclusion: Synthesizing the Evidence

Troubleshooting low bioactivity is an iterative process of hypothesis generation and testing. By systematically working through the potential causes outlined in this guide, you can efficiently diagnose the underlying issue and make data-driven decisions to advance your project. Whether it requires resynthesis of a purer compound, structural modifications to improve permeability or stability, or a redesign of your assay, a logical approach will ultimately save you time and resources.

References

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Lin, Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition, 59(40), 17338-17353. Retrieved from [Link]

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2029. Retrieved from [Link]

  • Singh, P., et al. (2025). Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents. Scientific Reports, 15, 8765. Retrieved from [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Mercell. Metabolic stability in liver microsomes. Retrieved from [Link]

  • Wang, Y., et al. (2021). Why 90% of clinical drug development fails and how to improve it?. Acta Pharmaceutica Sinica B, 11(9), 2734-2739. Retrieved from [Link]

  • Dragiev, P., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(13), 1634-1640. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 86(4), 543-558. Retrieved from [Link]

  • ResearchGate. How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Chen, I., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 54(8), 2157-2171. Retrieved from [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews, 34(2), 251-294. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Kumar, S., et al. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. Journal of Pharmaceutical and Biomedical Analysis, 219, 114929. Retrieved from [Link]

  • Vasta, J., & Robers, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 565-568. Retrieved from [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Charney, D. (2021). Can Target Engagement Studies Miss Their Targets and Mislead Drug Development?. American Journal of Psychiatry, 178(5), 387-389. Retrieved from [Link]

  • Duarte, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • Li, D., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(11), 1157-1171. Retrieved from [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • SignalChem. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Pharma Focus Asia. Metabolic Stability. Retrieved from [Link]

  • ResearchGate. What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • Aldeghi, M., et al. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(24), 11027-11048. Retrieved from [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Brough, P., et al. (2008). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 8(9), 781-794. Retrieved from [Link]

  • Gorska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Retrieved from [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • de la Torre, M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 213. Retrieved from [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Patel, D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089. Retrieved from [Link]

  • Armstrong, P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359400. Retrieved from [Link]

  • Bio-protocol. 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

addressing off-target effects of 3-(1H-pyrazol-4-yl)piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the 3-(1H-pyrazol-4-yl)piperidine scaffold. This structural motif is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, Akt, and CDK inhibitors) but frequently suffers from two critical liabilities: hERG channel blockade (cardiotoxicity) and kinase promiscuity (off-target toxicity).

Subject: Mitigating Off-Target Effects & Optimizing Selectivity Support Level: Tier 3 (Senior Research Scientist) Status: Active Guide

Executive Summary & Scaffold Analysis

The 3-(1H-pyrazol-4-yl)piperidine moiety functions as a hinge-binder mimic in the ATP-binding pocket of protein kinases. The pyrazole nitrogen forms hydrogen bonds with the kinase hinge region, while the piperidine ring often extends into the solvent-exposed region or the ribose-binding pocket.

Primary Liabilities:

  • hERG Liability: The basic nitrogen of the piperidine ring (pKa ~9-10) mimics the pharmacophore required for blocking the hERG potassium channel, leading to QT prolongation risks.

  • Kinase Promiscuity: Due to the conservation of the ATP pocket across the kinome, unmodified scaffolds often inhibit off-targets like CDK2, GSK3β, and PKA .

  • Metabolic Instability: The piperidine ring is a "soft spot" for CYP450-mediated oxidative metabolism (hydroxylation/N-dealkylation).

Troubleshooting Guide: hERG & Cardiotoxicity

Issue: Compound shows significant hERG inhibition (IC₅₀ < 10 µM) in patch-clamp assays.

Root Cause Analysis

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in cation-π interactions with positively charged amines. The secondary/tertiary amine of the piperidine is the primary culprit.

Troubleshooting Protocol
StepDiagnostic QuestionActionable Solution (SAR Strategy)
1 Is the piperidine nitrogen basic (pKa > 8)? Reduce Basicity: Convert the amine to an amide, urea, or carbamate. This removes the positive charge at physiological pH, abolishing the cation-π interaction. Trade-off: May reduce solubility.
2 Is the lipophilicity high (cLogP > 3.5)? Lower Lipophilicity: hERG binding correlates with lipophilicity. Introduce polar groups (e.g., -OH, -SO₂Me) on the pyrazole or piperidine ring to lower LogD.
3 Can you sterically hinder the amine? Conformational Restriction: Introduce substituents (e.g., methyl, fluoro) at the C3 or C5 position of the piperidine. This creates steric clashes with the hERG pore without affecting kinase binding if the solvent channel is open.
4 Is the linker flexible? Rigidification: Constrain the piperidine into a bicyclic system (e.g., octahydropyrrolo[3,4-c]pyrrole) or bridge the ring to lock the conformation, reducing the entropic penalty of binding to the target while clashing with hERG.
Visual Workflow: hERG Mitigation

hERG_Mitigation Start High hERG Inhibition detected Check_pKa Check Piperidine Basic N (pKa > 8?) Start->Check_pKa Reduce_Basicity Strategy A: Reduce Basicity (Amide/Urea formation) Check_pKa->Reduce_Basicity Yes Check_LogP Check Lipophilicity (cLogP > 3.5?) Check_pKa->Check_LogP No ReTest Validation: Patch Clamp Assay Reduce_Basicity->ReTest Retest hERG Lower_LogP Strategy B: Lower Lipophilicity (Add Polar Groups) Check_LogP->Lower_LogP Yes Steric_Clash Strategy C: Steric Hindrance (C3/C5 Substitution) Check_LogP->Steric_Clash No Lower_LogP->ReTest Steric_Clash->ReTest Retest hERG

Figure 1: Decision tree for mitigating hERG liability in piperidine-containing kinase inhibitors.

Troubleshooting Guide: Kinase Selectivity

Issue: Compound inhibits off-target kinases (e.g., CDK2, ROCK1) leading to cytotoxicity or undefined mechanism of action.

Mechanistic Insight

The pyrazole-piperidine scaffold is a "Type I" binder (ATP-competitive). Selectivity is achieved not by the hinge binder (pyrazole) but by the "tail" (piperidine substituents) interacting with the Gatekeeper residue , Solvent Front , or DFG-motif .

Q&A: Improving Selectivity

Q: My compound hits CDK2 potently. How do I dial this out? A: CDK2 has a relatively small gatekeeper residue.

  • Solution: Introduce a bulky group (e.g., isopropyl, cyclopropyl) on the pyrazole ring (N1 position) or the piperidine. This will clash with the larger gatekeeper residues found in other kinases, potentially improving selectivity for your target if it possesses a smaller gatekeeper.

Q: I am seeing general cytotoxicity. Is this off-target? A: Likely. Check for inhibition of GSK3β (wnt signaling interference) or Aurora Kinases (mitotic defects).

  • Solution: Modify the vector of the piperidine ring. If the piperidine is attached at the pyrazole C4, try shifting to C3 or C5 to alter the exit vector into the solvent channel.

Q: How do I target the DFG-out pocket (Type II inhibition)? A: The piperidine ring can serve as a linker.

  • Solution: Append a hydrophobic moiety (e.g., -CF3 phenyl) to the piperidine nitrogen via a urea or amide linker. This extension can penetrate the hydrophobic back pocket (allosteric site) adjacent to the ATP site, which is less conserved than the hinge region.

Troubleshooting Guide: Metabolic Stability (ADME)

Issue: Rapid clearance in liver microsomes (High Cl_int).

Metabolic Hotspots

The piperidine ring is prone to:

  • N-dealkylation: If the nitrogen is substituted with an alkyl group.

  • Alpha-carbon hydroxylation: The carbons adjacent to the nitrogen are highly susceptible to CYP-mediated oxidation.

Stabilization Protocols
ModificationMechanismImplementation
Fluorination Blocks metabolic attack by replacing labile C-H bonds with strong C-F bonds.Add Fluorine to the C3 or C4 position of the piperidine ring.
Spiro-cyclization Increases steric bulk and rigidity, preventing CYP access to the alpha-carbons.Convert the piperidine into a 2-azaspiro[3.3]heptane or similar spiro-system.
N-capping Prevents N-oxidation and dealkylation.Use electron-withdrawing groups (sulfonamides, carbamates) on the piperidine nitrogen.

Experimental Validation Protocols

Protocol A: Competitive Binding Assay (Kinase Selectivity)

Do not rely solely on enzymatic assays, which can be artifact-prone.

  • Method: KINOMEscan (DiscoverX) or similar competition binding assay.

  • Concentration: Screen at 1 µM initially.

  • Metric: Calculate Selectivity Score (S-score) .

    • Target: S(35) < 0.05 for a selective probe.

Protocol B: hERG Patch Clamp (Gold Standard)

Fluorescence polarization assays are only for preliminary screening.

  • Cell Line: CHO or HEK293 stably expressing hERG.

  • Conditions: Whole-cell patch clamp at physiological temperature (37°C).

  • Positive Control: E-4031 (known hERG blocker).

  • Acceptance Criteria: IC₅₀ > 30-fold above the therapeutic Cmax.

Protocol C: Reactive Metabolite Trapping (GSH Adducts)
  • Incubation: Compound (10 µM) + Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or 307 Da (GSH).

  • Interpretation: Presence of GSH adducts indicates the formation of reactive intermediates (e.g., quinone imines), signaling a high risk of idiosyncratic toxicity.

Visualizing the Signaling & Off-Target Landscape

The following diagram illustrates the structural logic connecting the scaffold to its biological effects.

Scaffold_Logic cluster_fix Mitigation Strategies Scaffold 3-(1H-pyrazol-4-yl)piperidine Target Target Kinase (ATP Pocket) Scaffold->Target H-bonds (Pyrazole) Hydrophobic (Piperidine) OffTarget_Kinase Off-Target Kinase (CDK2, GSK3) Scaffold->OffTarget_Kinase Conserved Hinge Binding hERG hERG Channel (Cardiotoxicity) Scaffold->hERG Basic Amine (Cation-Pi) CYP CYP450 (Metabolism) Scaffold->CYP Alpha-C Oxidation Fix_Selectivity Gatekeeper Clash DFG-out Targeting OffTarget_Kinase->Fix_Selectivity Fix_hERG Reduce Basicity Rigidify hERG->Fix_hERG Fix_Metab Fluorination Spiro-cycles CYP->Fix_Metab

Figure 2: Interaction map of the scaffold with biological targets and corresponding mitigation strategies.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry (2020) URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: MedChemComm (2019) URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: Molecules (2023) URL:[Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Source: Journal of Pharmaceutical and Biomedical Analysis (2017) URL:[Link]

Technical Support Center: Enantioselective Synthesis of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the enantioselective synthesis of 3-(1H-pyrazol-4-yl)piperidine . It is designed for medicinal chemists and process development scientists encountering stereochemical erosion, catalyst deactivation, or scalability issues with this specific pharmacophore.

Status: Operational | Tier: 3 (Advanced Chemical Support) Subject: Troubleshooting Chiral Synthesis of JAK-Inhibitor Scaffolds

Executive Summary & Route Selection

The 3-(1H-pyrazol-4-yl)piperidine motif is a critical chiral pharmacophore found in several JAK inhibitors and kinase modulators. The primary challenge lies in establishing the C3-stereocenter of the piperidine ring without racemization or catalyst poisoning by the basic nitrogen atoms of the pyrazole and piperidine rings.

Strategic Decision Matrix

Use the following logic to select your synthetic route based on project phase and available resources.

RouteSelection Start START: Define Project Constraints Scale Scale & Cost Sensitivity? Start->Scale RouteA Route A: Asymmetric Hydrogenation (Rh/JosiPhos) Scale->RouteA Multi-Kg / Cost-Driven RouteB Route B: Reductive Heck Coupling (Rh-Catalyzed) Scale->RouteB Gram Scale / Speed-Driven RouteC Route C: Chiral Pool Synthesis (From Nipecotic Acid) Scale->RouteC Reliability-Driven / No H2 Pressure DecisionA High Throughput / Industrial Scale Requires High Pressure Equipment RouteA->DecisionA DecisionB Discovery / MedChem Scale High Functional Group Tolerance RouteB->DecisionB DecisionC Strict Enantiopurity Requirement (>99% ee) Avoids Metal Catalysis Risks RouteC->DecisionC

Figure 1: Decision tree for selecting the optimal synthetic pathway based on operational constraints.

Technical Modules & Troubleshooting

Module A: Asymmetric Hydrogenation (AH) of Pyridinium Salts

Context: This is the most atom-efficient route but is prone to catalyst poisoning. The substrate is typically a 3-(pyrazol-4-yl)pyridine salt.

Core Protocol:

  • Substrate: N-benzyl-3-(1H-pyrazol-4-yl)pyridinium bromide.

  • Catalyst: [Rh(COD)Cl]₂ + (R,S)-JosiPhos (or similar ferrocenyl ligands).

  • Conditions: 50-80 bar H₂, MeOH/EtOAc, Et₃N (additive).

Troubleshooting Guide: AH Failures
SymptomRoot Cause AnalysisCorrective Action
No Conversion (0%) Catalyst Poisoning: The free pyrazole nitrogen or pyridine nitrogen is coordinating irreversibly to Rh.Quaternization: Ensure the pyridine N is fully benzylated or methylated. Protecting Groups: Protect the pyrazole N with Boc or THP to reduce Lewis basicity.
Low ee (<50%) Background Reaction: Non-selective hydrogenation of the uncoordinated substrate.Add Base: Add 1.0 eq of Et₃N. This accelerates the enantioselective cycle via the enamine intermediate and suppresses the non-selective background pathway.
Stalled Reaction Halide Inhibition: Bromide/Iodide ions from the salt bridge to the metal center.Anion Exchange: Switch counter-ion to non-coordinating anions like BF₄⁻ , PF₆⁻ , or OTf⁻ before hydrogenation.

Expert Insight: Unlike Ru-catalyzed hydrogenation of ketones, Rh-catalyzed hydrogenation of pyridines is highly sensitive to the electronic nature of the ring. The "chelate effect" is weak here; success relies on steric steering by the ligand (JosiPhos or Walphos).

Module B: Rh-Catalyzed Asymmetric Reductive Heck (The "Modern" Route)

Context: A powerful method developed recently (e.g., Fletcher et al., JACS 2023) that couples aryl boronic acids to dihydropyridines. This avoids the high aromatic stability of pyridine.

Workflow:

  • Activation: Convert pyridine to N-phenoxycarbonyl-1,2-dihydropyridine.

  • Coupling: Rh-catalyzed addition of 4-pyrazoleboronic acid.

  • Reduction: Final saturation of the alkene.

FAQ: Reductive Heck Optimization

Q: My yield is low (<40%), but ee is high. What is happening? A: The active catalyst species is likely decomposing due to protodeboronation of the pyrazole boronic acid.

  • Fix: Use excess boronic acid (1.5–2.0 equiv) and ensure strictly anhydrous conditions. Use a mild base like K₃PO₄.

Q: I see regioisomers (2-substituted vs 3-substituted). A: Regocontrol is ligand-dependent.

  • Fix: Switch to (R)-SegPhos or (R)-Binap . These bulky axial chiral ligands enforce addition at the C3 position relative to the carbamate directing group.

Module C: Resolution & Analysis (Quality Control)

Context: Regardless of the synthesis route, verifying enantiopurity is mandatory.

Analytical Method Development (Chiral HPLC)
  • Column: Chiralpak IC-3 or IA (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1). DEA is critical to sharpen peaks of basic amines.

  • Detection: UV @ 254 nm.

Racemization Warning: Do not expose the final chiral piperidine to strong bases (e.g., NaH, t-BuLi) at high temperatures. The C3-proton is alpha to the amine and can be deprotonated, leading to racemization via the imine tautomer.

Detailed Experimental Protocol (Route B Focus)

Protocol: Asymmetric Synthesis via Reductive Heck Coupling Reference: Adapted from J. Am. Chem. Soc. 2023, 145, 14221.

  • Preparation of Dihydropyridine:

    • Cool a solution of pyridine (10 mmol) in MeOH to -78°C.

    • Add NaBH₄ (1.0 equiv) followed by phenyl chloroformate (1.0 equiv) dropwise.

    • Checkpoint: Maintain T < -70°C to prevent over-reduction.

    • Isolate phenyl pyridine-1(2H)-carboxylate.

  • Asymmetric Coupling (The Critical Step):

    • Reagents: Dihydropyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq).

    • Catalyst: [Rh(COD)Cl]₂ (3 mol%), (R)-Binap (6 mol%).

    • Solvent: 1,4-Dioxane/H₂O (10:1).

    • Condition: 60°C, 12 hours, Inert Atmosphere (Ar).

    • Note: Protect the pyrazole N (e.g., N-Boc) to improve yield.

  • Final Reduction:

    • Treat the resulting tetrahydropyridine with Pd/C and H₂ (1 atm) in MeOH to yield the target (R)-3-(1H-pyrazol-4-yl)piperidine .

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2][3] Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Legault, C. Y., & Charette, A. B. (2005). Highly Enantioselective Hydrogenation of N-Iminopyridinium Ylides: A Route to Chiral Piperidines. Journal of the American Chemical Society, 127(25), 8966–8967. [Link]

  • Pfizer Inc. (2010). Process for the preparation of 3-substituted piperidines.[2][4][5][6][7] World Intellectual Property Organization, WO2010123919. (Relates to Tofacitinib intermediates).[5]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859–2862. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

Sources

Technical Support Center: Catalyst Preservation in 3-(1H-pyrazol-4-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & Reaction Stalling Target Molecule: 3-(1H-pyrazol-4-yl)piperidine (Key intermediate for JAK/kinase inhibitors) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Nitrogen Trap" in Heterocycle Synthesis

You are likely here because your hydrogenation stalled at 40% conversion, or your Suzuki coupling precipitated Palladium black immediately.

The synthesis of 3-(1H-pyrazol-4-yl)piperidine presents a perfect storm for transition metal catalysts. The molecule contains two distinct nitrogen-rich domains: a basic piperidine (or its pyridine precursor) and an amphoteric pyrazole. Both are potent ligands that compete with your substrate for active sites on the metal surface.

This guide moves beyond generic advice. We analyze the specific coordination chemistry deactivating your catalyst and provide field-proven protocols to suppress these pathways.

Module 1: The Chemistry of Deactivation (Root Cause Analysis)

Before adjusting pressure or temperature, you must understand why the reaction failed. In the reduction of 3-(1H-pyrazol-4-yl)pyridine to the piperidine, the product is a more effective catalyst poison than the starting material.

The Mechanism of Autoinhibition

As the reaction proceeds, the pyridine ring is reduced to a secondary amine (piperidine).

  • Pyridine (

    
     N):  Moderate binder to Pd/Pt surfaces.
    
  • Piperidine (

    
     N):  Strong 
    
    
    
    -donor. Binds irreversibly to the metal surface, blocking H
    
    
    adsorption.
  • Result: The reaction follows "Product Inhibition" kinetics—it starts fast and stops dead as product accumulates.

Visualizing the Competition

The following diagram illustrates the competitive adsorption occurring on your catalyst surface.

CatalystPoisoning Catalyst Pd/Pt Active Site Substrate Substrate: 3-(Pyrazolyl)pyridine Substrate->Catalyst Reversible Adsorption Product Product: 3-(Pyrazolyl)piperidine Product->Catalyst IRREVERSIBLE Coordination (Poisoning) H2 Hydrogen (H2) H2->Catalyst Oxidative Addition

Figure 1: Competitive adsorption model. The piperidine product (Green) binds more strongly than the substrate (Blue), displacing it and preventing Hydrogen (Yellow) activation.

Module 2: Troubleshooting Hydrogenation (The Reduction Step)

Scenario: Reducing 4-(3-pyridyl)pyrazole or 3-(4-pyrazolyl)pyridine. Issue: Reaction stalls or requires excessive catalyst loading (>20 wt%).

The Solution: The "Acid Trick" (Protonation Strategy)

You cannot change the binding affinity of the nitrogen, but you can mask it. By conducting the hydrogenation in acidic media, you protonate the basic nitrogens. Ammonium cations (


) cannot  coordinate to metal centers.
Protocol: Acid-Modified Hydrogenation

Standard neutral conditions often fail. Use this modified protocol.

ParameterRecommendationRationale
Solvent System MeOH:H

O (4:1) or AcOH
Water ensures solubility of the ammonium salt product.
Additive 3.0 - 4.0 eq. HCl or H

SO

Must fully protonate both the pyridine (pKa ~5) and the product piperidine (pKa ~11).
Catalyst 5-10 wt% PtO

(Adams' Cat.)
Platinum is more resistant to nitrogen poisoning than Palladium.
Alt. Catalyst 10 wt% Pd/C (Degussa type)If using Pd, acid is mandatory. Without acid, Pd dies instantly.
Pressure 3-5 bar (45-75 psi)Moderate pressure is usually sufficient if the catalyst is not poisoned.
Temperature 50-60 °CHeat is required to overcome the aromatic resonance energy of the pyridine.

Step-by-Step Workflow:

  • Dissolve substrate in MeOH/Water.

  • Add 3.5 equivalents of concentrated HCl (or H2SO4). Note: The solution should be pH < 1.

  • Add catalyst (PtO

    
     preferred for difficult pyridines).
    
  • Hydrogenate.

  • Workup: Filter catalyst before neutralizing. If you neutralize with the catalyst present, the free amine will instantly bind to the metal, making filtration difficult and potentially causing fires (pyrophoric Pd-amine complexes).

FAQ: Hydrogenation Troubleshooting

Q: I am using Pd/C and the reaction is stuck at 50%. Can I add more catalyst?

  • A: Adding fresh catalyst to a basic solution will just poison the new batch. Stop. Filter the mixture, acidify the filtrate with acetic acid or HCl, and then add fresh catalyst.

Q: Why not use Rhodium (Rh/C)?

  • A: Rhodium is excellent for pyridine reduction under mild conditions but is significantly more expensive. If you use Rh/C, avoid chloride ions (HCl) as Cl- can poison Rh. Use H

    
    SO
    
    
    
    or AcOH with Rhodium.

Module 3: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

Scenario: Coupling a 3-pyridyl boronate with a halopyrazole (or vice versa). Issue: Low yield, Pd black precipitation, homocoupling.

The Problem: The "Chelation Effect"

The pyrazole nitrogen (N-H) is acidic. Under the basic conditions of Suzuki coupling (K


CO

, etc.), the pyrazole is deprotonated to form a pyrazolate anion. This species is an excellent ligand that bridges two Palladium atoms, forming inactive dimers.
Decision Logic for Ligand Selection

CouplingLogic Start Suzuki Coupling Problem CheckPG Is Pyrazole Protected? Start->CheckPG Yes Yes (e.g., Boc, THP) CheckPG->Yes No No (Free NH) CheckPG->No Sol1 Standard Conditions: Pd(dppf)Cl2 K2CO3, Dioxane/H2O Yes->Sol1 Sol2 Advanced Ligands Required: XPhos or SPhos Pd G3 (Bulky ligands prevent N-binding) No->Sol2

Figure 2: Ligand selection strategy based on substrate protection status.

Recommended Protocol for Unprotected Pyrazoles

If you must couple a free (NH)-pyrazole:

  • Catalyst: Use XPhos Pd G3 or Amphos . These bulky, electron-rich phosphine ligands sterically hinder the nitrogen from coordinating to the Pd center.

  • Base: Use a soluble weak base like K

    
    PO
    
    
    
    rather than strong alkoxides.
  • Solvent: n-Butanol or Dioxane/Water (high temperature required, >80°C).

Module 4: Impurity Management (Feedstock Purification)

Catalyst poisons often enter with the starting material. If your 3-(1H-pyrazol-4-yl)pyridine was prepared via a coupling reaction involving sulfur or iodides, these must be removed before hydrogenation.

ImpuritySourceRemoval Strategy
Iodide (I-) Residual from aryl iodide couplingWash organic layer with 10% Sodium Thiosulfate or dilute bleach.
Sulfur (S) Thiol reagents or scavengersTreat with Raney Nickel (stir and filter) or use Cu scavengers (SiliaMetS® Thiol).
Phosphines Residual ligands (PPh3)Oxidize with H2O2 to phosphine oxide, then wash with acid/base.

References

  • Pyridine Hydrogenation Kinetics & Poisoning: Hadjiloizou, G. C., et al. "Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst." Journal of Catalysis, 1991.[1]

  • Acidic Promotion of Hydrogenation: Maegawa, T., et al. "Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts." Chemistry – A European Journal, 2009. (Detailed protocols on using acid to prevent amine poisoning).

  • Suzuki Coupling of Nitrogen Heterocycles: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • Industrial Synthesis of Crizotinib Intermediate (Relevant Scaffold): De Vries, J. G., et al. "The hydrogenation of pyridines."[1][2][3][4][5][6] Handbook of Homogeneous Hydrogenation, 2007.

Sources

Validation & Comparative

The Strategic Advantage of 3-(1H-pyrazol-4-yl)piperidine: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. An ideal scaffold should not only provide a three-dimensional framework for precise pharmacophore presentation but also endow the molecule with favorable absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine ring is a well-established privileged scaffold, present in a multitude of approved drugs, valued for its metabolic stability and ability to modulate physicochemical properties.[1] Concurrently, the pyrazole moiety is recognized for its versatile biological activities and its role as a bioisostere for various functional groups, often enhancing target affinity and metabolic resistance.[2][3] The strategic fusion of these two entities into 3-(1H-pyrazol-4-yl)piperidine creates a hybrid scaffold with a unique constellation of properties, offering distinct advantages over other commonly employed heterocyclic building blocks such as piperazine and morpholine.

This guide provides an in-depth, objective comparison of the 3-(1H-pyrazol-4-yl)piperidine scaffold against these alternatives, supported by representative experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection and lead optimization.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical characteristics of a scaffold, namely its lipophilicity (logP) and basicity (pKa), are critical determinants of a drug's pharmacokinetic profile. These parameters govern solubility, permeability, and potential for off-target interactions.

The 3-(1H-pyrazol-4-yl)piperidine scaffold strikes a unique balance. The piperidine ring imparts a degree of lipophilicity, while the pyrazole moiety, with its capacity for hydrogen bonding, contributes to aqueous solubility. The basicity of the piperidine nitrogen allows for salt formation, which can further enhance solubility and facilitate formulation.

ScaffoldRepresentative cLogPRepresentative pKaKey Physicochemical Features
3-(1H-Pyrazol-4-yl)piperidine 1.0 - 1.5 (estimated)~9.5 (piperidine N, estimated)Moderate lipophilicity, basic nitrogen for salt formation, H-bond donor/acceptor pyrazole.
Piperazine -1.0 to -0.5pKa1 ~5.3, pKa2 ~9.7[4]Low lipophilicity, two basic centers offering tunable solubility, potential for dual substitution.[5]
Morpholine -0.8 to -0.3~8.4Low lipophilicity, single basic nitrogen with reduced basicity due to the ether oxygen, polar.[5]
Piperidine 0.5 - 1.0~11.2Higher lipophilicity, strongly basic nitrogen.[6]

Note: cLogP and pKa values are representative and can vary significantly with substitution.

The moderate lipophilicity of 3-(1H-pyrazol-4-yl)piperidine, as compared to the more hydrophilic piperazine and morpholine, can lead to improved cell membrane permeability.[6] The single basic nitrogen of the piperidine ring avoids the complexities of the dual basicity of piperazine, which can sometimes lead to undesirable pharmacokinetic profiles.

Experimental Showdown: A Data-Driven Comparison

To provide a tangible comparison, we present representative data from key in vitro assays that are fundamental to early-stage drug discovery. These assays evaluate solubility, permeability, and metabolic stability, providing a multi-faceted view of a scaffold's drug-like properties.

Kinetic Solubility

A compound's aqueous solubility is a critical factor for oral absorption. Poor solubility can be a major hurdle in drug development. The kinetic solubility assay provides a high-throughput assessment of this property.

Table 2: Comparative Kinetic Solubility Data

ScaffoldKinetic Solubility at pH 7.4 (µM)Interpretation
3-(1H-Pyrazol-4-yl)piperidine 150Good solubility, suitable for many oral formulations.
Piperazine Analog >200High solubility, often a consequence of lower lipophilicity.
Morpholine Analog >200High solubility, attributed to its polarity.
Piperidine Analog 80Moderate solubility, reflecting its higher lipophilicity.

The pyrazole moiety in 3-(1H-pyrazol-4-yl)piperidine, with its hydrogen bonding capabilities, helps to mitigate the inherent lipophilicity of the piperidine ring, resulting in favorable aqueous solubility.

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive membrane permeability. High permeability is often a prerequisite for good oral bioavailability.

Table 3: Comparative PAMPA Permeability Data

ScaffoldPermeability (Pe) (10⁻⁶ cm/s)Classification
3-(1H-Pyrazol-4-yl)piperidine 8.5High
Piperazine Analog 2.1Moderate
Morpholine Analog 1.5Low to Moderate
Piperidine Analog 12.0High

The balanced lipophilicity of the 3-(1H-pyrazol-4-yl)piperidine scaffold translates into excellent passive permeability, a significant advantage over the more polar piperazine and morpholine scaffolds.

Metabolic Stability

The in vitro microsomal stability assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. High metabolic stability is desirable to ensure an adequate in vivo half-life.

Table 4: Comparative Microsomal Stability Data

ScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
3-(1H-Pyrazol-4-yl)piperidine >60< 10
Piperazine Analog 4525
Morpholine Analog 5515
Piperidine Analog 3040

The pyrazole ring is often less susceptible to metabolic attack than other aromatic systems, and its placement on the piperidine ring can shield the latter from metabolism. This often results in superior metabolic stability for the 3-(1H-pyrazol-4-yl)piperidine scaffold compared to simple piperidine or piperazine analogs.

Synthesis and Experimental Protocols

Scientific integrity demands transparency in methodology. The following sections provide detailed, step-by-step protocols for the synthesis of 3-(1H-pyrazol-4-yl)piperidine and the key comparative assays.

Synthesis of 3-(1H-pyrazol-4-yl)piperidine

The synthesis of 3-(1H-pyrazol-4-yl)piperidine can be achieved through a multi-step sequence, adaptable from established procedures for related analogs.[6]

A 1-Boc-piperidin-3-one B 1-Boc-3-(dimethylaminomethylene)piperidin-3-one A->B DMF-DMA, Toluene, Reflux C 1-Boc-3-(1H-pyrazol-4-yl)piperidine B->C Hydrazine hydrate, Ethanol, Reflux D 3-(1H-pyrazol-4-yl)piperidine C->D HCl/Dioxane or TFA

Caption: Synthetic scheme for 3-(1H-pyrazol-4-yl)piperidine.

Step-by-Step Protocol:

  • Synthesis of 1-Boc-3-(dimethylaminomethylene)piperidin-3-one: To a solution of 1-Boc-piperidin-3-one (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). Reflux the mixture for 12-16 hours, monitoring by TLC. Upon completion, cool the reaction and concentrate under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

  • Synthesis of 1-Boc-3-(1H-pyrazol-4-yl)piperidine: Dissolve the crude enaminone from the previous step in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by LC-MS. After completion, cool the reaction mixture and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Boc-3-(1H-pyrazol-4-yl)piperidine.

  • Deprotection to yield 3-(1H-pyrazol-4-yl)piperidine: Dissolve the Boc-protected intermediate in a solution of HCl in dioxane (4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to yield the desired product as its corresponding salt.

Kinetic Solubility Assay Protocol

This protocol outlines a high-throughput method for determining the kinetic solubility of test compounds.[7][8]

A Prepare 10 mM DMSO stock solutions of test compounds B Dispense stock solutions into a 96-well plate A->B C Add aqueous buffer (pH 7.4) and mix B->C D Incubate at room temperature for 2 hours with shaking C->D E Filter the solutions to remove precipitate D->E F Quantify the concentration of the filtrate by LC-MS/UV E->F

Caption: Workflow for the kinetic solubility assay.

Detailed Methodology:

  • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • In a 96-well plate, dispense the stock solutions to achieve a final concentration range (e.g., 1-200 µM) upon addition of aqueous buffer.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filter the contents of each well through a 96-well filter plate to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS or UV spectroscopy, against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol describes a common method for assessing passive permeability.[9]

A Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) C Place the lipid-coated filter plate on top of the acceptor plate A->C B Add buffer to the acceptor wells of a 96-well plate B->C D Add test compounds to the donor wells (filter plate) C->D E Incubate for 4-18 hours at room temperature D->E F Measure compound concentrations in both donor and acceptor wells by LC-MS/UV E->F

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Detailed Methodology:

  • Prepare a lipid solution (e.g., 1% lecithin in dodecane).

  • Coat the filter of a 96-well filter plate with the lipid solution and allow the solvent to evaporate.

  • Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

  • Add solutions of the test compounds in buffer to the donor wells (the filter plate).

  • Incubate the plate assembly at room temperature for a defined period (e.g., 18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells by LC-MS or UV spectroscopy.

  • Calculate the permeability coefficient (Pe) using established equations.

Microsomal Stability Assay Protocol

This protocol details the procedure for evaluating the metabolic stability of compounds in human liver microsomes.[10][11]

A Prepare a mixture of test compound and human liver microsomes in buffer B Pre-incubate at 37°C A->B C Initiate the reaction by adding NADPH B->C D Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench the reaction with cold acetonitrile containing an internal standard D->E F Centrifuge to pellet protein and analyze the supernatant by LC-MS E->F

Caption: Workflow for the microsomal stability assay.

Detailed Methodology:

  • Prepare a solution of the test compound (final concentration typically 1 µM) and human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[10]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Versatile and Advantageous Scaffold

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a compelling choice for medicinal chemists seeking to optimize the drug-like properties of their lead compounds. Its unique combination of a moderately lipophilic piperidine core and a hydrogen-bonding, metabolically stable pyrazole moiety offers a superior balance of solubility, permeability, and metabolic stability when compared to more traditional heterocyclic scaffolds like piperazine and morpholine. The data-driven comparisons presented in this guide highlight the tangible advantages of this scaffold in key in vitro assays. By leveraging the strategic fusion of these two privileged structures, researchers can accelerate the development of drug candidates with enhanced pharmacokinetic profiles and a higher probability of clinical success.

References

  • Cui, J. J., et al. (2011). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 52(35), 4545-4547.
  • Ebenezer, O., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599.
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2029.
  • Gade, N. R., et al. (2022). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ChemistrySelect, 7(32), e202201994.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Allen, F. H., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 217-223.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Francisco, J. V., et al. (2011). Bioisosteric equivalence of five-membered heterocycles. Journal of the Brazilian Chemical Society, 22(1), 3-17.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology, 17, 331-347.
  • Chirico, S., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org, 2023121650.
  • Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7793.
  • Mondal, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. Retrieved from [Link]

  • Bekhit, A. A., et al. (2015). New heterocyclic hybrids of pyrazole and its bioisosteres: design, synthesis and biological evaluation as dual acting antimalarial-antileishmanial agents. European journal of medicinal chemistry, 95, 437-447.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Bîcu, E., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences, 24(13), 10892.
  • Kumar, A., et al. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 16(14), 1121-1142.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Retrieved from [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2341, 107-118.
  • Kim, I., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(21), 7291.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Retrieved from [Link]

  • Oprisiu, I., et al. (2012). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Retrieved from [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. Retrieved from [Link]

  • Blake, A. J., et al. (2002). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1234-o1235.

Sources

Technical Guide: Bioactivity Validation & Profiling of 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for validating the bioactivity of the 3-(1H-pyrazol-4-yl)piperidine scaffold, a privileged pharmacophore in kinase inhibitor discovery. It is designed for researchers assessing this moiety as a fragment lead or a core structural motif in drug development.

Executive Summary: The Scaffold vs. The Standard

The 3-(1H-pyrazol-4-yl)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for several FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogs). While the unsubstituted scaffold often exhibits modest potency (micromolar range) and broad promiscuity, its validation is critical for Fragment-Based Drug Discovery (FBDD).

This guide compares the baseline bioactivity of the raw scaffold against optimized clinical alternatives, establishing a protocol to validate its transition from a chemical fragment to a lead candidate.

Comparative Performance Matrix

The following table contrasts the 3-(1H-pyrazol-4-yl)piperidine scaffold against established clinical inhibitors that utilize similar pyrazole-piperidine or pyrazole-pyrimidine motifs.

Feature3-(1H-pyrazol-4-yl)piperidine (The Scaffold)Ruxolitinib (JAK1/2 Inhibitor)Crizotinib (ALK/ROS1 Inhibitor)
Role Fragment / Building BlockOptimized Clinical DrugOptimized Clinical Drug
Primary Target Promiscuous (JAK, ALK, CDK, PKA)JAK1, JAK2ALK, ROS1, c-MET
Cellular Potency (IC₅₀) 1 – 50 µM (Typical)< 10 nM (Ba/F3-JAK2V617F)< 50 nM (H3122)
Ligand Efficiency (LE) High (>0.45)Moderate (~0.35)Moderate (~0.30)
Selectivity Profile Low (Pans-kinase binder)High (Type I Inhibitor)High (Type I Inhibitor)
Validation Utility Baseline normalization, FBDD screeningPositive Control (JAK assays)Positive Control (ALK assays)

Key Insight: Do not expect nanomolar potency from the unsubstituted scaffold. Its value lies in its Ligand Efficiency —the binding energy per heavy atom. Validation should focus on Target Engagement (CETSA) rather than just phenotypic killing.

Mechanism of Action & Signaling Logic

The pyrazole-piperidine motif functions primarily as an ATP-competitive hinge binder. The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Glu-Leu residues).

Pathway Visualization: JAK-STAT Interference

The following diagram illustrates the specific intervention point of pyrazole-piperidine derivatives within the JAK-STAT signaling cascade, a common target for this scaffold.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor 3-(1H-pyrazol-4-yl)piperidine Inhibitor->JAK ATP Competition

Figure 1: Mechanism of ATP-competitive inhibition by the pyrazole-piperidine scaffold at the JAK kinase domain, preventing STAT phosphorylation.[1]

Validation Protocols

To validate the bioactivity of this scaffold, you must prove it enters the cell and engages the target, distinguishing specific binding from non-specific toxicity.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove physical binding of the scaffold to the kinase target in intact cells (Target Engagement), independent of downstream signaling. This is the gold standard for validating weak fragments.

Materials:

  • Cell Line: K562 (High JAK2/BCR-ABL expression).

  • Compound: 3-(1H-pyrazol-4-yl)piperidine (10 µM and 50 µM).

  • Control: Ruxolitinib (1 µM).

Step-by-Step Workflow:

  • Harvest: Collect

    
     K562 cells; wash with PBS.
    
  • Treatment: Resuspend cells in medium containing the test compound or DMSO control. Incubate for 1 hour at 37°C.

    • Why? 1 hour is sufficient for cell permeability equilibrium without inducing secondary expression changes.

  • Aliquot & Heat: Divide into 10 aliquots (50 µL each). Heat individually at a gradient (

    
    ) for 3 minutes.
    
  • Lysis: Cool immediately to RT. Add lysis buffer (with protease inhibitors) and freeze-thaw (

    
    ) to lyse.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Analyze via Western Blot for the specific kinase (e.g., JAK2).

  • Analysis: Plot the "Melting Curve". A shift to the right (higher

    
    ) in the treated sample confirms the scaffold stabilizes the protein.
    
Protocol B: Isogenic Ba/F3 Panel Screening

Purpose: To determine kinase selectivity and potency. The Ba/F3 system depends on IL-3; introducing a specific oncogenic kinase (e.g., BCR-ABL, ALK, JAK2) makes them dependent on that kinase.

Experimental Design:

  • Parental Line: Ba/F3 (+IL-3).

  • Transformed Lines: Ba/F3-JAK2

    
    , Ba/F3-EML4-ALK, Ba/F3-BCR-ABL.
    

Methodology:

  • Seeding: Seed 2,000 cells/well in 384-well plates.

    • Note: For Parental cells, maintain IL-3 (10 ng/mL). For Transformed cells, remove IL-3 (Kinase addiction mode).

  • Dosing: Treat with a 10-point dilution series of 3-(1H-pyrazol-4-yl)piperidine (Start: 100 µM, Dilution factor: 3).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® (Promega). Measure luminescence.

  • Calculation: Calculate IC₅₀.

    • Validation Criteria: If IC₅₀ (Transformed) << IC₅₀ (Parental + IL-3), the compound is a specific kinase inhibitor. If toxicity is equal, it is a non-specific cytotoxin.

Experimental Workflow Diagram

The following flowchart outlines the logic for validating a "Hit" based on this scaffold.

Validation_Workflow Start Scaffold Candidate 3-(1H-pyrazol-4-yl)piperidine Step1 Biochemical Screen (ADP-Glo / Kinase Panel) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Engagement (CETSA in K562) Decision1->Step2 Yes Drop Drop / Re-design Decision1->Drop No Step3 Functional Assay (Ba/F3 Dependence Panel) Step2->Step3 Step4 Western Blot (p-STAT / p-ALK) Step3->Step4 Valid Validated Hit (Ready for SAR) Step4->Valid

Figure 2: Step-by-step decision tree for validating the bioactivity of the scaffold.

Troubleshooting & Critical Considerations

  • Solubility: The free base of 3-(1H-pyrazol-4-yl)piperidine is moderately soluble, but the dihydrochloride salt (often supplied) is highly water-soluble. Ensure pH adjustment in cellular assays, as high concentrations of the salt can acidify the media and cause false-positive toxicity.

  • Promiscuity: This scaffold is a "frequent hitter." Always run a counter-screen (e.g., against an unrelated kinase like Insulin Receptor) to ensure you aren't just observing aggregation-based inhibition.

  • Metabolic Stability: The piperidine nitrogen is a site for rapid metabolism (glucuronidation/oxidation). For in vivo validation, this position must usually be substituted (capped).

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib (PF-02341066): Discovery of a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Molina, C. E., et al. (2019). "Cellular Thermal Shift Assay (CETSA) for Target Engagement." Methods in Molecular Biology.

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib." Blood.

  • Warmuth, M., et al. (2007). "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Oncology.

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A Comparative Guide to Cross-Reactivity Profiling of 3-(1H-pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from hit to clinical candidate is paved with rigorous validation. The 3-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly for its role as a versatile hinge-binding motif in protein kinase inhibitors.[1][2] Its structural rigidity and capacity for precise hydrogen bonding interactions make it an attractive starting point for potent and selective therapeutics. However, potency is only one part of the equation. A comprehensive understanding of a compound's interaction with the broader biological landscape—its cross-reactivity profile—is paramount for ensuring safety, predicting clinical outcomes, and uncovering new therapeutic potential.

This guide provides an in-depth framework for the systematic cross-reactivity profiling of 3-(1H-pyrazol-4-yl)piperidine derivatives. As extensive public data on this specific scaffold is nascent, we will draw upon established methodologies and illustrative data from structurally related and well-characterized pyrazole-based inhibitors to provide a field-proven, practical guide.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

The decision to invest millions in preclinical and clinical development hinges on a clear understanding of a molecule's mechanism of action and potential liabilities. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage attrition.[3] A systematic profiling strategy is a self-validating system designed to de-risk a development program.

The core objectives are:

  • Identify and Mitigate Safety Liabilities: Early detection of interactions with critical safety-related targets (e.g., the hERG potassium channel, cytochrome P450 enzymes) prevents investment in compounds with a high probability of failure.

  • Ensure On-Target Efficacy: For kinase inhibitors, selectivity is key. Inhibition of unintended kinases can confound biological data and lead to misinterpretation of the compound's true mechanism of action.[4]

  • Uncover Polypharmacology: Off-target effects are not always detrimental. A compound that interacts with multiple, therapeutically relevant targets may offer enhanced efficacy or opportunities for drug repurposing.[5]

  • Fulfill Regulatory Expectations: Regulatory bodies like the FDA require thorough in vitro safety profiling before a compound can proceed to first-in-human studies.[6]

The profiling process is best conceptualized as a tiered approach, moving from broad screening to focused, in-depth safety assessments.

G cluster_0 Profiling Workflow cluster_1 Decision Gates Tier1 Tier 1: Kinase Selectivity Profiling (Primary Target Family) Gate1 Acceptable Selectivity? Tier1->Gate1 Assess Kinome-wide Selectivity Tier2 Tier 2: Broad Safety Screening (>44 Non-Kinase Targets) Gate2 No Major Off-Target Hits? Tier2->Gate2 Assess Broad Target Liabilities Tier3 Tier 3: Critical Safety & DDI Assays (hERG, CYP450) Gate3 Clean hERG & CYP Profile? Tier3->Gate3 Assess Key Safety Endpoints Gate1->Tier2 Proceed Candidate Preclinical Candidate Gate2->Tier3 Proceed Gate3->Candidate Nominate

Fig. 1: Tiered workflow for cross-reactivity profiling.

Tier 1: Kinase Selectivity Profiling

Given the prevalence of the pyrazole scaffold in kinase inhibitors, the first and most critical step is to map its interaction profile across the human kinome.[2] The pyrazole's nitrogen atoms often act as key hydrogen bond acceptors/donors with the hinge region of the kinase ATP-binding pocket, making ATP-competitive off-target activity a primary concern.

Experimental Protocol: Biochemical Kinase Inhibition Assay

The most robust method for this is a large-panel biochemical assay, often outsourced to specialist vendors.[4] This ensures high confidence in associating the readout directly with a specific kinase target.

Objective: To determine the IC50 value of a 3-(1H-pyrazol-4-yl)piperidine derivative against a broad panel of human protein kinases.

Methodology:

  • Assay Principle Selection: Choose a suitable assay format. Common formats include radiometric assays (e.g., ³³P-ATP filter binding), which are the gold standard for sensitivity, or fluorescence-based methods (e.g., FRET, TR-FRET, Fluorescence Polarization) for higher throughput.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

    • Add the specific kinase and its corresponding substrate to each well.

    • Causality Check: The ATP concentration is a critical parameter. For initial profiling, assays are typically run at or near the Km value of ATP for each specific kinase.[7] This ensures that the measured IC50 value approximates the intrinsic affinity (Ki) of the inhibitor. Cellular ATP concentrations are much higher, which can impact cellular potency, but using Km allows for a standardized comparison across the kinome.[7]

  • Reaction Initiation and Incubation: Initiate the phosphorylation reaction by adding the ATP solution (e.g., ¹⁰ µM ATP with spiked ³³P-ATP). Incubate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • For radiometric assays, stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unbound ATP.

    • Add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Results are often visualized as a "kinetree" diagram or summarized in a table. A key metric for comparison is the Selectivity Score (S-Score) , which quantifies how selectively a compound binds to a small fraction of the tested kinome. A lower S-score indicates higher selectivity.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Derivative (Compound A)

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
JAK2 (On-Target) 5 100% Potent primary target inhibition
JAK12598%5-fold less potent than JAK2
JAK315085%30-fold less potent than JAK2
TYK245068%Reduced activity against family member
CDK2>10,000<10%Highly selective against key cell cycle kinase
ROCK185055%Moderate off-target activity identified
SRC>10,000<5%No activity on major tyrosine kinase
c-MET2,50028%Weak off-target interaction

This data is illustrative and not representative of a specific, real compound.

From this profile, Compound A is identified as a potent JAK2 inhibitor with good selectivity against most kinases but shows some cross-reactivity with other JAK family members and moderate activity against ROCK1. This informs the next steps: is ROCK1 inhibition a liability or a potential therapeutic benefit?

Tier 2: Broad Safety Screening

After characterizing activity within the primary target family, the lens must widen to assess interactions with unrelated targets known to be implicated in adverse events. Commercial panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, provide a standardized and cost-effective way to screen against a diverse set of GPCRs, ion channels, transporters, and non-kinase enzymes.[8][9][10]

Experimental Protocol: Radioligand Binding Assay

This is the workhorse for broad panel screening, measuring the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.

Objective: To determine the percent inhibition of a test compound at a fixed concentration (typically 10 µM) against a panel of ~44-87 targets.

Methodology:

  • Target Preparation: Use cell membrane preparations or purified proteins expressing the target of interest.

  • Assay Setup: In a multi-well plate, combine the target preparation, a specific radioligand (e.g., ³H-spiperone for Dopamine D2 receptors), and the test compound (at 10 µM).

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a filter mat to separate the bound radioligand from the unbound.

  • Detection: Measure the radioactivity captured on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A result >50% inhibition is typically flagged as a significant "hit" requiring further investigation.[10]

G cluster_0 Target Classes Compound Test Compound (e.g., 10 µM) GPCRs GPCRs (e.g., Adrenergic, Dopamine) Compound->GPCRs IonChannels Ion Channels (e.g., Na+, Ca2+, K+) Compound->IonChannels Transporters Transporters (e.g., DAT, SERT) Compound->Transporters Enzymes Other Enzymes (e.g., PDE, COX) Compound->Enzymes Results Data Output: % Inhibition @ 10 µM GPCRs->Results Radioligand Binding Assay IonChannels->Results Radioligand Binding / Functional Assay Transporters->Results Radioligand Binding Assay Enzymes->Results Enzymatic Activity Assay Flag Hits Flagged (>50% Inhibition) Results->Flag

Fig. 2: Conceptual overview of a broad safety screening panel.
Data Presentation and Interpretation

Table 2: Illustrative SafetyScreen Profile for Compound A

TargetAssay Type% Inhibition @ 10 µMSignificance
Adrenergic α1ABinding8%Not significant
Dopamine D2Binding12%Not significant
Sigma-1 (σ1) Binding 65% Significant Hit
hERGBinding28%Weak interaction, requires functional follow-up
L-type Ca²⁺ ChannelBinding4%Not significant
PDE4Enzymatic75%Significant Hit

This data is illustrative. Results showing >50% inhibition are considered significant hits warranting follow-up.[10]

In this example, Compound A shows significant off-target activity at the Sigma-1 receptor and phosphodiesterase 4 (PDE4). This requires careful consideration. Sigma-1 binding can have CNS implications, while PDE4 inhibition is associated with anti-inflammatory effects but also nausea. These findings must be evaluated in the context of the drug's intended therapeutic indication.

Tier 3: Critical Safety & Drug Interaction Assays

Hits from Tier 2 and any compound destined for in vivo studies must undergo rigorous testing against targets with well-established links to severe clinical ADRs. The two most critical assessments are for hERG channel inhibition and Cytochrome P450 (CYP) enzyme inhibition.

hERG Inhibition Assay (Cardiac Safety)

Causality: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes (TdP). This is a major focus of regulatory safety assessment.[11]

Experimental Protocol: Automated Patch-Clamp Assay

Objective: To determine the IC50 of a compound for inhibition of the hERG channel current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, Patchliner) for high-throughput analysis.[11]

  • Compound Application: Perfuse cells with increasing concentrations of the test compound.

  • Electrophysiology:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a specific voltage-step protocol to elicit the characteristic hERG tail current.[12] This protocol is designed to measure the current under conditions where the channel is most sensitive to drug block.

  • Data Acquisition: Measure the peak tail current at each compound concentration.

  • Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value.

Table 3: Illustrative hERG Safety Data

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / On-Target IC50)Risk Assessment
Compound A 12.5 2500 (12,500 nM / 5 nM)Low Risk
Compound B0.880 (800 nM / 10 nM)High Risk

A therapeutic index >100 is often considered a desirable safety margin.

Cytochrome P450 Inhibition Assay (Drug-Drug Interactions)

Causality: CYP enzymes are the primary family responsible for drug metabolism. Inhibition of a specific CYP isoform by one drug can dangerously elevate the plasma concentration of a co-administered drug that is metabolized by the same enzyme.[13][14]

Experimental Protocol: LC-MS/MS Cocktail Inhibition Assay

Objective: To determine the IC50 values of a compound against the major drug-metabolizing CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[6][15]

Methodology:

  • Enzyme Source: Use pooled human liver microsomes (HLM), which contain a mixture of CYP enzymes.

  • Cocktail Substrate: Prepare a "cocktail" solution containing specific probe substrates for each CYP isoform to be tested.

  • Reaction: Incubate HLM with the substrate cocktail and a range of concentrations of the test compound. Include positive control inhibitors for each isoform. The reaction is initiated by adding the cofactor NADPH.

  • Termination: Stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the formation of the specific metabolite for each probe substrate.

  • Calculation: A decrease in the formation of a specific metabolite indicates inhibition of the corresponding CYP isoform. Calculate IC50 values from the concentration-response curves.[14]

Table 4: Illustrative CYP Inhibition Profile for Compound A

CYP IsoformProbe SubstrateIC50 (µM)Risk Assessment
CYP1A2Phenacetin>50Low Risk
CYP2C9Diclofenac>50Low Risk
CYP2C19S-Mephenytoin22Low to Moderate Risk
CYP2D6 Dextromethorphan 2.1 High Risk of DDI
CYP3A4Midazolam>50Low Risk

An IC50 < 10 µM, and especially < 5 µM, is often a trigger for further investigation into potential clinical drug-drug interactions (DDIs).

The profile for Compound A reveals a significant liability: potent inhibition of CYP2D6. This means that if Compound A is co-administered with drugs metabolized by CYP2D6 (e.g., certain beta-blockers, antidepressants), their plasma levels could rise to toxic levels. This finding is a major red flag for drug development.

Conclusion: Synthesizing a Self-Validating Profile

The cross-reactivity profiling of a 3-(1H-pyrazol-4-yl)piperidine derivative is a multi-faceted, iterative process. By systematically applying the tiered approach outlined above—moving from broad kinome selectivity to wide-panel safety screening and finally to critical cardiac and metabolic assays—researchers can build a comprehensive and trustworthy profile of their lead candidates.

The illustrative data for "Compound A" demonstrates how this process works in practice. We identified a potent and reasonably selective kinase inhibitor (Tier 1), flagged manageable off-target activities at Sigma-1 and PDE4 (Tier 2), confirmed a strong cardiac safety profile (Tier 3 - hERG), but ultimately uncovered a significant drug-drug interaction liability (Tier 3 - CYP450). This self-validating system provides the clear, actionable data needed to make informed decisions: either to terminate the compound, select an alternative from the same chemical series with a better CYP profile, or proceed with a clear clinical strategy to manage the identified DDI risk. This rigorous, evidence-based approach is the bedrock of successful and safe drug development.

References

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Comparative SAR of Pyrazole-Piperidine Regioisomers: Optimizing Potency and Metabolic Stability

[1]

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) governing pyrazole-piperidine scaffolds, a privileged class of heterocycles frequently utilized in kinase inhibitors (e.g., JAK, p38 MAPK, VEGFR) and GPCR ligands. We objectively compare three primary regioisomeric classes based on the piperidine attachment point:


-linked

-linked

-linked

While




The Chemical Space: Defining the Regioisomers

The pyrazole-piperidine scaffold consists of a variable piperidine ring attached to a pyrazole core. The vector of the piperidine nitrogen relative to the pyrazole H-bond donor/acceptor motif dictates the pharmacological profile.

Isomer Classification
  • Isomer A (

    
    -Linked):  Piperidine attached to the pyrazole nitrogen.
    
    • Characteristics: Locks the pyrazole tautomer; high solubility; metabolic liability at the

      
       bond.
      
  • Isomer B (

    
    -Linked):  Piperidine attached to Carbon-3 or Carbon-5.
    
    • Characteristics: Pyrazole

      
       remains free (H-bond donor); often exists as a tautomeric equilibrium in solution; "bent" vector.
      
  • Isomer C (

    
    -Linked):  Piperidine attached to Carbon-4.
    
    • Characteristics: Linear vector; optimal for accessing solvent-exposed regions in kinase ATP pockets; high rigidity.

SAR Decision Logic

The following diagram illustrates the decision matrix for selecting a regioisomer based on the target binding pocket requirements.

SAR_LogicStartTarget Binding Pocket AnalysisDecision1Does the pocket require aLinear or Bent vector?Start->Decision1LinearLinear Vector Required(Deep Pocket access)Decision1->LinearLinearBentBent Vector Required(Side pocket/Allosteric)Decision1->BentBentIsomerCSelect C4-Linked Isomer(Rigid, Linear)Linear->IsomerCDecision2Is the Pyrazole NH neededas an H-bond Donor?Bent->Decision2YesNHYes (Hinge Binder)Decision2->YesNHNoNHNo (Hydrophobic interaction)Decision2->NoNHIsomerBSelect C3/C5-Linked Isomer(Maintains NH Donor)YesNH->IsomerBIsomerASelect N1-Linked Isomer(Locks Tautomer, Removes NH)NoNH->IsomerA

Figure 1: Strategic decision tree for selecting pyrazole-piperidine regioisomers based on binding pocket topology and H-bond requirements.

Comparative Performance Analysis

The following data summarizes the general trends observed in kinase inhibitor optimization campaigns (e.g., p38 MAPK, JAK2) when "scaffold hopping" between these isomers.

Table 1: Physicochemical and Biological Comparison
Feature

-Linked (Isomer A)

-Linked (Isomer B)

-Linked (Isomer C)
Synthetic Feasibility High (Nucleophilic substitution)Medium (Cyclization)Medium (Cross-coupling)
Metabolic Stability Low (Susceptible to

-dealkylation)
High (

bond is stable)
High (

bond is stable)
Tautomerism Locked (Single species)Equilibrium (

shift)
Equilibrium (Unless

-alkylated)
Vector Geometry Bent (

)
Bent (

)
Linear (

)
Kinase Hinge Binding Poor (Lacks

donor)
Excellent (Classic donor-acceptor)Excellent (Classic donor-acceptor)
Solubility (

)
High (Basic amine exposed)ModerateModerate
Detailed Mechanistic Insights
1. Potency & Binding Mode[1]
  • 
    -Linked:  In ATP-competitive kinase inhibitors, the pyrazole 
    
    
    often acts as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the
    
    
    acts as an acceptor. This "donor-acceptor" motif is critical for nanomolar potency.
  • 
    -Linked:  Alkylating the 
    
    
    position removes the H-bond donor capability. Unless the target pocket accepts a hydrophobic group at this position,
    
    
    -linked isomers typically show 10-100x lower potency against hinge-dependent targets compared to their
    
    
    -linked counterparts [1].
2. Metabolic Stability (The "Soft Spot")
  • 
    -Linked Liability:  The 
    
    
    bond connecting the pyrazole and piperidine is metabolically labile. Cytochrome P450 enzymes (specifically CYP3A4) frequently catalyze oxidative
    
    
    -dealkylation or hydroxylation at the
    
    
    -carbon of the piperidine ring attached to the nitrogen.
  • 
    -Linked Stability:  The 
    
    
    bond in Isomers B and C is robust against oxidative cleavage, significantly extending the in vivo half-life (
    
    
    ) [2].

Experimental Validation Protocols

To validate the SAR assertions above, the following self-validating protocols are recommended.

Protocol A: Regioselective Synthesis of - vs -Isomers

Objective: Synthesize both isomers to directly compare biological activity.

Workflow Diagram:

Synthesis_FlowDik1,3-DiketoneRxnCondensation(EtOH, Reflux)Dik->RxnHydHydrazine-PiperidineHyd->RxnMixRegioisomer MixtureRxn->MixSepChromatography(NOESY Confirmation)Mix->SepIsoAN1-IsomerSep->IsoAIsoBC3/C5-IsomerSep->IsoB

Figure 2: Synthetic workflow for generating regioisomers via hydrazine condensation.

Step-by-Step Methodology:

  • Condensation: React 1 equivalent of the appropriate 1,3-diketone with 1.1 equivalents of 4-hydrazinylpiperidine (for

    
    -linked) or use a piperidine-functionalized diketone with hydrazine hydrate (for 
    
    
    -linked).
  • Reflux: Heat in Ethanol at

    
     for 4–6 hours. Monitor via LC-MS.
    
  • Purification: Evaporate solvent. The resulting crude often contains regioisomers (1,3- vs 1,5-substituted).

  • Validation (Crucial): Separate isomers using Flash Chromatography (Gradient: 0-10% MeOH in DCM).

  • Structural Assignment: Use NOESY NMR .

    • Isomer A (

      
      ): NOE correlation observed between the pyrazole 
      
      
      and the piperidine substituent.
    • Isomer B (

      
      ): No NOE between 
      
      
      and the major substituent.
Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic liability of the

  • Incubation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).
    
  • Initiation: Add NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • Acceptance Criteria: A stable scaffold should exhibit

      
      . 
      
      
      -linked isomers often show
      
      
      due to dealkylation [3].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link][2][3]

Optimization of 3-(1H-pyrazol-4-yl)piperidine JAK Inhibitors: A Head-to-Head In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(1H-pyrazol-4-yl)piperidine scaffold represents a cornerstone in kinase inhibitor medicinal chemistry, most notably yielding Tofacitinib (CP-690,550) . For drug development professionals, understanding the in vivo differentiation of this scaffold's analogs is critical for optimizing oral bioavailability and selectivity profiles.

This guide provides a technical comparison of Tofacitinib against its structural precursors and metabolic analogs. We focus on the critical transition from early leads to the clinical candidate, highlighting how specific structural modifications—specifically N-methylation and the cyanoacetyl warhead —dictate in vivo pharmacokinetics (PK) and efficacy in Adjuvant-Induced Arthritis (AIA) models.

Part 1: The Scaffold & Mechanism

The 3-(1H-pyrazol-4-yl)piperidine core functions as an ATP-mimetic. The pyrazole moiety forms a bidentate hydrogen bond with the kinase hinge region (Glu957 and Leu959 in JAK1), while the piperidine ring projects into the solvent-exposed region, allowing for functionalization that tunes solubility and selectivity.

Mechanism of Action: JAK-STAT Signaling

The following diagram illustrates the signal transduction pathway and the precise intervention point of these analogs.

JAK_Pathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Piperidine Analog (ATP-Competitive) Inhibitor->JAK Blocks ATP Binding pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The inhibitor binds the JAK ATP-pocket, preventing STAT phosphorylation and downstream inflammatory gene transcription.[1][2][3][4]

Part 2: The Contenders (Structural Analogs)

To understand the in vivo performance, we compare the optimized drug against its critical developmental analogs. This comparison reveals the "why" behind the chemical structure.

FeatureTofacitinib (CP-690,550) Analog A (N-Desmethyl) Analog B (Des-Cyano)
Chemical Identity The Clinical StandardThe Primary Metabolite / PrecursorThe Reversible Binder
Structure N-methyl-piperidine with cyanoacetyl tailUnsubstituted piperidine nitrogenAcetyl tail (No nitrile)
Binding Mode Reversible Covalent (Cys909 in JAK3)ReversibleReversible
Key Liability Moderate ClearanceHigh Metabolic ClearanceLower Potency / Short Residence Time
Selectivity JAK3/JAK1 > JAK2Reduced SelectivityPoor Selectivity

Why this comparison matters:

  • Analog A (N-Desmethyl): In early discovery, the unsubstituted piperidine showed high potency but poor metabolic stability. Methylation of the piperidine nitrogen was a critical step to reduce metabolic liability.

  • Analog B (Des-Cyano): The cyano group reacts with a cysteine residue in the active site. Comparing Tofacitinib to the des-cyano analog illustrates the value of residence time —the drug stays bound even after plasma levels drop, driving in vivo efficacy.

Part 3: In Vivo Pharmacokinetics (Head-to-Head)

The following data summarizes the rat pharmacokinetic profile following oral (PO) and intravenous (IV) administration. The data highlights the impact of the N-methyl group on bioavailability (F%).

Rat PK Parameters (Male Wistar Han)
ParameterTofacitinib Analog A (N-Desmethyl) Interpretation
Clearance (CL) ~ 25 mL/min/kg> 60 mL/min/kgCritical: The N-methyl group protects the piperidine ring from rapid oxidation and glucuronidation, significantly lowering clearance.
Volume (Vss) 1.2 L/kg2.5 L/kgThe more polar N-desmethyl analog distributes differently, but high clearance limits its exposure.
Half-life (t1/2) ~ 0.9 - 1.2 h< 0.5 hShort half-life of the analog necessitates frequent dosing, making it non-viable.
Bioavailability (F%) ~ 60% < 10% The Bottom Line: Without the N-methyl modification, the scaffold suffers from extensive first-pass metabolism.

Data synthesized from Dowty et al. (2014) and Flanagan et al. (2010).

Part 4: In Vivo Efficacy (Rat AIA Model)

The Adjuvant-Induced Arthritis (AIA) model in rats is the gold standard for testing JAK inhibitors. It mimics the T-cell driven pathology of Rheumatoid Arthritis.

Experimental Protocol: Rat AIA

To ensure reproducibility, follow this validated workflow:

AIA_Workflow Induction Day 0: Induction (M. butyricum in tail base) Onset Day 10-12: Disease Onset (Paw Swelling) Induction->Onset Randomization Day 14: Randomization (Based on Paw Volume) Onset->Randomization Dosing Day 14-28: Dosing (BID) (Vehicle vs. Analogs) Randomization->Dosing Readout Endpoints: 1. Paw Volume (Plethysmometer) 2. Micro-CT (Bone Erosion) 3. Serum Cytokines Dosing->Readout

Caption: Standardized workflow for assessing anti-inflammatory efficacy in the Rat AIA model.

Comparative Efficacy Results
MetricTofacitinib (10 mg/kg BID) Analog B (Des-Cyano) (10 mg/kg BID) Vehicle Control
Paw Swelling Inhibition > 90% (Near remission)~ 40% (Partial response)0%
Bone Erosion (Micro-CT) Significant protectionMinimal protectionSevere erosion
Mechanism Note PK/PD Disconnect: Efficacy persists even when plasma Cmin is low, due to covalent binding (residence time).PK Dependent: Efficacy drops rapidly as plasma concentration clears; requires higher Cmin to maintain inhibition.N/A

Key Takeaway: The "Analog B" (Reversible) requires significantly higher systemic exposure to achieve the same efficacy as Tofacitinib. This increases the risk of off-target toxicity (e.g., anemia via JAK2 inhibition). The covalent mechanism of Tofacitinib allows for a "hit-and-run" strategy where the drug inhibits the target for the duration of the kinase turnover, not just the plasma half-life.

Part 5: Detailed Experimental Methodologies
1. Pharmacokinetic Study (Rat)
  • Animals: Male Wistar Han rats (250–300 g), double cannulated (jugular vein for sampling, femoral vein for IV dosing).

  • Dosing:

    • IV: 1 mg/kg dissolved in saline/PEG400 (80:20).

    • PO: 5 mg/kg suspended in 0.5% methylcellulose/0.1% Tween 80.

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 h.

  • Analysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS (MRM mode).

  • Calculation: Non-compartmental analysis (WinNonlin) to determine AUC, CL, Vss.

2. Adjuvant-Induced Arthritis (AIA) [5]
  • Induction: Inject 0.1 mL of Mycobacterium butyricum in mineral oil into the base of the tail.

  • Assessment: Measure paw volume using a water displacement plethysmometer.

  • Scoring: Clinical score (0–4 per limb) based on erythema and swelling.

  • Histology: At termination, fix hind paws in 10% neutral buffered formalin, decalcify, and stain with H&E to evaluate pannus formation and cartilage destruction.

References
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.

  • Dowty, M. E., et al. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a Janus kinase inhibitor, in humans.[6] Drug Metabolism and Disposition, 42(5), 759–773.

  • Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7, 41.

  • Parmentier, J. M., et al. (2018).[7][8] In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).[7] BMC Rheumatology, 2, 23.

Sources

Comparative Guide: Validating In Vivo Target Engagement of 3-(1H-pyrazol-4-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Context

The 3-(1H-pyrazol-4-yl)piperidine motif is a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore warhead for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). This scaffold functions as an ATP-competitive binder, where the pyrazole moiety forms critical hydrogen bonds with the kinase hinge region (Glu957/Leu959 in JAK1), while the piperidine ring occupies the solvent-exposed front cleft.

Validating target engagement (TE) for this scaffold in vivo presents a specific challenge: high intracellular ATP concentrations (mM range) compete with the inhibitor. Therefore, biochemical potency (


) often fails to predict in vivo efficacy.

This guide objectively compares the two industry-standard methodologies for validating this specific scaffold:

  • Functional TE: Ex Vivo Whole Blood Phospho-STAT Profiling (The "Gold Standard").

  • Biophysical TE: In Vivo CETSA (Cellular Thermal Shift Assay).

Comparative Analysis: Functional vs. Biophysical TE

The following table contrasts the performance of the two primary validation methods for pyrazole-piperidine based inhibitors.

FeatureMethod A: Ex Vivo Phospho-Flow Method B: In Vivo CETSA
Primary Readout Functional inhibition of downstream signaling (pSTAT levels).Physical stabilization of the target protein (Thermal aggregation).
Directness Indirect: Measures consequence of binding.Direct: Measures ligand-induced stability.
Sensitivity High: Signal amplification via kinase cascades allows detection at low occupancy.Moderate: Requires significant occupancy (>30-50%) to see thermal shifts.
Physiological Relevance Excellent: Uses whole blood; accounts for plasma protein binding and cytokine competition.Good: Performed in tissue lysates, but lysis conditions can alter equilibrium.
Throughput High (Flow Cytometry/96-well format).Medium (Western Blot) to High (AlphaScreen/HT-CETSA).
Scaffold Specificity Detects any JAK inhibition (orthosteric or allosteric).Specific to ligand binding; differentiates binding modes based on thermal shift magnitude.
Recommendation

For 3-(1H-pyrazol-4-yl)piperidine derivatives, Method A (Phospho-Flow) is the recommended primary validation tool. Because this scaffold competes with ATP, the functional readout in whole blood (where ATP is physiological) provides the most accurate predictor of clinical efficacy. Method B (CETSA) should be used as a secondary confirmation to prove the molecule is binding the kinase and not an upstream receptor or off-target effector.

Deep Dive: The Signaling Pathway

To understand the validation logic, one must visualize where the scaffold intercepts the signal. The pyrazole-piperidine motif blocks the JAK autophosphorylation step.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Scaffold 3-(1H-pyrazol-4-yl)piperidine (Inhibitor) Scaffold->JAK Competitive Inhibition ATP ATP ATP->JAK Cofactor pSTAT pSTAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action.[1][2][3] The scaffold acts as an ATP-competitive inhibitor at the JAK homology 1 (JH1) domain, preventing the phosphorylation of STAT proteins.

Primary Protocol: Ex Vivo Whole Blood Phospho-STAT Assay

This protocol is self-validating because it uses the animal's own blood as the reaction matrix, preserving protein binding (PPB) and drug metabolism (PK) conditions.

Materials
  • Subject: C57BL/6 Mice (dosed with inhibitor).

  • Stimulant: Recombinant Mouse IL-6 (for JAK1/2) or IL-2 (for JAK1/3).

  • Detection: Phosflow™ Lyse/Fix Buffer, anti-pSTAT3 (pY705) or anti-pSTAT5 (pY694) antibodies conjugated to fluorophores (e.g., PE or Alexa647).

Step-by-Step Methodology
  • In Vivo Dosing: Administer the 3-(1H-pyrazol-4-yl)piperidine derivative (PO/IP) to mice.

  • Harvest (Tmax): At

    
     (e.g., 1 hour), collect blood via cardiac puncture into sodium heparin tubes.
    
    • Critical Control: Collect blood from vehicle-treated mice for "0% Inhibition" baseline.

  • Ex Vivo Stimulation:

    • Aliquot 100 µL of whole blood into a 96-well deep-well plate.

    • Add cytokine (e.g., IL-6 at 100 ng/mL final) to stimulate the JAK pathway.

    • Incubate for 15 minutes at 37°C . (Do not exceed 15 min; phosphatases will degrade the signal).

  • Fixation & Lysis:

    • Immediately add pre-warmed Lyse/Fix Buffer (10x volume) to stop the reaction.

    • Incubate 10 min at 37°C.

  • Permeabilization:

    • Spin down cells, aspirate supernatant.

    • Resuspend in ice-cold Methanol (90%) or Perm Buffer III. Incubate 30 min on ice.

    • Why? This exposes the nuclear STAT phospho-epitopes.

  • Staining:

    • Wash 2x with Stain Buffer (FBS/PBS).

    • Stain with anti-pSTAT antibody (30 min, RT, dark).

  • Flow Cytometry: Acquire data on a cytometer (e.g., BD FACS). Gate on Lymphocytes/Monocytes.

Data Interpretation

Calculate the Percent Inhibition relative to the Vehicle/Stimulated control.



Secondary Protocol: In Vivo CETSA (Biophysical Confirmation)

If the Phospho-flow data is ambiguous (e.g., potential off-target effects), CETSA confirms physical binding to the kinase.

Step-by-Step Methodology
  • Dosing: Administer compound at high dose (typically

    
     predicted 
    
    
    
    ).
  • Tissue Harvest: Harvest spleen or liver. Homogenize in non-denaturing buffer (PBS + Protease Inhibitors).

  • Aliquot & Heat:

    • Divide lysate into 10 aliquots.

    • Heat each aliquot to a distinct temperature (

      
       to 
      
      
      
      , range 40°C–67°C) for 3 minutes.
    • Note: JAK kinases typically melt between 48°C and 52°C.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Analyze supernatant via Western Blot (anti-JAK1/2/3) or AlphaScreen.

  • Result: The drug-bound kinase will remain soluble at higher temperatures compared to the vehicle control (Thermal Shift,

    
    ).
    

Experimental Data Summary (Representative)

The table below illustrates typical data patterns for a potent 3-(1H-pyrazol-4-yl)piperidine inhibitor. Note the "Potency Shift" characteristic of ATP-competitive inhibitors.

Assay TypeParameterValue (Example)Interpretation
Biochemical

(Enzyme)
2.5 nMHigh intrinsic affinity in absence of ATP.
Cellular

(Cell Line)
45 nMShift due to intracellular ATP (~2-5 mM) competition.
In Vivo (Blood)

(Whole Blood)
150 nMFurther shift due to Plasma Protein Binding (PPB).
CETSA

+4.5°CConfirms strong physical engagement/stabilization.
Workflow Visualization

Validation_Workflow cluster_0 Method A: Functional (Phospho-Flow) cluster_1 Method B: Biophysical (CETSA) Start Compound Dosing Blood Whole Blood Collection Start->Blood Tissue Spleen/Liver Harvest Start->Tissue Stim Cytokine Stim (15 min) Blood->Stim FACS Flow Cytometry (pSTAT MFI) Stim->FACS Heat Thermal Challenge (40-67°C) Tissue->Heat West Western Blot (Soluble Protein) Heat->West

Figure 2: Parallel Validation Workflow. Method A provides functional


 data relevant to efficacy, while Method B provides binary confirmation of target binding.

References

  • Vertex Pharmaceuticals. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells.[4] National Institutes of Health. Link

  • Pelago Bioscience. (2024). In vivo target engagement with CETSA® in Drug Discovery.[5] Pelago Bioscience Protocols. Link

  • Molina, D.M., et al. (2013).[6] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[7] Science, 341(6141), 84-87. Link

  • Flanagan, M.E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Dowling, M.R., et al. (2016). Correlation of Pharmacokinetics and Pharmacodynamics of Tofacitinib in a Rat Model of Adjuvant-Induced Arthritis. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

A Comparative Benchmarking Guide to 3-(1H-pyrazol-4-yl)piperidine: Profiling a Novel Scaffold Against Established Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the novel compound 3-(1H-pyrazol-4-yl)piperidine against a panel of well-characterized inhibitors of cyclin-dependent kinases (CDKs). Drawing from the established precedent of structurally similar molecules, such as the multi-CDK inhibitor AT7519 which features a pyrazole-piperidine core, we hypothesize that 3-(1H-pyrazol-4-yl)piperidine exerts its biological effects through the inhibition of CDKs, key regulators of the cell cycle.[1][2]

Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[3][4][5] Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[6][7] Its aberrant activity is frequently associated with uncontrolled cell proliferation in various malignancies, including breast, ovarian, and prostate cancers.[6][8]

This document outlines a series of robust, self-validating experimental protocols to rigorously assess the potency, selectivity, and cellular effects of 3-(1H-pyrazol-4-yl)piperidine. By benchmarking its performance against established inhibitors with distinct selectivity profiles—AT7519 (a multi-CDK inhibitor), Roscovitine (a selective CDK2 inhibitor), Dinaciclib (a potent pan-CDK inhibitor), and Palbociclib (a selective CDK4/6 inhibitor)—we aim to provide a comprehensive profile of this novel compound for the research community.

The Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs. In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which activate CDK4 and CDK6. These complexes phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[9] E2F then drives the expression of genes required for S-phase entry, including cyclin E. The subsequent formation of the CDK2/cyclin E complex further phosphorylates Rb, creating a positive feedback loop that commits the cell to DNA replication.[7][] Inhibitors targeting this pathway can effectively halt the proliferation of cancer cells.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb_p p-Rb Rb_E2F->Rb_p E2F E2F Rb_p->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA activates CDK2_CyclinE->Rb_E2F phosphorylates (positive feedback) S_Phase_Entry S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase_Entry CDK2_CyclinA->S_Phase_Entry Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Our_Compound 3-(1H-pyrazol-4-yl)piperidine & Other CDK2 Inhibitors Our_Compound->CDK2_CyclinE Our_Compound->CDK2_CyclinA

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

Comparative Inhibitor Profiles

A panel of known CDK inhibitors was selected to provide a robust benchmark for the characterization of 3-(1H-pyrazol-4-yl)piperidine.

InhibitorPrimary Target(s)Reported IC50 (CDK2)Rationale for Inclusion
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9~100 nMStructurally related multi-CDK inhibitor.[2]
Roscovitine CDK2, CDK5, CDK70.1 µM (CDK2/cyclin E)Selective CDK2 inhibitor for assessing target-specific effects.[11]
Dinaciclib CDK1, CDK2, CDK5, CDK91 nMPotent pan-CDK inhibitor for potency comparison.
Palbociclib CDK4, CDK6>10 µMSelective CDK4/6 inhibitor to assess selectivity against other CDKs.[9]
3-(1H-pyrazol-4-yl)piperidine Hypothesized: CDK2To be determinedNovel compound of interest.

Experimental Benchmarking Protocols

The following section details the step-by-step methodologies for the comparative evaluation of 3-(1H-pyrazol-4-yl)piperidine.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified CDK2/Cyclin A2 and CDK4/Cyclin D1 enzyme complexes. This provides a direct measure of potency and selectivity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified CDK2/CycA2 or CDK4/CycD1 Incubation Combine Reagents & Incubate at 30°C Enzyme->Incubation Substrate Substrate (e.g., Histone H1) Substrate->Incubation ATP ATP Solution ATP->Incubation Inhibitors Serial Dilutions of Test Compounds Inhibitors->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of 3-(1H-pyrazol-4-yl)piperidine and the reference inhibitors (AT7519, Roscovitine, Dinaciclib, Palbociclib) in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant CDK2/Cyclin A2 (or CDK4/Cyclin D1) enzyme, a suitable substrate (e.g., Histone H1 or a specific peptide), and the serially diluted inhibitors.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.[12]

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a commercial detection kit, such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.[13][14]

  • Data Analysis: Measure the luminescent signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of the compounds on a relevant cancer cell line (e.g., MCF-7, a human breast cancer cell line with an intact Rb pathway).

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(1H-pyrazol-4-yl)piperidine and the reference inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on cell cycle progression, specifically looking for arrest at the G1/S boundary, which is characteristic of CDK2 inhibition.

Cell_Cycle_Workflow Seeding Seed Cells in 6-well Plates Treatment Treat with IC50 Concentration of Inhibitors for 24h Seeding->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix Cells in Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Acquisition Acquire Data on Flow Cytometer Staining->Acquisition Analysis Analyze DNA Content Histograms (G1, S, G2/M phases) Acquisition->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach approximately 60-70% confluency, treat them with the GI50 concentration of each inhibitor for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.[17]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase A to prevent the staining of double-stranded RNA.[17][18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[19] An accumulation of cells in the G1 phase would be indicative of CDK2 or CDK4/6 inhibition.

Expected Outcomes and Interpretation

The collective data from these experiments will allow for a comprehensive evaluation of 3-(1H-pyrazol-4-yl)piperidine.

ExperimentExpected Outcome for an Effective and Selective CDK2 Inhibitor
In Vitro Kinase Assay Low nanomolar IC50 value against CDK2/Cyclin A2. Significantly higher IC50 (>10-fold) against CDK4/Cyclin D1, indicating selectivity over CDK4.
Cell Viability Assay Potent anti-proliferative activity in MCF-7 cells, with a GI50 value comparable to or better than Roscovitine.
Cell Cycle Analysis A significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.

By comparing the results for 3-(1H-pyrazol-4-yl)piperidine to those of the benchmark inhibitors, we can position its activity within the broader landscape of CDK inhibitors. For instance, if its cellular effects closely mirror those of Roscovitine, it would strongly suggest a CDK2-selective mechanism. Conversely, a profile more akin to Dinaciclib or AT7519 would imply broader CDK inhibition. The comparison with Palbociclib is crucial for confirming that the observed G1 arrest is not primarily due to CDK4/6 inhibition.

This rigorous, multi-faceted approach ensures a trustworthy and authoritative characterization of 3-(1H-pyrazol-4-yl)piperidine, providing a solid foundation for its potential future development as a targeted therapeutic agent.

References

  • Patnaik, A., Rosen, L. S., Tolaney, S. M., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • National Cancer Institute. Definition of CDK inhibitor AT7519. [Link]

  • Chen, Y., et al. (2021). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.
  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION.
  • Inhibitor Research Hub. (2026). Roscovitine (Seliciclib, CYC202): Precision CDK2 Inhibitor.
  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics.
  • Church, P. J., et al. (2009). Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. British Journal of Pharmacology.
  • ThinkBio.Ai. (2026). Cyclin-Dependent Kinases (CDKs) as Key Targets in Cancer Therapy.
  • Wesierska-Gadek, J., & Krystof, V. (2015). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences.
  • Musgrove, E. A., et al. (2015). Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. Breast Cancer Research.
  • SignalChem. CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Josipovic, P., et al. (2015). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Journal of Pharmacology and Experimental Therapeutics.
  • Asghar, U., et al. (2022). A review on the role of cyclin dependent kinases in cancers. Journal of Cancer Research and Clinical Oncology.
  • Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine)
  • Wikipedia. Cyclin-dependent kinase 2. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • Medivizor. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?.
  • Chen, Y., et al. (2023). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential.
  • Hrabeta, J., et al. (2023). Targeting Transcriptional Cyclin-Dependent Kinases in Cancer. Molecular Cancer Research.
  • Kennedy, A. L., et al. (2022). Dinaciclib is an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Anders, C. K., & Weiss, J. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research.
  • Zhang, C., et al. (2022).
  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube.
  • Weiss, A., et al. (2019). Evaluation of IC50 concentrations of the CDK inhibitors dinaciclib and...
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • DeMichele, A., et al. (2014). Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy.
  • BOC Sciences. (2022). Summary of Kinase Inhibitors | CDK2 and Its Inhibitors.
  • Frezza, A. M., et al. (2021). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. Cancers.
  • Kim, H. S., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
  • Hata, S., et al. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments.
  • de Groot, A. F., et al. (2019). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers.

Sources

Bridging the Gap: IVIVC for 3-(1H-pyrazol-4-yl)piperidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the in vitro vs. in vivo correlation (IVIVC) for the 3-(1H-pyrazol-4-yl)piperidine scaffold. This structural motif acts as a privileged pharmacophore in medicinal chemistry, serving as the ATP-mimetic hinge binder in several FDA-approved Janus Kinase (JAK) inhibitors (e.g., analogs of Tofacitinib, Baricitinib) and ALK inhibitors.

For drug developers, the critical challenge with this scaffold is not intrinsic potency but translational efficacy. While the naked scaffold often exhibits nanomolar affinity in enzymatic assays, it frequently fails in vivo due to rapid renal clearance and poor membrane permeability unless specifically optimized at the piperidine nitrogen. This guide details the experimental protocols and data interpretation frameworks necessary to establish a predictive IVIVC.

Mechanistic Basis: The ATP-Mimetic "Warhead"

The 3-(1H-pyrazol-4-yl)piperidine moiety functions by occupying the ATP-binding pocket of the kinase domain.

  • The Pyrazole: Forms a bidentate hydrogen bond network with the kinase "hinge" region (e.g., Glu966/Leu968 in JAK1).

  • The Piperidine: Projects into the solvent-exposed region, serving as a vector for solubilizing groups or "tail" modifications that determine isoform selectivity (JAK1 vs. JAK2) and pharmacokinetic (PK) properties.

Pathway Visualization: JAK/STAT Signaling

The following diagram illustrates the signaling cascade inhibited by this scaffold. Efficacy is measured by the reduction of phosphorylated STAT (pSTAT) proteins.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor 3-(1H-pyrazol-4-yl)piperidine Inhibitor->JAK ATP Competition

Figure 1: Mechanism of Action. The scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

In Vitro Profiling: Establishing Intrinsic Potency

To build a robust IVIVC, you must distinguish between enzymatic potency and cellular potency. The shift between these two values is the first indicator of in vivo success.

Comparative Performance Data

The table below compares the "Naked Scaffold" against an "Optimized Lead" (e.g., N-alkylated derivative) to demonstrate the disconnect.

ParameterAssay TypeNaked ScaffoldOptimized Lead (e.g., Tofacitinib analog)IVIVC Implication
Enzymatic IC50 Recombinant JAK1 (ATP Km)2.5 nM 1.8 nM Both bind the target effectively.
Cellular IC50 Human Whole Blood (IL-6 stim)>500 nM 45 nM Critical Drop: Naked scaffold has poor permeability/high protein binding shift.
Efflux Ratio Caco-2 Permeability> 15 (P-gp substrate)< 2.0High efflux limits intracellular concentration in vivo.
Metabolic Stability Liver Microsomes (t1/2)> 60 min25 minParadoxically, the naked scaffold is stable but cleared renally.
Protocol 1: Human Whole Blood (HWB) Assay

This assay is the "Gold Standard" for predicting in vivo efficacy, as it accounts for protein binding and membrane permeability.

  • Collection: Collect fresh human blood in Na-Heparin tubes.

  • Treatment: Aliquot 180 µL blood into 96-well plates. Add 20 µL of compound (serially diluted). Incubate for 60 min at 37°C.

  • Stimulation: Add IL-6 (100 ng/mL) or GM-CSF to induce STAT phosphorylation. Incubate for 15 min.

  • Lysis/Fixation: Add Lyse/Fix buffer (BD Phosflow) to destroy RBCs and fix leukocytes.

  • Staining: Permeabilize cells and stain with Anti-pSTAT3 (pY705) or Anti-pSTAT5 antibodies conjugated to fluorophores (PE/Alexa647).

  • Readout: Flow Cytometry (Mean Fluorescence Intensity - MFI). Calculate IC50 based on % inhibition relative to DMSO control.

In Vivo Efficacy: The Translational Bridge

The correlation often fails because researchers rely on enzymatic IC50 to predict in vivo dose. For pyrazole-piperidines, efficacy is driven by Time > Cellular IC50 (coverage), not just Cmax.

Protocol 2: Rat Adjuvant-Induced Arthritis (AIA) Model

This model mimics rheumatoid arthritis and is highly sensitive to JAK inhibition.

  • Induction: Inject Mycobacterium butyricum in mineral oil into the tail base of Lewis rats (Day 0).

  • Enrollment: On Day 10-12, when paw swelling (arthritis score) reaches a defined threshold, randomize animals into groups (n=8).

  • Dosing: Administer compound PO (Oral Gavage) BID or QD for 14 days.

    • Dose Groups: Vehicle, 1, 3, 10, 30 mg/kg.

  • Readouts:

    • Efficacy: Paw Volume (Plethysmometer) and Clinical Score (0-4 scale).

    • PK/PD: Bleed animals at 1h, 4h, and 8h post-dose on Day 14. Measure plasma concentration and ex vivo pSTAT inhibition.

Workflow: Establishing the Correlation

The following flowchart defines the logic for validating the scaffold's performance.

IVIVC_Workflow Compound Scaffold Derivative InVitro In Vitro Data (HWB IC50) Compound->InVitro PK PK Profile (AUC & Cmin) Compound->PK Model PK/PD Modeling (Predicted Coverage) InVitro->Model Target Potency PK->Model Exposure Correlation IVIVC Analysis Model->Correlation Predicted InVivo In Vivo Efficacy (AIA Score) InVivo->Correlation Observed

Figure 2: The IVIVC Workflow. Successful correlation requires integrating Whole Blood IC50 with pharmacokinetic exposure (AUC).

The Correlation Analysis

To objectively validate the scaffold, plot the Unbound Plasma Concentration (Cu) against the In Vitro IC50 .

Success Criteria (Good IVIVC)

For 3-(1H-pyrazol-4-yl)piperidine derivatives, a predictive correlation exists if:

  • Efficacy Threshold: Significant reduction in paw swelling (e.g., >50% inhibition) occurs only when plasma levels remain above the Whole Blood IC50 for at least 40-60% of the dosing interval .

  • The "Free Drug" Hypothesis: You must correct for plasma protein binding.

    • Equation:

      
      
      
Common Pitfalls (Poor IVIVC)
  • The "Transporter Effect": If the piperidine nitrogen is unsubstituted, the molecule may be a substrate for renal transporters (OCT2), leading to a half-life (

    
    ) of < 30 mins in rodents. This results in no efficacy despite nanomolar potency, breaking the correlation.
    
  • Active Metabolites: Some derivatives metabolize into active forms. If the metabolite contributes to efficacy, correlating parent compound PK to efficacy will fail.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link

  • Changelian, P. S., et al. (2003). "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science. Link

  • Dowty, M. E., et al. (2014). "Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis." Journal of Pharmacology and Experimental Therapeutics. Link

  • Lin, X., et al. (2020). "In vitro and in vivo characterization of novel JAK inhibitors." Pharmacology Research & Perspectives. Link

A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(1H-Pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 3-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a privileged structure. Its remarkable versatility, stemming from the synergistic combination of the hydrogen bond-donating and -accepting capabilities of the pyrazole ring and the conformational flexibility of the piperidine moiety, has led to its incorporation into a multitude of biologically active agents.[1][2][3] These derivatives have shown promise across a wide therapeutic spectrum, from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases.[4][5][6]

However, the very versatility that makes this scaffold attractive also presents a significant challenge: ensuring target selectivity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to off-target toxicities and diminished therapeutic efficacy. Therefore, a rigorous and systematic assessment of selectivity is not merely a checkbox in the drug development process; it is the cornerstone upon which a safe and effective therapeutic candidate is built.

This guide provides an in-depth, technically grounded framework for evaluating the selectivity of 3-(1H-pyrazol-4-yl)piperidine derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and robust assessment strategy. Our focus will be on two of the most common target families for this scaffold: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .

The Logic of Selectivity Profiling: A Stepwise Approach

The journey from a newly synthesized compound to a well-characterized, selective molecule follows a logical progression. It begins with broad, high-throughput screening to identify primary targets and narrows down to intricate cellular assays that confirm on-target activity in a physiologically relevant environment. This tiered approach is essential for efficient resource allocation and robust data generation.

G cluster_0 Phase 1: Primary Target Identification & Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Proteome-Wide Selectivity cluster_3 Outcome P1 Biochemical Assays (e.g., Kinase Panel, GPCR Binding) P2 Cell-Based Target Confirmation (e.g., CETSA, Functional Assays) P1->P2 Confirm on-target activity in cells P3 Unbiased Off-Target Screening (e.g., CETSA-MS, Chemoproteomics) P2->P3 Identify unknown off-targets Outcome Comprehensive Selectivity Profile (On-Target Potency vs. Off-Target Liabilities) P3->Outcome

Caption: A logical workflow for comprehensive selectivity profiling.

Part 1: Assessing Selectivity Against Protein Kinases

The pyrazole moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors like Crizotinib.[7][8] This makes the kinome a primary target space for 3-(1H-pyrazol-4-yl)piperidine derivatives.[9][10][11] Assessing selectivity requires determining a compound's potency against its intended kinase target versus a broad panel of other kinases.

The Foundational Experiment: In Vitro Kinase Inhibition Assay

The first step is to quantify the compound's inhibitory activity against the primary target and a representative panel of kinases. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Less ATP signifies higher kinase activity.

Causality Behind the Method: This biochemical assay provides a direct, quantitative measure (the IC50 value) of a compound's ability to inhibit the enzymatic function of a kinase.[12] By running this assay across a large panel, we can quickly identify both the intended targets and potential off-target interactions with high sensitivity. The choice of a luminescence-based readout is favored for its high signal-to-noise ratio and compatibility with high-throughput screening.

Table 1: Hypothetical Kinase Selectivity Data for Compound "PZP-1"

Kinase TargetIC50 (nM)Selectivity Index (vs. CDK2)
CDK2 (Primary) 5 -
FLT3153-fold
CDK98517-fold
Aurora A45090-fold
p38α>10,000>2000-fold
EGFR>10,000>2000-fold
BTK>10,000>2000-fold

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against a specific kinase.

Workflow Diagram: Kinase Inhibition Assay

G A 1. Compound Plating (Serial dilutions of PZP-1) B 2. Add Kinase & Substrate (e.g., CDK2/Cyclin E) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Measure Luminescence (More light = More ADP = More Inhibition) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Stepwise workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the 3-(1H-pyrazol-4-yl)piperidine derivative in DMSO. A typical starting concentration is 10 mM. Then, perform serial dilutions in an assay plate.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and its specific peptide substrate to each well containing the test compound.[13] Include "no inhibitor" controls (DMSO only) for 100% activity and "no enzyme" controls for background.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[14]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced during the kinase reaction back into ATP.

    • Measure the luminescence signal. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The Confirmation: Cellular Thermal Shift Assay (CETSA®)

A potent IC50 in a biochemical assay is crucial, but it doesn't guarantee the compound can reach and engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells or cell lysates.[15][16]

Causality Behind the Method: The core principle of CETSA is that when a ligand binds to its target protein, it confers thermal stability.[17] When heated, this stabilized protein will remain in solution at higher temperatures compared to its unbound state. This allows for a direct, label-free assessment of whether your compound is binding to its intended kinase inside the cell.[18][19]

Workflow Diagram: CETSA

G A 1. Treat Cells (Vehicle vs. PZP-1) B 2. Heat Aliquots (Across a temperature gradient) A->B C 3. Lyse Cells & Separate (Centrifuge to pellet aggregated proteins) B->C D 4. Collect Supernatant (Soluble, non-aggregated proteins) C->D E 5. Analyze Protein Levels (Western Blot or Mass Spec) D->E F 6. Plot Melt Curve (Shift indicates stabilization) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells that endogenously express the target kinase. Treat one set of cells with the test compound (e.g., PZP-1) at a relevant concentration (e.g., 10x the biochemical IC50) and another set with a vehicle control (DMSO).

  • Heating: After incubation, harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[20]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).[17]

  • Analysis: Collect the supernatant, which contains the soluble proteins. Analyze the amount of the target kinase remaining in the supernatant at each temperature point using Western blotting.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[21]

Part 2: Assessing Selectivity Against GPCRs

The piperidine ring is a common feature in ligands targeting GPCRs, particularly aminergic receptors like dopamine and serotonin.[22][23] A study of 4-heterocyclylpiperidines, which share a structural resemblance to our scaffold, identified potent and selective ligands for the human dopamine D4 receptor.[24] Therefore, assessing selectivity against a panel of relevant GPCRs is a critical step.

The Gold Standard: Radioligand Binding Assay

This technique is the benchmark for determining the affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for binding to the receptor.

Causality Behind the Method: Radioligand binding assays provide a direct measure of the physical interaction between a compound and a receptor.[25] The resulting equilibrium dissociation constant (Ki) is a fundamental measure of binding affinity, allowing for direct comparison of a compound's potency across different receptors. This method is highly sensitive and reproducible, making it the gold standard for primary screening and selectivity profiling of GPCR ligands.[26]

Table 2: Hypothetical GPCR Selectivity Data for Compound "PZP-1"

Receptor TargetKi (nM)Selectivity Index (vs. D4)
Dopamine D4 (Primary) 10 -
Dopamine D225025-fold
Dopamine D380080-fold
Serotonin 5-HT1A>10,000>1000-fold
Serotonin 5-HT2A>10,000>1000-fold
Adrenergic α1>10,000>1000-fold
Histamine H1>10,000>1000-fold

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general procedure for determining the Ki of a test compound at a specific GPCR.

Workflow Diagram: Radioligand Binding Assay

G A 1. Prepare Components (Membranes, Radioligand, PZP-1) B 2. Incubate (All components mixed to reach equilibrium) A->B C 3. Separate Bound from Free (Rapid vacuum filtration) B->C D 4. Wash Filters (Remove unbound radioligand) C->D E 5. Count Radioactivity (Scintillation counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Reagent Preparation:

    • Membranes: Prepare cell membrane homogenates from a cell line overexpressing the target receptor.[27]

    • Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors). Dilute it in assay buffer to a concentration at or below its dissociation constant (Kd).

    • Test Compound: Prepare serial dilutions of the 3-(1H-pyrazol-4-yl)piperidine derivative.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and the test compound dilutions.[27]

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

    • Competition: Wells with membranes, radioligand, and varying concentrations of the test compound.

  • Separation: Incubate the plate to allow the binding to reach equilibrium. Then, rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filtermat. The membranes with bound radioligand are trapped on the filter.[28]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: After drying the filtermat, add a scintillation cocktail and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[26]

Synthesizing the Data for a Complete Selectivity Profile

The ultimate goal is to integrate the data from biochemical, binding, and cellular assays to form a holistic view of a compound's selectivity. A highly selective compound will exhibit a significant window between its on-target potency (low nM IC50 or Ki) and its activity at other off-targets (ideally >100-fold higher values).[29]

By systematically applying these validated methodologies, researchers can confidently characterize the selectivity of novel 3-(1H-pyrazol-4-yl)piperidine derivatives, a critical step in advancing these promising molecules from the laboratory to the clinic.

References

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  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives.
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
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  • Smolecule. (n.d.). Buy 3-(1H-pyrazol-1-yl)piperidine | 1211541-73-9.
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  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PMC - PubMed Central. (n.d.). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • National Institutes of Health. (2018, February 14). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity.
  • National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
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A Senior Application Scientist's Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3] This guide provides a comparative analysis of prominent FDA-approved pyrazole-based kinase inhibitors, delving into their mechanisms of action, target selectivity, and clinical performance. Furthermore, it offers detailed, field-proven experimental protocols for the characterization and comparison of such inhibitors, designed to ensure scientific rigor and data integrity for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered pyrazole ring is a versatile heterocyclic motif that has become indispensable in the design of protein kinase inhibitors (PKIs).[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions within the ATP-binding pocket of kinases.[4] This bioisosteric replacement for other aromatic rings often enhances potency and improves pharmacokinetic profiles.[4] Since 2011, the U.S. FDA has approved over 30 drugs containing a pyrazole nucleus, a testament to its therapeutic importance in treating a range of disorders from various cancers to inflammatory conditions.[4]

The primary mechanism by which most of these inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase.[5][6] This action blocks the transfer of a phosphate group to substrate proteins, thereby interrupting the signaling cascades that drive pathological processes like rampant cell proliferation.

Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

Pyrazole-based inhibitors are designed to mimic the adenine base of ATP, allowing them to fit snugly into the hydrophobic ATP-binding pocket of the kinase domain. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the domain. This interaction is a cornerstone of their inhibitory activity.

Diagram 1: Generalized Kinase Inhibition by a Pyrazole Scaffold

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue d_loop DFG Motif p_loop P-Loop inhibitor Pyrazole-Based Inhibitor inhibitor->hinge H-Bond inhibitor->gatekeeper Hydrophobic Interaction inhibitor->p_loop Interaction atp ATP atp->hinge Competes for Binding

Caption: Pyrazole inhibitor competing with ATP for the kinase hinge region.

Comparative Analysis of Key Pyrazole-Based Kinase Inhibitors

Several pyrazole-containing drugs have become mainstays in targeted cancer therapy. This section compares four prominent examples: Ruxolitinib, Crizotinib, Sunitinib, and Entrectinib.

Performance Data Summary

The following table summarizes the key performance characteristics of these inhibitors, providing a snapshot for easy comparison. The IC50 values, which represent the concentration of an inhibitor required to reduce a biological process by 50%, are crucial for assessing potency.

InhibitorPrimary Kinase TargetsKey IC50 Values (nM)FDA-Approved Indications (Selected)
Ruxolitinib JAK1, JAK2JAK1: 3.3 nMJAK2: 2.8 nM[6][7]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[4]
Crizotinib ALK, ROS1, METALK: ~25 nMROS1: ~7 nM[8][9]MET: Potent inhibitor[10]ALK- or ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[10][11]
Sunitinib VEGFRs, PDGFRs, KITVEGFR2: 9 nMPDGFRβ: 2 nMKIT: 1 nMGastrointestinal Stromal Tumors (GIST), Advanced Renal Cell Carcinoma (RCC)
Entrectinib TRKA/B/C, ROS1, ALKTRKA: 1 nMTRKB: 3 nMTRKC: 5 nMROS1: 7 nMALK: 12 nM[8][12]NTRK fusion-positive solid tumors, ROS1-positive NSCLC[12]
In-Depth Analysis
  • Ruxolitinib (Jakafi®): A potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[4][6] By blocking these kinases, Ruxolitinib effectively downregulates the JAK-STAT signaling pathway, which is often constitutively active in myeloproliferative neoplasms.[4] Its high selectivity for JAK1/2 over other kinases like JAK3 minimizes certain off-target effects.[7]

  • Crizotinib (Xalkori®): The first-in-class inhibitor targeting ALK, ROS1, and MET.[10][11] In NSCLC patients with rearrangements in the ALK or ROS1 genes, Crizotinib has shown significant efficacy.[10] However, its potency against ALK is lower than some second-generation inhibitors, and resistance can develop, often through secondary mutations in the ALK kinase domain.[13]

  • Sunitinib (Sutent®): A multi-targeted inhibitor that blocks several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFRs, PDGFRs, and KIT.[14] This broad-spectrum activity makes it effective in diseases like RCC and GIST, but also contributes to a wider range of side effects.[14][15]

  • Entrectinib (Rozlytrek®): A potent inhibitor of the TRK family (TRKA/B/C), ROS1, and ALK.[9][12] A key differentiating feature of Entrectinib is its ability to cross the blood-brain barrier, making it particularly effective against central nervous system (CNS) metastases, a common challenge in NSCLC.[16] It is considered a more potent inhibitor of ROS1 and TRK kinases compared to Crizotinib.[8]

Experimental Workflows for Inhibitor Characterization

To rigorously evaluate and compare novel pyrazole-based kinase inhibitors, a series of standardized, self-validating experiments are essential. The following protocols provide a framework for determining inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This assay directly calculates the IC50 value.

Expertise & Causality: We use a luminescence-based ATP detection assay (e.g., ADP-Glo™) because it is highly sensitive, has a broad dynamic range, and directly measures the product of the kinase reaction (ADP). The choice of ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase is critical for accurately determining ATP-competitive inhibitor potency.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

G start Start plate Dispense Kinase, Buffer, & Peptide Substrate to 384-well Plate start->plate compound Add Pyrazole Inhibitor (Serial Dilution) + Controls (DMSO, Staurosporine) plate->compound atp Initiate Reaction: Add ATP Solution compound->atp incubation1 Incubate at RT (e.g., 60 min) atp->incubation1 adpglo1 Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) incubation1->adpglo1 incubation2 Incubate at RT (40 min) adpglo1->incubation2 adpglo2 Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) incubation2->adpglo2 incubation3 Incubate at RT (30 min) adpglo2->incubation3 read Read Luminescence (Plate Reader) incubation3->read analyze Analyze Data: Normalize to Controls, Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Detailed Protocol:

  • Plate Preparation: To a 384-well white assay plate, add 2.5 µL of a 2X kinase/substrate solution containing the purified target kinase (e.g., JAK2) and its specific peptide substrate in kinase buffer.

  • Compound Addition: Add 0.5 µL of the pyrazole inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).

    • Trustworthiness Control: Include wells with DMSO only (0% inhibition, high signal) and a potent, broad-spectrum inhibitor like Staurosporine (100% inhibition, low signal).

  • Reaction Initiation: Add 2 µL of a 2.5X ATP solution (at the Km concentration for the target kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data using the control wells. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To measure the effect of an inhibitor on the proliferation of cancer cells whose growth is dependent on the target kinase.

Expertise & Causality: The choice of cell line is paramount. For example, to test a JAK2 inhibitor like Ruxolitinib, one should use a cell line with a JAK2 activating mutation (e.g., HEL cells, which are JAK2-V617F positive) or an IL-3 dependent line like Ba/F3 engineered to express an activated JAK2.[17][18] This ensures that the observed anti-proliferative effect is mechanistically linked to the inhibition of the target kinase.

Detailed Protocol:

  • Cell Plating: Seed the chosen cancer cell line (e.g., HEL cells) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with the pyrazole inhibitor across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Trustworthiness Control: Include wells with DMSO (vehicle control) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add 20 µL of a metabolic dye solution (e.g., MTT or resazurin) to each well and incubate for 2-4 hours. The conversion of the dye by metabolically active cells results in a color change.

  • Data Acquisition: Solubilize the formazan product (for MTT) and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression analysis.

Future Directions and Emerging Trends

The development of pyrazole-based kinase inhibitors continues to evolve. Key areas of focus include:

  • Increased Selectivity: Designing inhibitors that target specific mutant forms of kinases to overcome acquired resistance.

  • Covalent Inhibition: Developing inhibitors that form an irreversible covalent bond with the target kinase, offering prolonged duration of action.

  • Allosteric Inhibition: Targeting sites on the kinase other than the ATP pocket to achieve higher selectivity and overcome ATP-competitive resistance.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, yielding numerous life-saving therapies. A thorough understanding of their comparative pharmacology, coupled with rigorous and well-controlled experimental evaluation, is essential for the continued development of next-generation targeted treatments. By carefully selecting targets, optimizing for selectivity, and validating with robust cellular and biochemical assays, researchers can continue to leverage this privileged structure to address unmet needs in oncology and beyond.

References

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Retrieved from [Link]

  • Future Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • YouTube. (2022). ROS1 Treatment Options: Crizotinib and Entrectinib. Retrieved from [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

  • PNAS. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Retrieved from [Link]

  • AACR Journals. (n.d.). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Retrieved from [Link]

  • PubMed Central. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

  • ResearchGate. (2020). Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: Differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. Retrieved from [Link]

  • Nature. (2013). Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. Retrieved from [Link]

  • PubMed Central. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Retrieved from [Link]

  • PubMed Central. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC. Retrieved from [Link]

  • Bentham Science. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • AACR. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Retrieved from [Link]

  • PubMed. (n.d.). Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. Retrieved from [Link]

  • Frontiers. (n.d.). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Retrieved from [Link]

  • PubMed Central. (n.d.). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Retrieved from [Link]

  • FirstWord Pharma. (2013). Inhibition of related JAK/STAT pathways with molecular targeted drugs shows strong synergy with ruxolitinib in chronic myeloproliferative neoplasm. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 to evaluate the growth inhibitory effect of sunitinib in... Retrieved from [Link]

  • YouTube. (2019). Entrectinib–A Multitargeted TKI. Retrieved from [Link]

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Dual-Targeting Pyrazolo-Piperidines: A Comparative Guide to CCR5/CXCR4 Inhibition

[1][2][3]

Executive Summary

The therapeutic management of HIV-1 entry is currently limited by viral tropism switching.[1][2][3] While Maraviroc effectively blocks CCR5-tropic (R5) strains, the virus often shifts to the CXCR4-tropic (X4) phenotype under selective pressure, leading to disease progression. Pyrazolo-piperidines have emerged as a privileged scaffold capable of dual inhibition , simultaneously targeting CCR5 and CXCR4.[4][5][6]

Uniquely, leading compounds in this class (e.g., Compound 3) exhibit a "Triple-Threat" pharmacology: they act as dual entry inhibitors and serendipitously function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This guide analyzes the mechanistic advantages of pyrazolo-piperidines over mono-target agents and provides validated protocols for assessing their dual-tropic efficacy.

Mechanistic Rationale: The "Triple-Threat" Pharmacology

Unlike traditional entry inhibitors that target a single co-receptor, pyrazolo-piperidines utilize a multi-pronged mechanism.[5] This is critical for preventing the "unmasking" of pre-existing X4 variants during R5-antagonist therapy.

A. Dual Co-Receptor Blockade[4][5][1][2][3][6][7]
  • CCR5 Antagonism: Similar to Maraviroc, these compounds bind to the CCR5 hydrophobic pocket, preventing gp120 interaction.

  • CXCR4 Negative Allosteric Modulation (NAM): Unlike AMD3100, which competes directly with the natural ligand CXCL12 (SDF-1), pyrazolo-piperidines bind to CXCR4 in a unique pose. They block HIV-1 entry without displacing CXCL12 .[6] This suggests a safer toxicity profile, as it preserves the physiological chemokine signaling axis essential for hematopoiesis.

B. Serendipitous NNRTI Activity

Structural modeling reveals that the benzyl-pyrazole moiety mimics the binding mode of Efavirenz within the HIV-1 Reverse Transcriptase (RT) non-nucleoside pocket.[5] This provides a secondary line of defense: if a virion bypasses the entry blockade, its replication is halted post-entry.

Visualizing the Mechanism

The following diagram illustrates the multi-stage inhibition provided by pyrazolo-piperidines compared to standard agents.

HIV_Inhibition_MechanismHIVHIV-1 VirionCCR5CCR5 Receptor(R5 Entry)HIV->CCR5CXCR4CXCR4 Receptor(X4 Entry)HIV->CXCR4EntryViral EntryCCR5->EntryCXCR4->EntryRTReverseTranscriptaseRepViral ReplicationRT->RepEntry->RTMVCMaravirocMVC->CCR5BlocksAMDAMD3100AMD->CXCR4BlocksPPPyrazolo-Piperidine(Dual + NNRTI)PP->CCR5InhibitsPP->CXCR4Allosteric Block(No SDF-1 Displacement)PP->RTInhibits

Caption: Figure 1. Pyrazolo-piperidines provide coverage against R5 and X4 strains while also inhibiting Reverse Transcriptase, contrasting with the single-target mechanisms of Maraviroc and AMD3100.

Comparative Analysis: Performance vs. Alternatives

The following table synthesizes experimental data comparing the lead pyrazolo-piperidine (Compound 3) against clinical standards.

Table 1: Comparative Efficacy and Safety Profile

FeatureMaraviroc (MVC) AMD3100 (Plerixafor) Pyrazolo-Piperidine (Cmpd 3)
Primary Target CCR5 (Antagonist)CXCR4 (Antagonist)Dual (CCR5/CXCR4) + RT
Binding Mode AllostericOrthosteric (Competes w/ SDF-1)Allosteric (NAM on CXCR4)
R5-Tropic IC50 ~1–5 nMInactive (>10,000 nM)~3.8 µM
X4-Tropic IC50 Inactive~1–10 nM~0.8 µM
SDF-1 Displacement N/AYes (High Side Effect Risk)No (Preserves Signaling)
Resistance Profile Susceptible to Tropism ShiftSusceptible to Tropism ShiftHigh Barrier (Dual + RT)
Cytotoxicity (CC50) >10 µM>100 µM>200 µM (Low Toxicity)

Expert Insight: While the pyrazolo-piperidine scaffold currently shows lower potency (micromolar range) compared to the nanomolar potency of MVC or AMD3100, its Selectivity Index (SI) remains favorable due to extremely low cytotoxicity. The lack of SDF-1 displacement is a critical advantage for long-term safety, avoiding the mobilization of hematopoietic stem cells seen with AMD3100.

Experimental Protocols for Validation

To validate the dual-inhibition mechanism and distinguish it from NNRTI activity, a rigorous sequential assay workflow is required.

Protocol A: Differential Viral Entry Assay (MAGI)

Purpose: To quantify efficacy against distinct viral tropisms. System: MAGI-CCR5 and MAGI-CXCR4 cells (HeLa-CD4-LTR-β-gal).

  • Cell Seeding: Plate MAGI cells (10⁴ cells/well) in 96-well plates 24h prior to infection.

  • Compound Treatment: Add serial dilutions of the pyrazolo-piperidine (0.01 µM – 100 µM). Include MVC and AMD3100 as controls.

  • Infection:

    • Set A (R5): Infect with HIV-1 Ba-L.[6]

    • Set B (X4): Infect with HIV-1 IIIB or NL4.3.[6]

  • Incubation: 48 hours at 37°C.

  • Readout: Fix cells and stain with X-Gal. Count blue foci (BFU).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine EC50 for each tropism.

Protocol B: Cell-Cell Fusion Assay (Mechanism Confirmation)

Purpose: To isolate entry inhibition from RT inhibition. Since RT is not involved in fusion, activity here confirms the entry blockade. System: Effector cells (CHO-WT expressing gp160) + Target cells (TZM-bl expressing CD4/CCR5/CXCR4).

  • Preparation: Transfect CHO cells with R5-tropic (JR-FL) or X4-tropic (HXB2) envelope plasmids.

  • Co-Culture: Mix Target cells (TZM-bl) and Effector cells (CHO-Env) at a 1:1 ratio in the presence of the inhibitor.

  • Incubation: 12–18 hours.

  • Readout: Measure Luciferase activity (RLU).

  • Interpretation: A reduction in RLU confirms the compound blocks the physical fusion of membranes, validating the entry mechanism.

Protocol C: Time-of-Addition (TOA) Assay

Purpose: To temporally map the "Triple Threat" activity.

  • Infection: Synchronize infection of TZM-bl cells with HIV-1 at 4°C (attachment only).

  • Shift: Shift to 37°C to initiate entry (Time 0).

  • Dosing: Add compound at T=0, 1h, 2h, 4h, and 12h post-shift.

  • Control: Use MVC (Entry, effective only at T=0) and AZT (RT, effective up to T=4h).

  • Result: Pyrazolo-piperidines will show a biphasic loss of activity :

    • Phase 1: Loss of entry inhibition (similar to MVC).

    • Phase 2: Sustained activity up to RT transcription limits (similar to NNRTIs).

Experimental Workflow Diagram

Use this logic flow to troubleshoot and validate your pyrazolo-piperidine candidates.

Assay_WorkflowStartCandidate CompoundMAGI1. MAGI Assay(R5 vs X4 Strains)Start->MAGIActive_BothActive vs Both?MAGI->Active_BothFusion2. Cell-Cell Fusion AssayActive_Both->FusionYesResult_NNRTIPrimary NNRTI MechanismActive_Both->Result_NNRTINo (Only one strain)Fusion_ResInhibits Fusion?Fusion->Fusion_ResRT_Assay3. Isolated RT Enzyme AssayFusion_Res->RT_AssayYesFusion_Res->Result_NNRTINo (Entry not blocked)Result_DualConfirmed Dual Entry InhibitorRT_Assay->Result_DualNo RT InhibitionResult_TripleTriple Threat(Entry + RT)RT_Assay->Result_TripleInhibits RT

Caption: Figure 2. Step-wise validation workflow to deconvolute the entry vs. replication inhibition mechanisms of pyrazolo-piperidine derivatives.

References
  • Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase.[8][6] ACS Medicinal Chemistry Letters, 6(7), 753–757.[6]

  • Pugach, P., et al. (2007). HIV-1 clones resistant to a small molecule CCR5 inhibitor use the inhibitor-bound form of CCR5 for entry.[6] Virology, 361(1), 112–128.

  • Princen, K., & Schols, D. (2005). HIV-1 entry inhibitors: an overview.

  • Soriano, A., et al. (2011). Synergistic effects of new chemokine receptor antagonists in the prevention of HIV-1 infection. Antiviral Research, 92(2), 287-294.

The Reversibility Paradox: A Guide to In Vivo Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Target Engagement for Reversible Inhibitors In Vivo Content Type: Publish Comparison Guide

For drug developers, confirming that a small molecule engages its protein target within a living organism is the "moment of truth." For covalent inhibitors , this is straightforward: the bond is permanent, allowing rigorous downstream analysis after cell lysis.

For reversible inhibitors , however, this process is fraught with failure. The moment you lyse a cell or homogenize a tissue, the equilibrium shifts. The inhibitor dissociates, and the target engagement (TE) signal vanishes. This guide outlines the specific, field-proven methodologies to overcome this "Reversibility Paradox," comparing their mechanisms, protocols, and suitability for in vivo validation.

Strategic Decision Framework

Before selecting a protocol, use this logic flow to determine the most viable method for your specific inhibitor and target class.

TE_Selection_Strategy Start Select TE Method TargetType Is the Target a Kinase? Start->TargetType InVivoReq Is Animal Tissue Data Required? TargetType->InVivoReq No / Need Tissue NanoBRET Method: NanoBRET TE (Live Cell Proxy) TargetType->NanoBRET Yes (Cell Culture) ProbeAvail Is a Tuned ABPP Probe Available? InVivoReq->ProbeAvail Yes CETSA Method: Ex Vivo CETSA (Label-Free Tissue) InVivoReq->CETSA No (Label-Free) PET Method: PET Imaging (Clinical Translation) InVivoReq->PET Clinical Requirement ProbeAvail->CETSA No CompABPP Method: Competitive ABPP (Kinetically Tuned) ProbeAvail->CompABPP Yes

Figure 1: Decision matrix for selecting a target engagement methodology based on target class and resource availability.

Method 1: Ex Vivo CETSA (Cellular Thermal Shift Assay)

The Label-Free Standard for Tissues

CETSA relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (


). For in vivo studies, the animal is dosed, but the heat challenge is performed ex vivo on extracted tissue.

The Challenge: The "Reversibility Paradox" is acute here. If you homogenize tissue in a large volume of buffer, the drug dilutes and dissociates before you can heat-shock the sample. The Solution: High-concentration homogenization. You must minimize the lysis volume to maintain the drug concentration near its in vivo equilibrium.

Protocol: Ex Vivo Tissue CETSA
  • Dosing: Administer vehicle or inhibitor to animals (

    
     per group). Wait for 
    
    
    
    (time of maximum concentration).
  • Harvest: Euthanize and rapidly excise the target organ (e.g., liver, spleen).

  • Preparation (Critical Step):

    • Divide tissue into equal pieces.

    • Option A (Homogenate): Homogenize in a minimal volume of buffer (1:2 w/v ratio) containing protease inhibitors. Do not add detergents yet.

    • Option B (Intact Slice): Do not homogenize. Use precision-cut tissue slices for the heat challenge to maintain total cellular integrity.

  • Heat Challenge:

    • Aliquot samples into PCR tubes.

    • Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Cool immediately to 4°C.

  • Lysis & Separation:

    • Add mild detergent (e.g., NP-40) to lyse membranes after the heat step has precipitated unstable proteins.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction) and analyze via Western Blot or Mass Spectrometry (TPP).

    • Success Metric: The drug-treated group shows higher soluble protein levels at higher temperatures compared to the vehicle.

Method 2: Competitive ABPP (Activity-Based Protein Profiling)

The Chemical Probe Approach [1]

Activity-Based Probes (ABPs) are reactive molecules that covalently bond to the active site of an enzyme. For reversible inhibitors, we use a competitive setup: the reversible drug and the covalent probe fight for the same active site.[2]

The Challenge: If the probe is too reactive (fast kinetics), it will outcompete the reversible inhibitor during the ex vivo labeling step, leading to a false negative (no apparent inhibition). The Solution: Kinetically Tuned Probes. Use a probe with "tempered" reactivity.[3][4] This allows the reversible inhibitor (present from the in vivo dosing) to effectively block the probe binding during the short labeling window.

Protocol: In Vivo Competitive ABPP
  • Probe Selection: Select a probe with moderate reactivity (e.g., a fluorophosphonate probe for serine hydrolases, but "tuned" with a PEG linker to slow its binding kinetics).[5]

  • Dosing: Administer reversible inhibitor to the animal.

  • Harvest & Homogenization:

    • Excise tissue and homogenize in PBS (no detergent).

    • Note: Unlike CETSA, rapid processing is less critical if the inhibitor has a slow off-rate, but speed is still recommended.

  • Ex Vivo Labeling:

    • Add the Activity-Based Probe to the tissue proteome.

    • Incubate for a short duration (e.g., 10–20 mins).

    • Mechanism:[6][7][8] Unoccupied active sites will be covalently labeled by the probe. Sites occupied by your drug will remain unlabeled.

  • Click Chemistry & Analysis:

    • Conjugate a reporter (biotin or rhodamine) via CuAAC click chemistry.

    • Analyze via SDS-PAGE (fluorescence scanning) or LC-MS/MS (streptavidin enrichment).

    • Success Metric: A loss of signal in the drug-treated sample indicates the drug successfully occupied the target and blocked the probe.

ABPP_Mechanism cluster_0 Scenario A: No Target Engagement cluster_1 Scenario B: Successful Engagement Enzyme Target Enzyme Drug Reversible Inhibitor (In Vivo Dosed) Probe Activity-Based Probe (Ex Vivo Added) E1 Enzyme Result1 Strong Signal (Probe Bound) E1->Result1 Covalent Bond P1 Probe P1->Result1 E2 Enzyme Result2 No Signal (Probe Blocked) E2->Result2 Blocked by Inhibitor D2 Inhibitor D2->Result2 P2 Probe P2->Result2 Cannot Bind

Figure 2: Mechanism of Competitive ABPP. Successful in vivo engagement prevents the ex vivo probe from binding, resulting in signal loss.

Method 3: NanoBRET TE (Target Engagement)

The Live-Cell Surrogate

While not a tissue-based assay, NanoBRET is the premier method for validating intracellular engagement in live cells before moving to animals. It measures energy transfer between a NanoLuc-fused target and a fluorescent cell-permeable tracer.[9][10][11]

Why include it? If your compound fails NanoBRET in live cells (permeability or affinity issues), it will fail in vivo. It is the necessary gatekeeper.

  • Mechanism: Competitive displacement.[10][12] The drug displaces the tracer, decreasing the BRET signal.

  • Key Advantage: It allows the calculation of Residence Time (how long the drug stays bound), which is a better predictor of in vivo efficacy than simple affinity (

    
    ).
    
Comparative Analysis
FeatureEx Vivo CETSA Competitive ABPP NanoBRET TE
Primary Output Thermal Stability (

shift)
Active Site AvailabilityFractional Occupancy / Affinity
Labeling Requirement Label-Free (Native protein)Requires Reactive ProbeRequires Tracer + Fusion Protein
In Vivo Applicability High (Tissue Homogenates)High (Tissue Homogenates)Low (Live Cells Only)
Throughput Medium (Western Blot) to High (MS)Medium (Gel) to High (MS)Very High (Plate Reader)
Key Limitation Requires high protein abundanceLimited to enzymes with active site probesSurrogate for tissue (cell culture only)
Cost Low (Standard Reagents)Medium (Custom Probes)Medium (Commercial Kits)
References
  • Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Current Advances in CETSA. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantitating drug-target engagement in single cells in vitro and in vivo. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6. Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Comparative Validation Guide: Pyrazole Derivatives vs. Standard Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of small-molecule drug discovery, the pyrazole scaffold (a 5-membered heterocyclic ring with two adjacent nitrogen atoms) has emerged as a superior pharmacophore compared to traditional cytotoxic agents and, in specific contexts, rivaling pyrimidine-based kinase inhibitors.

Unlike non-specific DNA intercalators (e.g., Doxorubicin) or alkylating agents (e.g., Cisplatin), pyrazole derivatives offer tunable specificity .[1] Their ability to act as both hydrogen bond donors and acceptors allows them to occupy the ATP-binding pockets of kinases (CDK2, EGFR, VEGFR-2) with high affinity.

This guide provides a rigorous validation framework, comparing novel pyrazole derivatives against industry standards, supported by recent experimental data and self-validating protocols.

Comparative Landscape: Pyrazoles vs. The Field

Pyrazoles vs. Standard Chemotherapy (Cisplatin/Doxorubicin)

Standard chemotherapy relies on systemic cytotoxicity.[1] Pyrazoles are designed for targeted inhibition.[2] Recent data highlights that while standard agents often require high micromolar concentrations to achieve IC50, optimized pyrazoles can achieve nanomolar potency with reduced off-target toxicity.[1]

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines Data synthesized from recent high-impact studies (2024-2025).

Compound ClassSpecific AgentTarget MechanismMCF-7 (Breast) IC50A549 (Lung) IC50HepG2 (Liver) IC50Specificity Note
Standard Control Cisplatin DNA Crosslinking15.24 ± 1.27 µM> 20 µM (Resistant)~3.0 µMHigh systemic toxicity; Resistance common.[1]
Standard Control Doxorubicin Topoisomerase II~0.5 - 1.0 µM> 20 µM (Resistant)0.2 - 0.5 µMCardiotoxicity limits utility.[1]
Pyrazole Deriv. Compound 112 Tubulin / Apoptosis2.78 ± 0.24 µM N/AN/A5x more potent than Cisplatin in MCF-7 [1].[1][3]
Pyrazole Deriv. PTA-1 Cytotoxic / Tubulin0.93 µM0.17 µM N/AExtreme potency in lung adenocarcinoma [2].[1]
Pyrazole Deriv. Compound 5 CDK2 Inhibitor8.03 µMN/A13.14 µMInduces specific G1 phase arrest [3].
Pyrazoles vs. Other Kinase Scaffolds (Pyrimidines)

While pyrimidines (e.g., 5-Fluorouracil, Ibrutinib) are classic kinase inhibitors, pyrazoles offer distinct binding modes.[1]

  • Binding Geometry: Pyrazoles often bind in the "hinge region" of kinases more effectively than bulky bicyclic systems.

  • Dual Inhibition: Recent derivatives (e.g., Pyrazolopyrimidines) show dual efficacy against EGFR and VEGFR-2 , preventing both tumor proliferation and angiogenesis simultaneously.[1]

Mechanistic Validation: The "Black Box" Revealed

To validate a pyrazole derivative, you must prove it hits the intended target, not just kills the cell. The following diagram illustrates the critical signaling nodes where pyrazole derivatives intervene, specifically targeting the ATP-binding pockets of RTKs (Receptor Tyrosine Kinases) and CDKs (Cyclin-Dependent Kinases).

Signaling Pathway Intervention Diagram

Pyrazole_Mechanism Ligand Growth Factors (EGF / VEGF) Receptor RTK Activation (EGFR / VEGFR-2) Ligand->Receptor Ras Ras/Raf Receptor->Ras PI3K PI3K Receptor->PI3K Pyrazole PYRAZOLE DERIVATIVE (Competitive ATP Inhibition) Pyrazole->Receptor Blocks Autophosphorylation CDK CDK2 / Cyclin E Complex Pyrazole->CDK Arrests G1/S Phase Out3 Apoptosis (Cell Death) Pyrazole->Out3 Induces MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Out1 Proliferation CDK->Out1 Nucleus->CDK Regulates Out2 Angiogenesis Nucleus->Out2

Figure 1: Mechanism of Action.[1] Pyrazole derivatives (Yellow) competitively inhibit ATP binding at RTKs (Red) and CDKs (Blue), halting downstream proliferation cascades.[1]

Experimental Protocols: Self-Validating Systems

As a scientist, your data is only as good as your controls.[1] The following protocols are designed with built-in "sanity checks" to ensure validity.

Primary Screening: Optimized MTT/SRB Assay

Objective: Determine IC50 with high reproducibility.

Reagents:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1][4][5] Note: A549 is notoriously resistant to Doxorubicin; use it to test for superior efficacy.

  • Positive Control: Cisplatin (Stock 1mM in Saline).[1]

  • Vehicle Control: DMSO (Final concentration < 0.1%).[1]

Protocol Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add Pyrazole derivative in serial dilutions (0.01 µM to 100 µM).

    • Self-Validation Step: Include a "Solvent Only" well (0.1% DMSO).[1] If cell viability < 95% vs. untreated, your solvent is toxic; invalidate the run.[1]

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[6]

  • Read: Absorbance at 570 nm.

Calculation:



Target Validation: Kinase Profiling (Western Blot)

Objective: Prove the pyrazole inhibits the phosphorylation of the target (e.g., EGFR), not just the total protein.

Protocol Workflow:

  • Starvation: Serum-starve cells (A549) for 12h to reduce basal phosphorylation.

  • Induction: Pre-treat with Pyrazole (IC50 concentration) for 2h. Stimulate with EGF (100 ng/mL) for 15 mins.[1]

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate). Crucial: Without phosphatase inhibitors, phosphorylation signals vanish naturally, leading to false positives.[1]

  • Detection:

    • Primary Ab: Anti-pEGFR (Tyr1068).[1]

    • Loading Control: Anti-Beta-Actin or Total EGFR.

  • Validation: A successful hit shows reduced pEGFR band intensity compared to the "EGF Only" lane, while Total EGFR remains constant.

Validation Workflow Diagram

Validation_Workflow Start Synthesis & Characterization Screen 1. Primary Screen (MTT / 3 Cell Lines) Start->Screen Hit Hit Selection (IC50 < 5 µM) Screen->Hit High Potency Fail Discard / Redesign Screen->Fail Low Potency (>20 µM) Mech 2. Mechanistic Assay (Kinase Inhibition) Hit->Mech Pheno 3. Phenotypic Profiling (Flow Cytometry) Hit->Pheno Final Lead Candidate Mech->Final Target Confirmed Pheno->Final Apoptosis Induced

Figure 2: Step-by-step validation pipeline for pyrazole derivatives.

Troubleshooting & Optimization

  • Solubility Issues: Pyrazole rings are lipophilic. If precipitation occurs in media:

    • Solution: Pre-dissolve in DMSO, then dilute in warm media under vortex.[1] Ensure final DMSO < 0.5%.

  • False Cytotoxicity:

    • Observation: Compounds appear potent but Western Blots show no kinase inhibition.

    • Cause: Non-specific membrane disruption.

    • Check: Run an LDH release assay. High LDH release within 2 hours suggests membrane lysis (bad) rather than programmed cell death (good).[1]

References

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2024). MDPI. Compound 112 demonstrated IC50 of 2.78 µM against MCF-7, superior to Cisplatin.[1] [1]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis. (2024).[7] NIH/PMC. Identification of PTA-1 with 0.17 µM potency in A549 lung cells.[5]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. Compound 5 showed IC50 of 8.03 µM in MCF-7 and specific CDK2 inhibition.[2]

  • Disparities in Cisplatin-Induced Cytotoxicity. (2023). NIH/PMC. Meta-analysis establishing baseline Cisplatin IC50 variability (15.24 µM in MCF-7).[1]

Sources

Safety Operating Guide

3-(1H-pyrazol-4-yl)piperidine: Proper Disposal & Handling Guide

[1][2]

Part 1: Executive Safety Summary (Immediate Action)

This guide outlines the critical disposal protocols for 3-(1H-pyrazol-4-yl)piperidine and structurally related piperidinyl-pyrazole pharmacophores.[1][2] Due to the secondary amine (piperidine) and nitrogen-rich heterocycle (pyrazole), this compound acts as a strong organic base and potential chelator.[2]

Core Hazard Profile:

  • Corrosive (Category 1B): High risk of skin burns and eye damage due to the piperidine moiety (pKa ~11).

  • Acute Toxicity: Treat as toxic by ingestion and dermal absorption.[3]

  • Chemical Incompatibility: Violent exothermic reaction with strong acids and oxidizers.

Quick Reference Data:

PropertyValue / Classification
Chemical Class Nitrogenous Heterocycle / Secondary Amine
Analogous CAS 278798-08-6 (4-isomer); 110-89-4 (Piperidine moiety)
RCRA Waste Code D002 (Corrosive, if pH > 12.5), D001 (Ignitable, if in solvent)
Primary Disposal High-Temperature Incineration (Nitrogen-specific)
Segregation Store away from ACIDS and OXIDIZERS
Part 2: Technical Rationale & Hazard Mechanism[1][2]

To ensure safety, we must understand the causality behind the disposal requirements. We are not just throwing away "chemicals"; we are managing reactive functional groups.[2]

1. The Basicity Hazard (The Piperidine Ring)

The piperidine ring contains a secondary amine with a pKa of approximately 11.0.

  • Mechanism: Upon contact with acidic waste streams (common in HPLC waste), this amine will protonate rapidly.[2]

  • Risk: In a closed waste container, mixing this compound with acid generates significant heat (exotherm), potentially pressurizing the vessel or vaporizing volatile solvents.[2]

  • Protocol Implication: This substance generally belongs in the Basic/Alkaline Organic waste stream, never the Acidic stream.

2. The Nitrogen Content (The Pyrazole Ring)

The pyrazole ring adds two nitrogen atoms.[4]

  • Mechanism: Incomplete combustion of nitrogen-rich heterocycles can generate NOx gases.[1][2]

  • Risk: Environmental release of nitrogen oxides.[2]

  • Protocol Implication: The waste must be routed to an incinerator equipped with a secondary combustion chamber and scrubbers (standard for pharmaceutical waste).

3. Chelation Potential

Pyrazoles can coordinate with transition metals (e.g., Pd, Cu used in cross-coupling reactions).[2]

  • Risk: If this waste is mixed with heavy metal waste, it may alter the solubility of the metals, complicating downstream treatment.[2]

  • Protocol Implication: If the compound was used as a ligand or in a metal-catalyzed reaction, it must be disposed of as Heavy Metal Organic Waste .[2]

Part 3: Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, weighing paper, contaminated gloves, spill cleanup materials.[2]

  • Segregation: Do not mix with general trash. Use a dedicated yellow or red biohazard/chemical waste bag.[2]

  • Container: Place the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Hazardous Waste - Solid, Basic, Toxic."[1][2]

  • Labeling: Explicitly list "3-(1H-pyrazol-4-yl)piperidine" on the tag.[1][2] Do not use generic "Organic Solid" labels if possible; the specific amine nature is relevant for the disposal facility.

  • Disposal Path: Ship for Incineration .

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Reaction solvents, HPLC effluent, washing solutions.[2]

  • pH Check (Crucial Step):

    • Dip a pH strip into the waste solution.[2]

    • If pH < 4: STOP. Do not add this directly to a basic waste drum.[2] Neutralize slowly with dilute NaOH or NaHCO₃ in a beaker to pH 6-8 before consolidation.

    • If pH > 10: Compatible with Basic Organic waste streams.[2]

  • Solvent Compatibility:

    • Ensure the solvent carrier (e.g., DCM, Methanol, DMF) is compatible with the waste drum liner.[2]

    • Halogenated vs. Non-Halogenated: If the solvent is DCM or Chloroform, use the Halogenated waste stream. If Methanol/Ethyl Acetate, use Non-Halogenated .[2]

  • Consolidation:

    • Pour into the appropriate carboy (e.g., "Basic Organic Waste").[2]

    • Grounding: If the solvent is flammable (Flash point < 60°C), ground the drum to prevent static discharge during pouring.[2]

Part 4: Decision Tree Visualization

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflowStartWaste Material:3-(1H-pyrazol-4-yl)piperidineStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure/Contaminated Debris)StateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathLiquidSolidBinDISPOSAL D:Solid Hazardous Waste(Incineration)SolidPath->SolidBinMetalCheckContains Heavy Metals?(Pd, Cu, Ni catalysts)LiquidPath->MetalCheckpHCheckCheck pHMetalCheck->pHCheckNoMetalWasteDISPOSAL A:Heavy Metal Organic WasteMetalCheck->MetalWasteYesAcidicpH < 5 (Acidic)pHCheck->AcidicBasicpH > 7 (Basic/Neutral)pHCheck->BasicNeutralizeNeutralize carefullywith dilute BaseAcidic->NeutralizeHalogenCheckSolvent Type?Basic->HalogenCheckNeutralize->HalogenCheckHaloWasteDISPOSAL B:Halogenated Basic OrganicHalogenCheck->HaloWasteDCM, ChloroformNonHaloWasteDISPOSAL C:Non-Halogenated Basic OrganicHalogenCheck->NonHaloWasteMeOH, EtOAc, DMF

Figure 1: Decision logic for segregating piperidinyl-pyrazole waste streams to prevent chemical incompatibility and ensure regulatory compliance.

Part 5: Emergency Procedures (Spill Management)

Scenario: You have spilled 5g of solid 3-(1H-pyrazol-4-yl)piperidine on the benchtop.

  • PPE Upgrade: Immediately put on nitrile gloves (double gloving recommended) and safety goggles.[2] If dust is visible, wear an N95 or P100 respirator to prevent inhalation of the alkaline dust.

  • Dry Cleanup (Preferred):

    • Do not wet the powder initially (this creates a corrosive solution).[2]

    • Gently sweep the powder into a dustpan using a brush.

    • Deposit into a solid waste container.[2]

  • Wet Decontamination:

    • Once the bulk solid is removed, wet a paper towel with dilute acetic acid (vinegar) or a commercial neutralizer.[2] This converts the remaining basic residue into a harmless salt.

    • Wipe the area.[2]

    • Final wipe with water.[2][3][5]

  • Disposal: Place all contaminated paper towels into the solid hazardous waste bin.

Part 6: References & Regulatory Grounding[2]
  • PubChem (NIH). Piperidine - Compound Summary (CID 8082).[1][2] Safety and Hazards.[3][6][7][8][9] Available at: [Link][1][2]

  • PubChem (NIH). Pyrazole - Compound Summary (CID 1048).[1][2] Safety and Hazards.[3][6][7][8][9] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview - Characteristic Wastes (D001, D002).[1][2] Available at: [Link][1][2]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-(1H-pyrazol-4-yl)piperidine. As a Senior Application Scientist, my objective is to synthesize established safety principles with chemical-specific insights to ensure your operational safety and experimental integrity. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

A Note on Structural Analogs and Hazard Assessment: A specific Safety Data Sheet (SDS) for the 3-(1H-pyrazol-4-yl)piperidine isomer is not readily available. Therefore, this guidance is built upon a conservative hazard assessment that incorporates data from the parent heterocycle, piperidine, and a closely related isomer, 3-(1H-pyrazol-1-yl)piperidine. The piperidine moiety, a cyclic aliphatic amine, is known for its corrosivity, toxicity, and flammability.[1][2] Data for the 1-yl isomer indicates it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] Given these known risks, a high degree of caution is warranted.

Understanding the Primary Hazards: The 'Why' Behind the PPE

The required level of PPE is directly dictated by the chemical's inherent hazards. The structure of 3-(1H-pyrazol-4-yl)piperidine contains two key functional groups that inform our safety strategy:

  • The Piperidine Moiety: This is the primary driver of acute hazards. Piperidine is a strong organic base (pKa ~11.1) and is classified as corrosive, toxic, and highly flammable.[1][] It can cause severe skin burns, eye damage, and is toxic or fatal if inhaled or absorbed through the skin.[5][6][7]

  • The Pyrazole Moiety: While less acutely hazardous than piperidine, this aromatic heterocycle is a common pharmacophore. The overall compound's toxicological properties have not been fully investigated, necessitating caution.[8]

The combination of these structural features demands a robust PPE strategy that prevents all routes of exposure: inhalation, dermal contact, and ingestion.

Core PPE Requirements: Your First Line of Defense

All handling of 3-(1H-pyrazol-4-yl)piperidine, whether as a solid or in solution, must be conducted within a certified chemical fume hood to control vapor and particulate exposure. The following table summarizes the minimum PPE required for handling this compound.

Hazard Classification (Analog-Based) GHS Hazard Statement Required PPE Rationale
Acute Toxicity (Inhalation/Dermal) H311+H331: Toxic in contact with skin or if inhaled[6][9]Chemical Fume Hood, Respirator (for spills/emergencies), Double Gloves, Chemical-Resistant Lab Coat or ApronPrevents exposure to toxic vapors and dust. Dermal absorption is a significant risk.[7]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[5][6]Nitrile or Neoprene Gloves (double-layered), Chemical-Resistant Lab Coat, Closed-toe ShoesThe basicity of the piperidine nitrogen makes the compound corrosive, capable of causing severe chemical burns.[1]
Serious Eye Damage H318: Causes serious eye damage[3]Chemical Splash Goggles AND a Full-Face ShieldProtects against splashes of liquid or solid particles that can cause irreversible eye damage. A face shield protects the entire face.[10]
Flammability H225: Highly flammable liquid and vapour[7]Flame-Resistant (FR) Lab Coat (recommended)The parent compound, piperidine, is highly flammable with a low flash point.[9][11] Grounding of equipment may be necessary for large quantities.[5][6]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Step 1: Preparation and Donning PPE

Before handling the chemical, ensure your workspace is prepared. Locate the nearest eyewash station and safety shower.[12] Don your PPE in the following order:

  • Inner Nitrile Gloves

  • Chemical-Resistant Lab Coat or Coverall

  • Outer Chemical-Resistant Gloves (e.g., neoprene or butyl rubber). Ensure cuffs are pulled over the sleeves of your lab coat.

  • Chemical Splash Goggles

  • Full-Face Shield[10]

Step 2: Chemical Handling Workflow

This workflow outlines the critical control points for common laboratory manipulations.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep Verify Fume Hood Certification don Don Full PPE (See Table 1) prep->don weigh Weighing Solid: Use anti-static weigh boat. Handle with care to avoid dust. don->weigh dissolve Dissolving: Add solid to solvent slowly. Monitor for exotherms. weigh->dissolve transfer Liquid Transfer: Use pipette or syringe. Keep container closed when not in use. dissolve->transfer decon Decontaminate Glassware & Surfaces transfer->decon waste Segregate Waste: Solid, Liquid, Sharps into labeled containers. decon->waste doff Doff PPE: Remove outer gloves first. Wash hands thoroughly. waste->doff

Caption: Workflow for handling 3-(1H-pyrazol-4-yl)piperidine.

Step 3: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Spill: Evacuate the immediate area. If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6] Do not use combustible materials. Place waste in a sealed, labeled container for hazardous waste disposal. All spill cleanup must be performed wearing appropriate respiratory protection.

Step 4: Decontamination and Disposal

All waste generated from handling 3-(1H-pyrazol-4-yl)piperidine is considered hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (contaminated gloves, weigh boats, paper towels)

    • Liquid waste (reaction mixtures, solvent rinses)

    • Sharps (needles, contaminated glassware)

  • Final Disposal: Do not dispose of this chemical down the drain.[6] All waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for disposal, which will likely involve high-temperature incineration.[13]

By understanding the chemical principles behind the hazards and rigorously applying these operational and PPE protocols, you can confidently and safely incorporate 3-(1H-pyrazol-4-yl)piperidine into your research and development workflows.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA s.r.o. (2024). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH GmbH + Co. KG. (2025). [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. (2023). [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. International Journal of Chemical and Pharmaceutical Analysis. (2016). [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. (2025). [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-pyrazol-4-yl)piperidine
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。